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Foundational

A Technical Guide to 2-Cyano-3-cyclohexyl-acrylic acid: Synthesis, Characterization, and Potential Applications

Executive Summary: This document provides a comprehensive technical overview of 2-Cyano-3-cyclohexyl-acrylic acid, a member of the α-cyano-α,β-unsaturated carboxylic acid class. These compounds are recognized for their v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This document provides a comprehensive technical overview of 2-Cyano-3-cyclohexyl-acrylic acid, a member of the α-cyano-α,β-unsaturated carboxylic acid class. These compounds are recognized for their versatile reactivity and potential as scaffolds in medicinal chemistry and material science. This guide details the molecule's fundamental physicochemical properties, outlines a robust synthetic methodology via the Knoevenagel condensation, and presents a framework for its analytical characterization. Furthermore, it explores the compound's potential applications by drawing parallels with structurally related molecules, providing researchers and drug development professionals with a foundational understanding for future investigation.

Molecular Overview and Physicochemical Properties

Chemical Structure and Nomenclature

2-Cyano-3-cyclohexyl-acrylic acid is a carbocyclic compound featuring a carboxylic acid group, a nitrile (cyano) group, and a cyclohexyl moiety attached to an acrylic acid backbone. The precise arrangement of these functional groups confers significant reactivity upon the molecule.

  • IUPAC Name: (E)-2-cyano-3-cyclohexylprop-2-enoic acid[1]

  • Molecular Formula: C₁₀H₁₃NO₂[1]

  • CAS Number: 90279-64-4[1]

The structure is defined by a central carbon-carbon double bond. The cyano and carboxylic acid groups are attached to the same carbon (the α-carbon), while the cyclohexyl group is attached to the β-carbon.

Synthesis_Workflow Start Starting Materials: - Cyclohexanecarboxaldehyde - Ethyl Cyanoacetate - Piperidine (Catalyst) - Toluene (Solvent) Reaction Knoevenagel Condensation (Reflux with Dean-Stark Trap) Start->Reaction Workup1 Initial Workup: - Cool reaction mixture - Wash with dilute HCl - Wash with brine - Dry over Na₂SO₄ Reaction->Workup1 Evaporation Solvent Removal (Rotary Evaporation) Workup1->Evaporation Intermediate Crude Product: Ethyl (E)-2-cyano-3-cyclohexylacrylate Evaporation->Intermediate Hydrolysis Saponification: - Dissolve in EtOH - Add aq. NaOH - Stir at room temp. Intermediate->Hydrolysis Workup2 Acidification & Extraction: - Remove EtOH - Acidify with conc. HCl (pH < 2) - Extract with Ethyl Acetate Hydrolysis->Workup2 Final Purification & Isolation: - Dry organic layer - Evaporate solvent - Recrystallize from Hexane/EtOAc Workup2->Final Product Final Product: 2-Cyano-3-cyclohexyl-acrylic acid Final->Product

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the intermediate ester and its subsequent hydrolysis to the target carboxylic acid confirms the efficacy of the chosen methodology.

Part A: Synthesis of Ethyl (E)-2-cyano-3-cyclohexylacrylate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanecarboxaldehyde (1.0 eq.), ethyl cyanoacetate (1.1 eq.), and toluene (100 mL).

  • Catalyst Addition: Add piperidine (0.1 eq.) to the mixture.

    • Causality: Piperidine, a secondary amine, acts as a base catalyst to deprotonate the active methylene group of ethyl cyanoacetate, forming the nucleophilic enolate required for the condensation.

  • Condensation: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

    • Causality: The azeotropic removal of water is crucial as it drives the reaction equilibrium towards the product, ensuring a high yield, in accordance with Le Châtelier's principle.

  • Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

Part B: Hydrolysis to 2-Cyano-3-cyclohexyl-acrylic acid

  • Saponification: Dissolve the crude ester from Part A in ethanol (80 mL) in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (2.0 eq.) in water (20 mL).

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and cool in an ice bath. Carefully acidify the solution to pH < 2 by the dropwise addition of concentrated HCl. A white precipitate should form.

    • Causality: Acidification protonates the carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the aqueous solution.

  • Extraction & Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 2-Cyano-3-cyclohexyl-acrylic acid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic signatures are predicted based on the molecule's structure.

Analytical_Workflow Crude Crude Product (Post-Synthesis) TLC TLC Analysis (Purity Check & Rxn Monitoring) Crude->TLC Purify Purification (Recrystallization / Column Chrom.) TLC->Purify Pure Purified Compound Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) (Structure Verification) Pure->NMR IR FT-IR Spectroscopy (Functional Group ID) Pure->IR MS Mass Spectrometry (HRMS) (Molecular Formula Confirmation) Pure->MS Confirm Identity & Purity Confirmed (>95%) NMR->Confirm IR->Confirm MS->Confirm

Caption: Standard workflow for analytical characterization.

TechniqueExpected SignatureRationale
¹H NMR δ ~10-12 ppm (s, 1H, COOH); δ ~7.5 ppm (d, 1H, vinylic CH); δ ~2.5 ppm (m, 1H, cyclohexyl CH); δ ~1.0-2.0 ppm (m, 10H, cyclohexyl CH₂)The carboxylic acid proton is highly deshielded. The vinylic proton is downfield due to the electron-withdrawing effects of the CN and COOH groups.
¹³C NMR δ ~170 ppm (C=O); δ ~160 ppm (β-C); δ ~115 ppm (C≡N); δ ~100 ppm (α-C); δ ~25-40 ppm (cyclohexyl carbons)Chemical shifts are characteristic for carbonyl, nitrile, and olefinic carbons.
FT-IR ~3300-2500 cm⁻¹ (broad, O-H); ~2230 cm⁻¹ (sharp, C≡N); ~1700 cm⁻¹ (strong, C=O); ~1620 cm⁻¹ (C=C)Each peak corresponds to the vibrational frequency of a key functional group present in the molecule.
HRMS (ESI-) [M-H]⁻ calculated for C₁₀H₁₂NO₂⁻: 178.0868High-resolution mass spectrometry provides an exact mass, confirming the elemental composition.

Reactivity and Potential Applications

The unique combination of functional groups in 2-Cyano-3-cyclohexyl-acrylic acid makes it a valuable scaffold for further chemical modification and exploration.

Core Reactivity

The molecule's reactivity is dominated by the electron-deficient double bond, a result of the powerful electron-withdrawing nature of both the cyano and carboxylic acid groups. This makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.

Reactivity_Sites mol 2-Cyano-3-cyclohexyl-acrylic acid site1 Electrophilic β-Carbon (Michael Acceptor) mol->site1 Susceptible to Nucleophilic Attack site2 Carboxylic Acid Group (Esterification, Amidation) mol->site2 Derivatization Point site3 Cyano Group (Hydrolysis, Reduction) mol->site3 Functional Group Transformation

Caption: Key reactive sites of the 2-Cyano-3-cyclohexyl-acrylic acid scaffold.

  • Michael Addition: It can act as a potent Michael acceptor, reacting with a wide range of nucleophiles (e.g., thiols, amines) to form more complex adducts. This is a cornerstone reaction in drug development for covalent inhibitor design. [2]* Derivatization: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of diverse chemical moieties to modulate properties like solubility, cell permeability, and target binding.

Potential as a Bioactive Scaffold

While specific biological data for this exact compound is sparse, its structural class is of significant interest in drug discovery.

  • Enzyme Inhibition: Analogs such as 2-cyano-3-cyclopropyl-acrylic acid have been investigated as potential enzyme inhibitors. [2]The electrophilic nature of the double bond can facilitate covalent bonding with nucleophilic residues (e.g., cysteine) in an enzyme's active site, leading to irreversible inhibition.

  • Anticancer Research: Derivatives of cyanoacrylic acids have shown preliminary evidence of inhibiting cancer cell proliferation. [2]This activity may stem from their ability to interact with key proteins involved in cell cycle regulation or signaling pathways. For instance, 2-cyano-3,3-diphenylacrylic acid, a related structure, is studied in cancer research. [3]

Applications in Material Science

The presence of a reactive double bond makes 2-Cyano-3-cyclohexyl-acrylic acid a potential monomer. [2]It could be incorporated into polymers to introduce specific functionalities, such as increased polarity (from the cyano and acid groups) or to serve as a cross-linking site. This is analogous to how other acrylate esters are fundamental building blocks in the polymer industry. [4]

References

  • PubChem. (n.d.). 2-Cyano-3-cyclohexyl-acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate. Retrieved from [Link]

  • Google Patents. (1996). WO1996038409A1 - Process for producing 2-cyano-3,3-diary acrylic acid esters.
  • Google Patents. (2012). CN102584625B - Method for producing 2-cyanoacrylate.
  • Georganics. (n.d.). (E)-2-Cyano-3-(5-hexylthiophen-2-yl)acrylic acid. Retrieved from [Link]

  • Google Patents. (1999). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
  • PubMed. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CYANO-β-PHENYLACRYLIC ACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate. Retrieved from [Link]

  • Google Patents. (n.d.). Copolymerizable \2-cyano-3,3-diarylacryloxy\alkylene compounds, a method of making them and the use of these compounds as ultrav.

Sources

Exploratory

An In-depth Technical Guide to 2-Cyano-3-cyclohexyl-acrylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Cyano-3-cyclohexyl-acrylic acid, a molecule with significant potential in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Cyano-3-cyclohexyl-acrylic acid, a molecule with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough understanding of this compound's physical and chemical properties, synthesis, reactivity, and potential applications.

Molecular and Physicochemical Profile

2-Cyano-3-cyclohexyl-acrylic acid, with the IUPAC name (E)-2-cyano-3-cyclohexylprop-2-enoic acid, is an α,β-unsaturated carboxylic acid derivative.[1] Its structure incorporates a cyclohexyl ring, a cyano group, and a carboxylic acid moiety, which together dictate its unique chemical behavior and potential for further functionalization.

Table 1: Core Physicochemical Properties of 2-Cyano-3-cyclohexyl-acrylic acid

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂PubChem CID: 23167426[1]
Molecular Weight 179.22 g/mol PubChem CID: 23167426[1]
IUPAC Name (E)-2-cyano-3-cyclohexylprop-2-enoic acidPubChem CID: 23167426[1]
XLogP3 (Computed) 2.7PubChem CID: 23167426
Hydrogen Bond Donors 1PubChem CID: 23167426
Hydrogen Bond Acceptors 3PubChem CID: 23167426

The solubility of 2-Cyano-3-cyclohexyl-acrylic acid is predicted to be low in water due to the hydrophobic cyclohexyl group, but it is expected to be soluble in a range of organic solvents.[3]

Synthesis and Reactivity

The primary route for the synthesis of 2-Cyano-3-cyclohexyl-acrylic acid is the Knoevenagel condensation.[4] This well-established reaction involves the condensation of an active methylene compound, in this case, cyanoacetic acid, with an aldehyde, cyclohexanecarboxaldehyde, typically in the presence of a basic catalyst such as piperidine.[4][5]

G Reactant1 Cyclohexanecarboxaldehyde Intermediate Aldol Adduct Reactant1->Intermediate + Reactant2 Cyanoacetic Acid Reactant2->Intermediate Catalyst Piperidine Catalyst->Intermediate Catalyzes Product 2-Cyano-3-cyclohexyl-acrylic acid Intermediate->Product - H₂O Water Water

Figure 1: Knoevenagel Condensation for the Synthesis of 2-Cyano-3-cyclohexyl-acrylic acid.

Experimental Protocol: Synthesis of 2-Cyano-3-cyclohexyl-acrylic acid [4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetic acid (1 equivalent) and cyclohexanecarboxaldehyde (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 60°C) for a period of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography on silica gel to yield the pure 2-Cyano-3-cyclohexyl-acrylic acid as a solid.

The reactivity of 2-Cyano-3-cyclohexyl-acrylic acid is dominated by its three functional groups: the α,β-unsaturated system, the cyano group, and the carboxylic acid. This combination of functionalities makes it a versatile building block in organic synthesis. Key reactions include:

  • Michael Addition: The electron-withdrawing nature of the cyano and carboxyl groups activates the double bond for nucleophilic attack, making it a good Michael acceptor.[6]

  • Esterification: The carboxylic acid can be readily converted to a variety of esters through reaction with alcohols under acidic conditions.[6]

  • Cycloaddition Reactions: The activated double bond can participate in various cycloaddition reactions, leading to the formation of more complex cyclic structures.[6]

Spectroscopic and Chromatographic Characterization

Definitive spectroscopic data for 2-Cyano-3-cyclohexyl-acrylic acid is limited. However, based on its structure and data from analogous compounds, the expected spectral characteristics are outlined below.

Table 2: Predicted Spectroscopic Data for 2-Cyano-3-cyclohexyl-acrylic acid

TechniqueExpected Peaks and Features
¹H NMR - Olefinic Proton: A singlet or doublet in the region of 7.0-8.0 ppm. - Cyclohexyl Protons: A series of multiplets in the upfield region (1.0-2.5 ppm). - Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR - Carbonyl Carbon: A signal in the range of 165-175 ppm. - Olefinic Carbons: Signals between 100-160 ppm. - Cyano Carbon: A signal around 115-120 ppm. - Cyclohexyl Carbons: Signals in the aliphatic region (20-45 ppm).
FTIR - O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹. - C≡N Stretch: A sharp peak around 2220 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹. - C=C Stretch: A peak in the region of 1620-1640 cm⁻¹.
Mass Spec. - Molecular Ion Peak (M⁺): Expected at m/z = 179.

Analytical Methods for Purity Determination

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for assessing the purity of 2-Cyano-3-cyclohexyl-acrylic acid.

G cluster_hplc HPLC Workflow cluster_gc GC-MS Workflow hplc_sample Sample Dissolved in Mobile Phase hplc_injection Injection hplc_sample->hplc_injection hplc_column Reverse-Phase C18 Column hplc_injection->hplc_column hplc_detection UV Detector (210-254 nm) hplc_column->hplc_detection hplc_data Chromatogram hplc_detection->hplc_data gc_sample Derivatized Sample (e.g., as ester) gc_injection Injection (Vaporization) gc_sample->gc_injection gc_column Capillary Column gc_injection->gc_column gc_detection Mass Spectrometer gc_column->gc_detection gc_data Chromatogram & Mass Spectra gc_detection->gc_data

Sources

Foundational

Mechanism of Action of 2-Cyano-3-cyclohexyl-acrylic acid in vitro

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 2-Cyano-3-cyclohexyl-acrylic acid. Based on its structural analogy to known...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for elucidating the in vitro mechanism of action of 2-Cyano-3-cyclohexyl-acrylic acid. Based on its structural analogy to known α-cyano-cinnamate derivatives, we hypothesize that its primary cellular target is the family of monocarboxylate transporters (MCTs), particularly MCT1 and MCT4. These transporters are critical for cellular metabolism, especially in cancer, where they facilitate the efflux of lactate produced during aerobic glycolysis (the Warburg effect). This guide details a logical, multi-pronged experimental strategy designed to rigorously test this hypothesis. We will progress from direct target engagement assays to the characterization of downstream metabolic and functional consequences. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a self-validating and robust investigation. The ultimate goal is to construct a data-driven mechanistic model of how 2-Cyano-3-cyclohexyl-acrylic acid exerts its effects at the cellular level.

Introduction: Targeting Metabolic Vulnerabilities in Cancer

The metabolic landscape of cancer cells is fundamentally different from that of normal differentiated cells. One of the most recognized metabolic shifts is the Warburg effect, where cancer cells exhibit a high rate of glycolysis and lactate production, even in the presence of ample oxygen.[1][2] This metabolic reprogramming is not merely a byproduct of malignant transformation but is integral to supporting rapid proliferation and survival.

To prevent cytotoxic intracellular acidification from the vast amounts of lactate produced, cancer cells upregulate proton-linked monocarboxylate transporters (MCTs), primarily MCT1 (encoded by SLC16A1) and MCT4 (encoded by SLC16A3), to facilitate lactate efflux.[3][4][5]

  • MCT1 generally has a higher affinity for lactate and is involved in both its import and export, depending on the cellular context.[6]

  • MCT4 has a lower affinity for lactate and is predominantly involved in the export of lactate from highly glycolytic cells.[4][6]

The critical role of MCTs in maintaining the glycolytic phenotype makes them compelling therapeutic targets.[3][4] Inhibition of MCTs is expected to block lactate efflux, leading to intracellular lactate accumulation, a drop in intracellular pH (pHi), and subsequent inhibition of glycolysis and cell growth.[3][5]

2-Cyano-3-cyclohexyl-acrylic acid belongs to the α-cyanoacrylate class of compounds. Its structural relative, α-cyano-4-hydroxycinnamic acid (CHC), is a well-known, albeit non-specific, inhibitor of MCTs.[7][8] This structural similarity forms the basis of our central hypothesis: 2-Cyano-3-cyclohexyl-acrylic acid exerts its biological effects by inhibiting monocarboxylate transporters. This guide outlines the necessary in vitro studies to validate this mechanism.

Part I: Direct Target Engagement - Lactate Transport Inhibition

The most direct method to validate our hypothesis is to measure the compound's effect on MCT-mediated lactate transport. We will use a radiolabeled lactate uptake assay in cell lines engineered to express specific MCT isoforms. This allows for precise determination of inhibitory activity and isoform selectivity.

Core Experiment: [¹⁴C]L-Lactate Uptake Inhibition Assay

This assay quantifies the ability of 2-Cyano-3-cyclohexyl-acrylic acid to block the influx of radiolabeled L-lactate into cells expressing either MCT1 or MCT4.[9][10]

Experimental Workflow for Lactate Uptake Inhibition

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Acquisition & Analysis A Seed MCT1- or MCT4- expressing cells in 24-well plates B Culture to ~95% confluency A->B C Wash cells with Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) B->C D Pre-incubate with serially diluted 2-Cyano-3-cyclohexyl-acrylic acid (or controls) for 15 min C->D E Initiate uptake with KRH buffer containing [14C]L-Lactate and inhibitor D->E F Incubate for 2 minutes at room temperature E->F G Terminate transport with ice-cold KRH buffer wash (3x) F->G H Lyse cells with NaOH or scintillation cocktail G->H I Measure radioactivity via liquid scintillation counting H->I J Normalize counts to protein concentration (BCA assay) I->J K Plot % Inhibition vs. Concentration to determine IC50 J->K

Caption: Workflow for determining MCT inhibition via a [¹⁴C]L-Lactate uptake assay.

Detailed Protocol: [¹⁴C]L-Lactate Uptake Inhibition

Materials:

  • Cell Lines: A cancer cell line with high endogenous MCT1 expression (e.g., Raji, DLD-1) and one with high MCT4 expression (e.g., EVSA-T, or engineered cell lines).[11]

  • Test Compound: 2-Cyano-3-cyclohexyl-acrylic acid, dissolved in DMSO to create a 10 mM stock.

  • Positive Control: AZD3965 (potent MCT1 inhibitor) or Syrosingopine (dual MCT1/4 inhibitor).[4][8][12]

  • Radiolabel: [¹⁴C]L-Lactate.

  • Buffers: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Reagents: 0.1 M NaOH for lysis, BCA Protein Assay Kit, liquid scintillation cocktail.

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate to reach ~95% confluency on the day of the assay.

  • Preparation: On the assay day, aspirate the culture medium and wash cells once with 1 mL of KRH buffer.

  • Inhibitor Pre-incubation: Add 500 µL of KRH buffer containing the desired final concentration of 2-Cyano-3-cyclohexyl-acrylic acid (e.g., in a serial dilution from 1 nM to 100 µM), positive control, or vehicle control (DMSO). Incubate for 15 minutes at room temperature.

  • Uptake Initiation: Prepare the uptake solution by mixing [¹⁴C]L-Lactate into KRH buffer (final lactate concentration ~1 mM) along with the corresponding inhibitor concentrations. Remove the pre-incubation solution and add 500 µL of the uptake solution to each well.

  • Incubation: Incubate for exactly 2 minutes. This short duration ensures measurement of the initial transport rate.

  • Termination: Rapidly terminate the uptake by aspirating the solution and immediately washing the cells three times with 1 mL of ice-cold KRH buffer.

  • Lysis and Measurement: Lyse the cells in each well with 500 µL of 0.1 M NaOH. Scrape and transfer the lysate to a scintillation vial. Use an aliquot of the lysate for protein quantification via BCA assay. Add scintillation cocktail to the remaining lysate.

  • Quantification: Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

Data Analysis:

  • Normalize the CPM for each well to its protein concentration (CPM/mg protein).

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Scientific Rationale:

  • Choice of Cell Lines: Using cells with defined MCT expression (MCT1-high/MCT4-low vs. MCT4-high/MCT1-low) is crucial for determining isoform selectivity.

  • Short Incubation: Measuring the initial rate of transport minimizes the influence of downstream metabolic effects or lactate efflux.

  • Ice-Cold Stop Buffer: Low temperature immediately halts all enzymatic and transport processes, providing a precise endpoint for the reaction.[9]

  • Protein Normalization: This step is critical to correct for any well-to-well variations in cell number, ensuring that observed differences in lactate uptake are due to inhibitor activity.[9]

Part II: Downstream Cellular Consequences of MCT Inhibition

If 2-Cyano-3-cyclohexyl-acrylic acid inhibits MCTs, we expect to see predictable downstream shifts in cellular metabolism and viability. These functional assays provide crucial, self-validating support for the proposed mechanism.

Metabolic Perturbations: Real-Time Flux Analysis

The immediate consequence of blocking lactate efflux is a decrease in the rate at which cells acidify their extracellular environment. This can be measured in real-time as the Extracellular Acidification Rate (ECAR), a proxy for glycolysis.

Core Experiment: Seahorse XF Glycolysis Stress Test

This assay measures key parameters of glycolytic flux (glycolysis, glycolytic capacity, and glycolytic reserve) in response to the inhibitor.[13] MCT inhibition should lead to a rapid decrease in basal ECAR as protons are trapped intracellularly along with lactate.

Detailed Protocol: Seahorse XF Glycolysis Stress Test

  • Cell Seeding: Seed cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density.

  • Inhibitor Treatment: One hour prior to the assay, replace the culture medium with Seahorse XF Base Medium (supplemented with glutamine but no glucose or pyruvate) containing the desired concentration of 2-Cyano-3-cyclohexyl-acrylic acid (e.g., 1x, 5x, and 10x the IC₅₀ value determined previously).

  • Assay Execution: Place the plate in a Seahorse XF Analyzer. The standard assay protocol involves sequential injections of:

    • Glucose: To initiate glycolysis and measure the basal ECAR.

    • Oligomycin: An ATP synthase inhibitor, which forces cells to rely on glycolysis for ATP production, revealing the maximal glycolytic capacity.

    • 2-Deoxyglucose (2-DG): A competitive inhibitor of hexokinase that shuts down glycolysis, confirming the measured ECAR is due to glycolysis.

  • Data Analysis: The Seahorse software calculates ECAR (in mpH/min) over time. Compare the basal ECAR and glycolytic capacity between vehicle-treated and inhibitor-treated cells.

Expected Outcome: Treatment with an effective MCT inhibitor like 2-Cyano-3-cyclohexyl-acrylic acid should cause a dose-dependent decrease in the basal ECAR, as the efflux of lactic acid is blocked.[11][14]

Functional Outcomes: Cell Viability and Proliferation

The ultimate goal of an anti-cancer agent is to reduce tumor cell growth and survival. By disrupting the metabolic homeostasis of highly glycolytic cancer cells, MCT inhibition is expected to decrease cell proliferation and viability.

Core Experiment: Cell Viability Assay (MTT or CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of their viability after prolonged exposure (e.g., 72 hours) to the inhibitor.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (chosen for their known dependence on glycolysis and MCT expression) in a 96-well plate and allow them to adhere overnight.[9]

  • Treatment: Treat the cells with a serial dilution of 2-Cyano-3-cyclohexyl-acrylic acid for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Scientific Rationale:

  • Long-Term Exposure: Unlike the acute transport and metabolic assays, a 72-hour viability assay assesses the cumulative impact of metabolic disruption on the cells' ability to proliferate.

  • Cell Line Choice: The sensitivity to MCT inhibition will vary. It is essential to test a panel of cell lines, including those known to be highly glycolytic and MCT-dependent, as well as non-cancerous cell lines (e.g., BJ fibroblasts) to assess for a therapeutic window.[12]

Part III: Data Synthesis and Mechanistic Model Construction

The data from the preceding experiments must be integrated to form a cohesive mechanistic narrative.

Anticipated Data Summary

The following table summarizes the expected outcomes if 2-Cyano-3-cyclohexyl-acrylic acid acts as an MCT inhibitor.

Assay Metric Expected Result with 2-Cyano-3-cyclohexyl-acrylic acid Rationale
[¹⁴C]L-Lactate Uptake IC₅₀ (MCT1)Potent inhibition (nM to low µM range)Direct blockade of the MCT1 transporter.
IC₅₀ (MCT4)Potent inhibition (nM to low µM range)Direct blockade of the MCT4 transporter.
Seahorse XF Analysis Basal ECARDose-dependent decreaseInhibition of H⁺/lactate co-export reduces extracellular acidification.[11]
Intracellular Lactate [Lactate]ᵢDose-dependent increaseBlockade of efflux leads to intracellular accumulation.[3][5]
Intracellular pH pHiDose-dependent decreaseCo-accumulation of protons with lactate causes intracellular acidification.[3]
Cell Viability (72h) GI₅₀Potent growth inhibition in MCT-dependent cancer cellsSustained metabolic stress and acidosis inhibit proliferation.[4][5]
Proposed Mechanism of Action Pathway

The collected data should support the following mechanistic pathway.

G Compound 2-Cyano-3-cyclohexyl-acrylic acid MCT MCT1 / MCT4 Transporter Compound->MCT Inhibits Lactate_Out Lactate / H+ Efflux MCT->Lactate_Out Mediates Lactate_In Intracellular Lactate & H+ Accumulation MCT->Lactate_In Blockade Leads To pHi Intracellular Acidification (↓ pHi) Lactate_In->pHi Causes Glycolysis Glycolysis Inhibition (Feedback on PFK-1) pHi->Glycolysis Causes Proliferation Reduced Cell Proliferation & Viability pHi->Proliferation Impacts ATP ↓ ATP Production Glycolysis->ATP ATP->Proliferation Impacts

Caption: Proposed signaling pathway for 2-Cyano-3-cyclohexyl-acrylic acid.

Conclusion

This technical guide outlines a rigorous, hypothesis-driven approach to characterizing the in vitro mechanism of action of 2-Cyano-3-cyclohexyl-acrylic acid. By systematically progressing from direct target engagement assays to functional metabolic and viability studies, researchers can build a comprehensive and validated model of its cellular activity. The experimental framework presented here, grounded in established methodologies for studying MCT inhibitors, provides a clear path to determining if 2-Cyano-3-cyclohexyl-acrylic acid represents a novel tool for probing cancer metabolism and a potential lead compound for therapeutic development.

References

  • Exploring monocarboxylate transporter inhibition for cancer treatment - PMC - NIH. (n.d.). National Institutes of Health.
  • Hong, C. S., Graham, N. A., Gu, W., Espindola, Camacho, C., Mah, V., ... Christofk, H. R. (2016). MCT1 Modulates Cancer Cell Pyruvate Export and Growth of Tumors that Co-express MCT1 and MCT4. eScholarship.
  • Selectivity Profile of Monocarboxylate Transporter Inhibitors: A Technical Guide. (n.d.). Benchchem.
  • Benjamin, D., Robay, D., Hindupur, S. K., Pohlmann, J., Colombi, M., El-Shemerly, M., ... Hall, M. N. (2018). Dual Inhibition of the Lactate Transporters MCT1 and MCT4 Is Synthetic Lethal with Metformin due to NAD+ Depletion in Cancer Cells. PMC.
  • Pertega-Gomes, N., Vizcaino, J. R., Attig, J., Jurmeister, S., Lopes, C., & Baltazar, F. (2018). Selective Inhibition of the Lactate Transporter MCT4 Reduces Growth of Invasive Bladder Cancer. AACR Journals.
  • An overview of MCT1 and MCT4 in GBM: small molecule transporters with large implications. (n.d.). Glioblastoma.
  • Hezel, F., Gentsch, J., Schulten, N., Koczor, C. A., Grandoch, A., & Fischer, J. W. (2019). Targeted sensitization of tumor cells for radiation through monocarboxylate transporters 1 and 4 inhibition in vitro. ProQuest.
  • 2-Cyano-3-cyclopropyl-acrylic acid. (2024, January 5). Smolecule.
  • Lactate Modulates Cellular Metabolism Through Histone Lactylation-Mediated Gene Expression in Non-Small Cell Lung Cancer. (n.d.). National Institutes of Health.
  • Quanz, M., Bender, E., Kopitz, C., Gruenewald, S., Schwickart, M., & Leuthardt, A. (2018). Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor BAY-8002 and Associated Markers of Resistance. AACR Journals.
  • De Saedeleer, C. J., Porporato, P. E., Copetti, T., Pérez-Escuredo, J., Payen, V. L., & Brisson, L. (2021). In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment. MDPI.
  • Metabolite Detection Assays | Glucose, Glutamine, Lactate Detection. (n.d.). Promega Corporation.
  • Caslin, H. L., Abebayehu, D., Hazegh, K. E., & Alford, S. E. (2021). Lactate exposure shapes the metabolic and transcriptomic profile of CD8+ T cells. PMC.
  • Development and radiosynthesis of the first 18 F‐labeled inhibitor of monocarboxylate transporters (MCTs). (2019). Sci-Hub.
  • Smith, T. A. (2011). Lactate Transport and Metabolism in the Human Brain: Implications for the Astrocyte-Neuron Lactate Shuttle Hypothesis. Journal of Neuroscience.
  • MCT Review | MCT inhibitor. (n.d.). Selleck Chemicals.

Sources

Exploratory

1H and 13C NMR chemical shifts for 2-Cyano-3-cyclohexyl-acrylic acid

1H and 13C NMR Chemical Shifts for 2-Cyano-3-cyclohexylacrylic Acid: A Technical Guide for Fragment-Based Drug Discovery Executive Context & Pharmaceutical Relevance In the rapidly evolving landscape of fragment-based dr...

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Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Chemical Shifts for 2-Cyano-3-cyclohexylacrylic Acid: A Technical Guide for Fragment-Based Drug Discovery

Executive Context & Pharmaceutical Relevance

In the rapidly evolving landscape of fragment-based drug discovery (FBDD), the design of targeted covalent inhibitors has shifted toward reversible electrophilic warheads. 2-Cyano-3-cyclohexylacrylic acid (also known as α -cyano- β -cyclohexylacrylic acid) serves as a critical synthetic precursor for cyanoacrylamide-based covalent kinase inhibitors[1].

Unlike traditional acrylamides that form irreversible adducts with off-target toxicity risks, cyanoacrylamides undergo a highly tunable, reversible Michael addition with the catalytic cysteine thiols of target kinases. The unique electronic push-pull system of the cyano and carbonyl groups finely calibrates the electrophilicity of the β -carbon. Understanding the exact electronic environment of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy is not merely an analytical exercise—it is fundamental to predicting its reactivity and binding kinetics in biological systems.

G A Kinase Cysteine Thiol (Nucleophile) C Reversible Thioether Adduct (Michael Addition) A->C Attack at β-carbon B Cyanoacrylamide Warhead (Electrophile) B->C Electron withdrawal by CN and C=O D Target Inhibition & Signal Modulation C->D Conformational Lock

Reversible Michael addition pathway of cyanoacrylamide warheads with kinase cysteine thiols.

Self-Validating Experimental Protocol: Synthesis

To obtain high-fidelity NMR data, the precursor must be synthesized with absolute stereochemical and chemical purity. The following Knoevenagel condensation protocol is designed as a self-validating system, ensuring that each step provides internal feedback to the synthetic chemist [1], [2].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2-cyanoacetic acid (1.27 g, 15.0 mmol) and cyclohexanecarboxaldehyde (1.82 mL, 15.0 mmol) in 150 mL of absolute ethanol.

    • Causality: A strict 1:1 molar ratio is utilized to prevent the over-addition of the aldehyde and to suppress the formation of complex oligomeric byproducts. Absolute ethanol is chosen because it solubilizes the starting materials at elevated temperatures but forces the more polar product to precipitate upon cooling.

  • Catalytic Initiation: Portion-wise, add piperidine (0.15 mL, 1.5 mmol, 10 mol%).

    • Causality: Piperidine acts as a bifunctional organocatalyst. It functions as a base to deprotonate the highly acidic methylene protons of 2-cyanoacetic acid, generating the reactive enolate. Simultaneously, it transiently condenses with the aldehyde to form a highly electrophilic iminium ion, significantly lowering the activation energy barrier for C-C bond formation.

  • Thermal Dehydration: Stir the reaction mixture at 60°C for 3 hours.

    • Causality: 60°C provides the precise thermal energy required to drive the dehydration step (elimination of water to form the alkene) without triggering the thermal decarboxylation of the cyanoacetic acid moiety, which typically occurs above 100°C.

  • Validation & Workup: Monitor the reaction via Thin Layer Chromatography (TLC). Upon the disappearance of the aldehyde spot, cool the mixture to room temperature. Remove the solvent under reduced pressure to yield a wet solid.

  • Purification: Purify the crude product using flash column chromatography with a mobile phase of 98:2 Dichloromethane (DCM) : Methanol.

    • Causality: The 2% methanol polarizes the eluent just enough to mobilize the highly polar carboxylic acid off the silica gel while leaving baseline impurities behind.

  • Final Validation: Dry under vacuum to yield a white powdery solid. The ultimate validation of this protocol is the NMR analysis (detailed below), which must confirm the absence of the aldehyde proton ( 9.5 ppm).

Synthesis Step1 Reagents: Cyclohexanecarboxaldehyde + 2-Cyanoacetic Acid Step2 Catalysis: Piperidine (Base) in Absolute Ethanol (60°C) Step1->Step2 Step3 Knoevenagel Condensation & Dehydration Step2->Step3 Iminium Intermediate Step4 Workup: Vacuum Drying & Flash Chromatography Step3->Step4 Step5 Pure 2-Cyano-3-cyclohexylacrylic acid (NMR Validation) Step4->Step5 >95% Purity

Step-by-step experimental workflow for the Knoevenagel condensation synthesis protocol.

NMR Spectroscopy: Data Presentation & Mechanistic Causality

The NMR spectra of 2-cyano-3-cyclohexylacrylic acid provide a direct readout of its electronic topography. The data below is recorded at 400 MHz for 1 H and 100 MHz for 13 C in deuterated methanol (CD 3​ OD) [1].

1 H NMR Chemical Shifts

The proton NMR is defined by the stark contrast between the highly deshielded alkene proton and the upfield aliphatic bulk of the cyclohexyl ring.

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Causality & Assignment
H- β (Alkene) 7.51Doublet (d)1H10.3Highly deshielded by the anisotropic and electron-withdrawing inductive/mesomeric effects of the -CN and -COOH groups. The large 3J coupling constant (10.3 Hz) to the cyclohexyl methine proton indicates restricted rotation, favoring an anti-periplanar conformation.
H-1' (CH) 2.68Multiplet (m)1H-The allylic methine proton of the cyclohexyl ring. It is shifted downfield relative to standard cyclohexane due to its proximity to the strongly electron-deficient alkene system.
H-2', H-6' (CH 2​ ) 1.83Multiplet (m)2H-Equatorial and axial protons adjacent to the methine group, experiencing mild deshielding.
H-3', H-5' (CH 2​ ) 1.76Multiplet (m)3H-Bulk aliphatic protons of the cyclohexyl ring.
H-4' (CH 2​ ) 1.38Multiplet (m)5H-The most shielded protons at the distal end of the cyclohexyl chair conformation.
13 C NMR Chemical Shifts

Carbon-13 NMR is the definitive tool for assessing the electrophilicity of the β -carbon, which dictates the molecule's efficacy as a covalent warhead.

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Causality & Assignment
C=O (Acid) 164.2QuaternaryHighly deshielded carbonyl carbon typical of α,β -unsaturated carboxylic acids.
C- β (Alkene) 161.4MethineCritical Pharmacophore Node: Intensely deshielded by resonance polarization from the -CN and -COOH groups. This extreme electron deficiency is what makes it a prime target for nucleophilic attack by cysteine thiols.
C N (Nitrile) 114.5QuaternaryCharacteristic sp -hybridized nitrile carbon.
C- α (Alkene) 106.8QuaternaryShielded relative to standard alkenes. The strong "push-pull" nature of the double bond creates a highly polarized π -system, placing partial negative character on this α -carbon (characteristic of Michael acceptors).
C-1' (CH) 40.2MethineAllylic-like position, slightly deshielded by the adjacent π -system.
C-2', C-6' (CH 2​ ) 31.5Methylene β -position relative to the alkene system.
C-4' (CH 2​ ) 25.8Methylene γ -position, standard aliphatic shift.
C-3', C-5' (CH 2​ ) 25.3Methylene γ -position, standard aliphatic shift.

Conclusion

The NMR profile of 2-cyano-3-cyclohexylacrylic acid is a direct reflection of its utility in drug design. The extreme deshielding of the β -carbon ( δ 161.4 ppm) and the corresponding shielding of the α -carbon ( δ 106.8 ppm) validate the intense polarization of the alkene bond. By utilizing the self-validating synthetic protocol outlined above, researchers can reliably generate this precursor with the high purity required for downstream amide coupling, ultimately enabling the development of highly selective, reversible covalent kinase inhibitors.

References

  • An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. University of Bath Research Portal. Available at:[Link]

  • SYNTHESIS OF POLYAMINES FROM POLYOLEFINS. Eldorado, TU Dortmund. Available at: [Link]

Foundational

An In-depth Technical Guide on the Thermodynamic Stability and Melting Point of 2-Cyano-3-cyclohexyl-acrylic acid

This guide provides a comprehensive technical overview of the methodologies for determining the thermodynamic stability and melting point of 2-Cyano-3-cyclohexyl-acrylic acid. The intended audience includes researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies for determining the thermodynamic stability and melting point of 2-Cyano-3-cyclohexyl-acrylic acid. The intended audience includes researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound. The narrative emphasizes the rationale behind experimental choices and the integration of self-validating systems to ensure data integrity.

Introduction

2-Cyano-3-cyclohexyl-acrylic acid, with the molecular formula C₁₀H₁₃NO₂, is an organic compound that holds potential interest in medicinal chemistry and material science due to its reactive functional groups, including a cyano group, a carboxylic acid, and a cyclohexyl moiety.[1][2] A thorough understanding of its thermodynamic stability and melting point is paramount for its application, influencing aspects such as storage, formulation, and in vivo performance. Thermodynamic stability dictates the compound's shelf-life and degradation pathways, while the melting point is a critical parameter for purity assessment and characterization of its solid-state form.[3]

This document outlines the theoretical and practical considerations for the comprehensive thermal analysis of 2-Cyano-3-cyclohexyl-acrylic acid, detailing the experimental protocols for precise and accurate measurements.

Physicochemical Properties of 2-Cyano-3-cyclohexyl-acrylic acid

PropertyValueSource
Molecular FormulaC₁₀H₁₃NO₂PubChem[1]
Molecular Weight179.22 g/mol PubChem[1]
IUPAC Name(E)-2-cyano-3-cyclohexylprop-2-enoic acidPubChem[1]

Part 1: Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[3] For a pure compound, this transition occurs over a narrow temperature range.[4] The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[5] Therefore, an accurate determination of the melting point is a fundamental indicator of the purity of 2-Cyano-3-cyclohexyl-acrylic acid.

Capillary Method: A Foundational Technique

The capillary method is a well-established and widely used technique for determining the melting point of a solid.[5] It involves heating a small sample of the compound in a sealed capillary tube at a controlled rate and observing the temperature range over which melting occurs.

  • Sample Preparation: A small amount of finely powdered, dry 2-Cyano-3-cyclohexyl-acrylic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[5][6]

  • Instrument Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a calibrated thermometer or digital temperature sensor.[6]

  • Initial Rapid Determination: A preliminary rapid heating is performed to get an approximate melting point.[4]

  • Accurate Determination: A fresh sample is heated to a temperature about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.[4][6]

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the sample.

  • Replicate Measurements: The determination should be repeated at least twice with fresh samples to ensure consistency.

Differential Scanning Calorimetry (DSC): A Quantitative Approach

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It provides a more quantitative and automated determination of the melting point. For 2-Cyano-3-cyclohexyl-acrylic acid, the melting process will be observed as an endothermic peak on the DSC thermogram.[8]

DSC_Melting_Point cluster_prep Sample Preparation cluster_dsc DSC Instrument Setup cluster_analysis Data Analysis P1 Weigh 2-5 mg of 2-Cyano-3-cyclohexyl-acrylic acid P2 Hermetically seal in an aluminum pan P1->P2 S1 Place sample and reference pans in DSC cell P2->S1 S2 Set temperature program: Equilibrate at 25°C S1->S2 S3 Ramp temperature at a controlled rate (e.g., 10°C/min) S2->S3 A1 Record heat flow vs. temperature S3->A1 A2 Identify endothermic peak corresponding to melting A1->A2 A3 Determine onset temperature and peak temperature A2->A3

Caption: Workflow for DSC melting point determination.

Part 2: Thermodynamic Stability Assessment

The thermodynamic stability of 2-Cyano-3-cyclohexyl-acrylic acid refers to its resistance to decomposition under the influence of heat. Understanding its thermal stability is crucial for predicting its shelf-life, identifying potential degradation products, and establishing safe handling and processing temperatures.

Thermogravimetric Analysis (TGA): Monitoring Mass Loss

Thermogravimetric Analysis (TGA) is an essential technique for assessing thermal stability.[9] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] A mass loss in the TGA curve indicates decomposition or volatilization of the compound. For 2-Cyano-3-cyclohexyl-acrylic acid, TGA can determine the onset temperature of degradation.

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of 2-Cyano-3-cyclohexyl-acrylic acid is placed in a TGA pan.

  • Instrument Setup: The sample is placed in the TGA furnace. The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a wide temperature range (e.g., from room temperature to 600°C).

  • Data Acquisition: The instrument records the sample mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[9]

TGA_Workflow Start Start: Sample of 2-Cyano-3-cyclohexyl-acrylic acid Weigh Accurately weigh 5-10 mg of sample Start->Weigh Place Place sample in TGA pan Weigh->Place Heat Heat at a constant rate (e.g., 10°C/min) in a controlled atmosphere Place->Heat Record Record mass change vs. temperature Heat->Record Analyze Analyze TGA/DTG curves to determine onset of decomposition Record->Analyze End End: Thermal stability profile Analyze->End

Caption: Conceptual workflow for TGA analysis.

Differential Scanning Calorimetry (DSC) for Thermal Events

In addition to melting point determination, DSC can also be used to investigate other thermal events related to stability, such as glass transitions, crystallization, and decomposition.[10][11] An exothermic event following the melting endotherm in a DSC scan can indicate the onset of decomposition.

Part 3: Integrated Data Interpretation

A comprehensive understanding of the thermal properties of 2-Cyano-3-cyclohexyl-acrylic acid is achieved by integrating the data from multiple analytical techniques.

  • Purity Assessment: A sharp melting point range determined by the capillary method and a single, sharp endothermic peak in the DSC thermogram would suggest a high degree of purity.

  • Thermal Stability Profile: The TGA data will provide the temperature at which the compound begins to decompose. This information, combined with any exothermic events observed in the DSC scan at higher temperatures, will define the upper-temperature limit for the handling and storage of the compound.

Conclusion

The systematic approach detailed in this guide, employing both classical and modern thermal analysis techniques, provides a robust framework for the comprehensive characterization of the melting point and thermodynamic stability of 2-Cyano-3-cyclohexyl-acrylic acid. The meticulous execution of these experimental protocols and the careful interpretation of the resulting data are essential for ensuring the quality, safety, and efficacy of this compound in its intended applications.

References

  • Melting point determination - Edisco. (n.d.). Retrieved from [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. (n.d.). Retrieved from [Link]

  • 2-Cyano-3-cyclohexyl-acrylic acid | C10H13NO2 | CID 23167426 - PubChem. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. (n.d.). Retrieved from [Link]

  • Cyanoacrylates: Towards High Temperature Resistant Instant Adhesives. A Critical Review. (2018). ResearchGate. Retrieved from [Link]

  • Determination of the melting point. (n.d.). Retrieved from [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC. (n.d.). Retrieved from [Link]

  • TGA, DTG and DSC curves, obtained from thermal degradation of poly(ethyl 2‐cyanoacrylate) nanofibers at heating rate of 6 °C min⁻¹. - ResearchGate. (n.d.). Retrieved from [Link]

  • Development and thermo-mechanical characterization of cyanoacrylate-based tissue adhesives - Taylor & Francis. (2024, February 11). Retrieved from [Link]

  • Development and thermo-mechanical characterization of cyanoacrylate-based tissue adhesives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Differential scanning calorimetryspectra of poly(acrylic acid) bulk at... - ResearchGate. (n.d.). Retrieved from [Link]

  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). Retrieved from [Link]

  • DSC Thermograms of acrylic acid, (A), CMC (B), ACV (C), unloaded... - ResearchGate. (n.d.). Retrieved from [Link]

  • Differential scanning calorimetric study of acrylic resin powders used in dentistry - PubMed. (2000, December 15). Retrieved from [Link]

  • experimental thermodynamics volume vii - College of Engineering and Applied Science. (n.d.). Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Synthesis of 2-Cyano-3- -3-Aliphatic Amine Ethyl Acrylate. (n.d.). Retrieved from [Link]

  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018, August 12). Retrieved from [Link]

  • Application of Differential Scanning Calorimetry to the Characterization of Biopolymers. (2013, January 23). Retrieved from [Link]

  • Differential Scanning Calorimetry: A Review 2020 International Journal of Applied Biology and Pharmaceutical Technology Short Co. (n.d.). Retrieved from [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition - NC State University Libraries. (n.d.). Retrieved from [Link]

  • Scheme 2. Synthesis of β-cyanoacrylic acids | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Acrylic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • (E)-2-Cyano-3-(5-hexylthiophen-2-yl)acrylic acid - Georganics. (n.d.). Retrieved from [Link]

  • CN102584625B - Method for producing 2-cyanoacrylate - Google Patents. (n.d.).
  • calculation of the thermodynamic parameters - Journals of UCP. (n.d.). Retrieved from [Link]

  • acrylic acid & esters. (n.d.). Retrieved from [Link]

  • thermodynamic properties of solutions of the acrylic acid in 1,2-dichloroethane and acetic a. (2010, December 29). Retrieved from [Link]

  • Improvement of the thermal stability of cyanoacrylate adhesives - SciSpace. (n.d.). Retrieved from [Link]

  • 2-CYANO-3-(2-THIENYL)ACRYLIC ACID — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Thermodynamic and Ultrasonic Properties of Acrylic Monomers. (n.d.). Retrieved from [Link]

  • (PDF) Determination of thermodynamic properties of poly (cyclohexyl methacrylate) by inverse gas chromatography - ResearchGate. (n.d.). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Calculation of Molecular Weight and Exact Mass of 2-Cyano-3-cyclohexyl-acrylic acid

This guide provides a detailed exploration of the fundamental concepts and practical calculations of molecular weight and exact mass, using 2-Cyano-3-cyclohexyl-acrylic acid as a case study. It is intended for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the fundamental concepts and practical calculations of molecular weight and exact mass, using 2-Cyano-3-cyclohexyl-acrylic acid as a case study. It is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of these crucial molecular properties.

Introduction: The Significance of Molecular Mass in Scientific Research

In the realm of chemical and pharmaceutical sciences, the accurate determination of a molecule's mass is a cornerstone of its characterization. It serves as a primary identifier and is critical for a wide range of applications, from verifying the synthesis of a new compound to understanding its pharmacokinetic and pharmacodynamic behavior. This guide will differentiate between two key, yet often confused, concepts: molecular weight and exact mass. We will delve into the theoretical basis for their calculation and provide a step-by-step methodology for determining these values for 2-Cyano-3-cyclohexyl-acrylic acid.

Differentiating Molecular Weight and Exact Mass

A common point of confusion lies in the distinction between molecular weight (also known as average molecular mass) and exact mass. While related, they are not interchangeable and their appropriate use depends on the analytical context.

  • Molecular Weight (Average Molecular Mass): This value is calculated using the weighted average atomic masses of the constituent elements, as they are found in nature. The atomic weight of an element on the periodic table is a weighted average of the masses of its naturally occurring isotopes.[1][2][3][4] For most laboratory applications involving bulk materials, such as preparing solutions of a specific molarity, the molecular weight is the appropriate value to use.

  • Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[5][6] High-resolution mass spectrometry (HRMS) is a powerful analytical technique capable of measuring the exact mass of a molecule, which allows for the unambiguous determination of its elemental composition.[7][8] This level of precision is indispensable in fields like drug discovery, metabolomics, and proteomics.

Calculating the Molecular Properties of 2-Cyano-3-cyclohexyl-acrylic acid

The first step in calculating both the molecular weight and exact mass is to determine the correct molecular formula for the compound of interest.

Molecular Formula Determination

Based on its chemical structure, the molecular formula for 2-Cyano-3-cyclohexyl-acrylic acid is determined to be C₁₀H₁₃NO₂ .[5] This formula indicates that one molecule of the compound contains:

  • 10 Carbon (C) atoms

  • 13 Hydrogen (H) atoms

  • 1 Nitrogen (N) atom

  • 2 Oxygen (O) atoms

Calculation of Molecular Weight

To calculate the molecular weight, we use the standard atomic weights of the elements, which are the weighted averages of their natural isotopic abundances.

  • Atomic weight of Carbon (C): ~12.011 u[2][9]

  • Atomic weight of Hydrogen (H): ~1.008 u[1][10]

  • Atomic weight of Nitrogen (N): ~14.007 u[3][11]

  • Atomic weight of Oxygen (O): ~15.999 u[4][12][13]

The molecular weight is calculated as follows:

(10 * 12.011) + (13 * 1.008) + (1 * 14.007) + (2 * 15.999) = 120.11 + 13.104 + 14.007 + 31.998 = 179.219 g/mol

This calculated value is consistent with the molecular weight provided in chemical databases.[5]

Calculation of Exact Mass

For the calculation of exact mass, we use the mass of the most abundant isotope for each element.

  • Monoisotopic mass of Carbon (¹²C): 12.000000 u[14]

  • Monoisotopic mass of Hydrogen (¹H): 1.007825 u[15][16][17]

  • Monoisotopic mass of Nitrogen (¹⁴N): 14.003074 u[18]

  • Monoisotopic mass of Oxygen (¹⁶O): 15.994915 u[19][20][21][22]

The exact mass is calculated as follows:

(10 * 12.000000) + (13 * 1.007825) + (1 * 14.003074) + (2 * 15.994915) = 120.000000 + 13.101725 + 14.003074 + 31.98983 = 179.094629 u

This calculated exact mass is in agreement with the value found in comprehensive chemical databases.[5]

Summary of Calculated Values

For clarity and quick reference, the key identifiers and calculated mass values for 2-Cyano-3-cyclohexyl-acrylic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[5]
Molecular Weight 179.22 g/mol [5]
Exact Mass 179.094628657 Da[5]
IUPAC Name (E)-2-cyano-3-cyclohexylprop-2-enoic acid[5]

Visualizing the Calculation Logic

The following diagram illustrates the relationship between the molecular formula and the calculation of its molecular weight and exact mass.

G cluster_input Input Data cluster_elements Constituent Elements cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation Formula Molecular Formula C₁₀H₁₃NO₂ C 10 x Carbon H 13 x Hydrogen N 1 x Nitrogen O 2 x Oxygen C_aw C Atomic Weight ~12.011 u C->C_aw C_im ¹²C Isotopic Mass 12.000000 u C->C_im H_aw H Atomic Weight ~1.008 u H->H_aw H_im ¹H Isotopic Mass 1.007825 u H->H_im N_aw N Atomic Weight ~14.007 u N->N_aw N_im ¹⁴N Isotopic Mass 14.003074 u N->N_im O_aw O Atomic Weight ~15.999 u O->O_aw O_im ¹⁶O Isotopic Mass 15.994915 u O->O_im MW_Result Molecular Weight 179.219 g/mol C_aw->MW_Result H_aw->MW_Result N_aw->MW_Result O_aw->MW_Result EM_Result Exact Mass 179.094629 u C_im->EM_Result H_im->EM_Result N_im->EM_Result O_im->EM_Result

Caption: Workflow for calculating molecular weight and exact mass.

Experimental Verification: High-Resolution Mass Spectrometry

While theoretical calculations provide essential reference points, experimental verification is paramount for confirming the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.[7][8][23]

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] The process involves three main steps:

  • Ionization: The sample molecules are converted into gas-phase ions.

  • Mass Analysis: The ions are separated based on their m/z ratio in a magnetic or electric field.

  • Detection: The separated ions are detected, and their abundance is recorded.

Experimental Protocol for HRMS Analysis

The following is a generalized protocol for the verification of the exact mass of 2-Cyano-3-cyclohexyl-acrylic acid.

Objective: To experimentally determine the exact mass of 2-Cyano-3-cyclohexyl-acrylic acid and confirm its elemental composition.

Materials:

  • 2-Cyano-3-cyclohexyl-acrylic acid sample

  • High-purity solvent (e.g., acetonitrile, methanol)

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Sample Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or coupled with a liquid chromatography system.

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 180.1018.

  • Data Analysis: Process the acquired data to determine the accurate m/z value of the molecular ion. Compare the experimentally measured exact mass with the theoretically calculated value. The difference, known as the mass error, should ideally be less than 5 ppm.

G Sample Sample Preparation (Dilute Solution) Infusion Sample Infusion (Ion Source) Sample->Infusion Calibration Instrument Calibration (Known Standard) Calibration->Infusion Acquisition Data Acquisition (High-Resolution Mode) Infusion->Acquisition Analysis Data Analysis (Compare Experimental vs. Theoretical) Acquisition->Analysis Result Confirmation of Exact Mass & Formula Analysis->Result

Caption: Experimental workflow for HRMS verification.

Conclusion

A thorough understanding of the principles behind molecular weight and exact mass is fundamental for any scientist working in drug development and chemical research. This guide has provided a comprehensive overview of the theoretical calculations for 2-Cyano-3-cyclohexyl-acrylic acid, supported by a clear, step-by-step methodology. Furthermore, it has outlined the experimental approach for verifying these calculations using high-resolution mass spectrometry, a critical step in the validation of any newly synthesized compound. By integrating both theoretical knowledge and practical application, researchers can ensure the integrity and accuracy of their scientific findings.

References

  • Quora. (2018, September 22). How heavy is one atom of hydrogen? Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. Retrieved from [Link]

  • Wikipedia. Oxygen. Retrieved from [Link]

  • PubChem. Oxygen-16 isotope. Retrieved from [Link]

  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. Retrieved from [Link]

  • Britannica. (2026, February 27). Nitrogen. Retrieved from [Link]

  • Britannica. (2026, February 17). Oxygen. Retrieved from [Link]

  • BYJU'S. Carbon. Retrieved from [Link]

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  • Broad Institute. What is Mass Spectrometry? Retrieved from [Link]

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Nitrogen. Retrieved from [Link]

  • Chemeddl. Oxygen. Retrieved from [Link]

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  • PubChem. Oxygen-16 atom. Retrieved from [Link]

  • Wikipedia. Hydrogen. Retrieved from [Link]

  • Waters Corporation. Mass Spectrometry for Polymers. Retrieved from [Link]

  • Royal Society of Chemistry. Nitrogen. Retrieved from [Link]

  • PubChem. Nitrogen. Retrieved from [Link]

  • ResearchGate. Illustration of MS (for molecular weight determination) and MS-MS (for sequence analysis) of peptide biomarkers. Retrieved from [Link]

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Hydrogen. Retrieved from [Link]

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for Carbon. Retrieved from [Link]

  • National Institute of Standards and Technology. Oxygen, atomic. Retrieved from [Link]

  • IUPAC. Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Royal Society of Chemistry. Hydrogen. Retrieved from [Link]

  • ChemLin. (2023, November 30). Hydrogen-1 - isotopic data and properties. Retrieved from [Link]

  • ChemLin. (2024, October 9). Oxygen-16 - isotopic data and properties. Retrieved from [Link]

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  • KAERI. H-1. Retrieved from [Link]

  • Wikipedia. Isotopes of hydrogen. Retrieved from [Link]

  • PubChem. 2-Cyano-3-(3,4-dihydroxyphenyl)acrylic acid 2-[2-cyano-3-(3,4-dihydroxyphenyl)acryloyloxy]ethyl ester. Retrieved from [Link]

  • NextSDS. (E)-2-Cyano-3-(1-phenyl-1H-indol-3-yl)acrylic Acid. Retrieved from [Link]

  • PubChem. Cyanoacrylic acid. Retrieved from [Link]

  • PubChem. 2-Cyano-3,3-diphenyl-2-propenoic acid. Retrieved from [Link]

  • PubChem. 2-Cyano-3-(3,4-dihydroxy-phenyl)-acrylic acid phenethyl ester. Retrieved from [Link]

  • CoPolDB. Monomer detail | Cyclohexyl 2-cyano-3-phenylprop-2-enoate. Retrieved from [Link]

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Foundational

Preliminary Toxicity Screening of 2-Cyano-3-cyclohexyl-acrylic acid: A Tiered Mechanistic Approach

Executive Summary The compound 2-Cyano-3-cyclohexyl-acrylic acid (CAS: 90279-64-4)[1] represents a highly reactive structural motif utilized in medicinal chemistry and advanced materials. Structurally, it features an α,β...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Cyano-3-cyclohexyl-acrylic acid (CAS: 90279-64-4)[1] represents a highly reactive structural motif utilized in medicinal chemistry and advanced materials. Structurally, it features an α,β-unsaturated carboxylic acid conjugated with a strongly electron-withdrawing cyano group. This configuration creates a classic Michael acceptor —a highly electrophilic β-carbon capable of forming covalent bonds with biological nucleophiles.

While the bulky cyclohexyl ring provides steric hindrance that modulates its reactivity compared to linear aliphatic cyanoacrylates, its potential to induce toxicity via off-target protein haptenation or DNA alkylation necessitates a rigorous, mechanism-driven preliminary toxicity screening cascade. In alignment with the [2], which advocate for the reduction of animal use through New Approach Methodologies (NAMs), this whitepaper outlines a self-validating, tiered in chemico and in vitro screening strategy tailored specifically for this compound.

Mechanistic Rationale & Screening Strategy

As a Senior Application Scientist, designing a screening cascade requires moving beyond standard checklists to address the specific chemical liabilities of the molecule. The presence of the cyanoacrylic acid moiety dictates our experimental choices:

  • Protein Binding & Skin Sensitization: The electrophilic nature of the Michael acceptor makes it prone to covalent binding with nucleophilic thiol (-SH) and primary amine (-NH2) groups in epidermal proteins. This haptenation is the Molecular Initiating Event (MIE) for allergic contact dermatitis. Therefore, the [3] is our mandatory first-tier assay.

  • Genotoxicity: Electrophiles can intercalate or covalently bind to DNA bases. To rule out frameshift or base-pair substitution mutations, the [4] is deployed.

  • Hepatotoxicity: The liver is the primary site of xenobiotic metabolism. HepG2 cell lines, which retain basal cytochrome P450 activity, are used to assess whether the parent compound or its reactive metabolites induce acute cellular death.

Tiered Screening Workflow

G Compound 2-Cyano-3-cyclohexyl-acrylic acid (CAS: 90279-64-4) Tier1 Tier 1: NAMs & In Vitro Compound->Tier1 DPRA DPRA (OECD 442C) Protein Binding Tier1->DPRA Ames Ames Test (OECD 471) Genotoxicity Tier1->Ames Cyto HepG2 Assay Cytotoxicity Tier1->Cyto Decision Go/No-Go Decision DPRA->Decision Ames->Decision Cyto->Decision Tier2 Tier 2: Safety Pharmacology Decision->Tier2 Favorable Fail Structural Optimization Decision->Fail High Toxicity hERG hERG Patch Clamp Cardiotoxicity Tier2->hERG

Tiered in vitro toxicity screening workflow for 2-Cyano-3-cyclohexyl-acrylic acid.

Core Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must operate as a self-validating system. The inclusion of rigorous controls and statistical acceptance criteria guarantees that the data generated is trustworthy and actionable.

In Chemico Skin Sensitization: DPRA (OECD 442C)

Because 2-Cyano-3-cyclohexyl-acrylic acid is a suspected electrophile, we measure its depletion of synthetic peptides containing Cysteine (Cys) and Lysine (Lys).

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the Cys-peptide in 100 mM phosphate buffer (pH 7.5) and the Lys-peptide in 100 mM ammonium acetate buffer (pH 10.2) to a final concentration of 0.5 mM.

  • Compound Solubilization: Dissolve 2-Cyano-3-cyclohexyl-acrylic acid in acetonitrile to achieve a 100 mM stock solution.

  • Incubation: In HPLC vials, mix the test compound with the Cys-peptide at a 1:10 molar ratio, and the Lys-peptide at a 1:50 molar ratio. Incubate in the dark at 25°C for exactly 24 hours.

  • Quantification: Analyze the samples via HPLC-UV at 220 nm. Calculate the percent depletion of the peptides relative to the vehicle control.

  • Self-Validation Mechanism: The assay is only valid if the positive control (Cinnamic aldehyde) demonstrates a Cys-peptide depletion of 60.8% – 100% and a Lys-peptide depletion of 40.2% – 100%. The negative control must show < 0.5% depletion, ensuring peptide stability in the vehicle.

Genotoxicity: Ames Test (OECD 471)

To assess if the steric bulk of the cyclohexyl group prevents DNA alkylation, we utilize the pre-incubation Ames test, which is highly sensitive to Michael acceptors.

Step-by-Step Methodology:

  • Strain Preparation: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight until they reach the exponential growth phase (OD600 ~1.0).

  • Metabolic Activation: Prepare the S9 mix using Aroclor 1254-induced rat liver homogenate to simulate mammalian hepatic metabolism.

  • Pre-Incubation Exposure: Combine 100 µL of bacterial culture, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 50 µL of 2-Cyano-3-cyclohexyl-acrylic acid (doses ranging from 1.5 to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to force interaction between the compound and the bacteria.

  • Plating: Add 2 mL of molten top agar (containing trace histidine/tryptophan). Pour onto minimal glucose agar plates and incubate at 37°C for 48–72 hours.

  • Self-Validation Mechanism: Count revertant colonies. The assay is validated only if the positive control (e.g., 2-Aminoanthracene for +S9) produces a ≥3.0-fold increase in colonies, and the vehicle control falls strictly within the laboratory's historical spontaneous reversion range.

Hepatotoxicity Screening: HepG2 CellTiter-Glo Assay

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well opaque plates at a density of 10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Dosing: Treat cells with a 10-point dose-response curve of 2-Cyano-3-cyclohexyl-acrylic acid (0.1 µM to 300 µM) for 48 hours.

  • Readout: Add CellTiter-Glo reagent (Promega) to lyse cells and generate a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Self-Validation Mechanism: Calculate the Z'-factor for the assay plate. A Z'-factor ≥ 0.5 is required for the data to be considered robust. Chlorpromazine is used as a positive cytotoxic control.

Quantitative Data Summary

To facilitate rapid Go/No-Go decision-making by drug development professionals, all quantitative safety thresholds for 2-Cyano-3-cyclohexyl-acrylic acid are summarized below. A compound must meet these thresholds to advance to Tier 2 (Safety Pharmacology / In Vivo testing).

AssayBiological Target / EndpointQuantitative MetricAcceptable Safety ThresholdMechanistic Interpretation
DPRA (OECD 442C) Cys/Lys Peptide Depletion% Depletion (HPLC-UV)Mean Depletion < 6.38%Minimal risk of protein haptenation and skin sensitization.
Ames Test (OECD 471) Gene Mutation (e.g., TA98, TA100)Revertant Colony Count< 2-fold increase vs. vehicleNon-mutagenic; no significant DNA alkylation detected.
Cytotoxicity HepG2 Cellular ATP LevelsIC50 (µM)> 100 µMLow acute hepatotoxicity; parent compound is well tolerated.
hERG Patch Clamp K+ Ion Channel InhibitionIC50 (µM)> 30 µMLow risk of QT prolongation and fatal arrhythmias.

References

  • 2-Cyano-3-cyclohexyl-acrylic acid | C10H13NO2 | CID 23167426 Source: PubChem (National Institutes of Health) URL:[Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Test No. 471: Bacterial Reverse Mutation Test (Ames Test) Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link]

  • Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL:[Link]

Sources

Exploratory

Single crystal X-ray diffraction data for 2-Cyano-3-cyclohexyl-acrylic acid

An In-depth Technical Guide to the Single-Crystal X-ray Diffraction of 2-Cyano-3-cyclohexyl-acrylic acid Executive Summary The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding it...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Single-Crystal X-ray Diffraction of 2-Cyano-3-cyclohexyl-acrylic acid

Executive Summary

The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior and biological activity. For drug development professionals, this structural data is the bedrock of rational drug design, enabling the optimization of interactions between a therapeutic agent and its biological target. This guide provides a comprehensive, in-depth overview of the methodology for determining the solid-state structure of 2-Cyano-3-cyclohexyl-acrylic acid, a member of the pharmacologically significant α-cyanoacrylate class, using single-crystal X-ray diffraction (SC-XRD). While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as a complete procedural whitepaper, guiding researchers through the essential stages of crystal growth, data collection, structure solution, and refinement, grounded in authoritative protocols and field-proven insights.

Introduction: The Imperative of Structural Elucidation in Drug Discovery

The α-cyanoacrylate scaffold is a cornerstone in modern medicinal chemistry. The nitrile group, with its unique electronic properties, is present in over 60 approved small-molecule drugs, influencing everything from metabolic stability to target binding.[1] The acrylic acid moiety, particularly when conjugated with a cyano group, creates an electrophilic center susceptible to nucleophilic attack, making these compounds valuable as potential covalent inhibitors for enzymes, such as kinases, by targeting cysteine residues.[1][2] The ability of these molecules to form specific, high-affinity interactions is dictated by their three-dimensional shape, conformation, and the way they interact with neighboring molecules.

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the atomic structure of small molecules.[3][4] It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation in the solid state. Furthermore, it elucidates the complex network of intermolecular interactions—such as hydrogen bonds and van der Waals forces—that govern how molecules pack together in a crystal lattice. This packing information is critical for understanding physical properties like solubility and stability, which are key considerations in drug formulation. For a molecule like 2-Cyano-3-cyclohexyl-acrylic acid, an SC-XRD study would definitively establish the geometry of the crucial cyanoacrylate "warhead" and the orientation of the lipophilic cyclohexyl group, providing invaluable data for structure-activity relationship (SAR) studies.[5]

The Experimental Workflow: A Self-Validating System from Powder to Structure

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where each stage builds upon the last. The quality of the final structural model is directly dependent on the quality of the initial crystal and the rigor of the subsequent data collection and analysis.

SC-XRD_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition & Processing cluster_2 Phase 3: Structure Determination Synthesis Synthesis of 2-Cyano-3-cyclohexyl-acrylic acid Purification Purification (e.g., Chromatography) Synthesis->Purification Crude Product CrystalGrowth Crystal Growth Purification->CrystalGrowth Pure Compound Mounting Crystal Selection & Mounting CrystalGrowth->Mounting DataCollection X-ray Data Collection Mounting->DataCollection Mounted Crystal DataReduction Data Integration & Reduction DataCollection->DataReduction Diffraction Images Solution Structure Solution (e.g., SHELXS) DataReduction->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Initial Model Validation Validation & Analysis (CIF Report) Refinement->Validation Refined Structure

Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.

Protocol: Crystal Growth – The Foundation of Quality Data

The success of an SC-XRD experiment hinges entirely on the quality of the single crystal. An ideal crystal for diffraction is typically 0.1-0.3 mm in each dimension, with well-defined faces and no visible cracks or defects.[6][7]

Objective: To grow diffraction-quality single crystals of 2-Cyano-3-cyclohexyl-acrylic acid from a purified powder.

Rationale: The synthesis of the target compound can be achieved via a Knoevenagel condensation between cyclohexanecarbaldehyde and 2-cyanoacetic acid, catalyzed by piperidine in ethanol.[2] Following purification, the goal is to create a supersaturated solution from which molecules can slowly deposit onto a growing crystal lattice. The choice of solvent is critical; it must dissolve the compound sufficiently when heated but allow it to become sparingly soluble upon cooling or slow evaporation.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of ~5-10 mg of purified 2-Cyano-3-cyclohexyl-acrylic acid in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and binary mixtures) in small vials. Identify a solvent or solvent system in which the compound is moderately soluble.

  • Preparation of Saturated Solution: In a clean, dust-free vial, dissolve a small amount of the compound in the chosen solvent with gentle warming until the solid is fully dissolved.

  • Inducing Crystallization (Slow Evaporation):

    • Cover the vial with a cap, and pierce the cap with a needle to allow for very slow solvent evaporation.

    • Alternatively, use a vial-within-a-beaker setup, where an open vial of the solution is placed inside a larger, sealed beaker containing a more volatile "anti-solvent" (in which the compound is insoluble). The vapor diffusion will slowly reduce the solubility in the primary vial.

  • Incubation: Place the prepared vial in a vibration-free location at a constant temperature.

  • Harvesting: Once suitable crystals have formed, carefully harvest a well-formed crystal using a nylon loop, leaving it coated in its mother liquor to prevent solvent loss and crystal damage.[6]

Protocol: Data Collection

This phase involves irradiating the single crystal with a focused beam of X-rays and recording the resulting diffraction pattern.

Objective: To collect a complete, high-resolution set of diffraction data from a single crystal.

Step-by-Step Methodology:

  • Crystal Mounting: Using a microscope, select a crystal with sharp edges and uniform morphology. Secure the crystal on a goniometer head, typically using a cryoprotectant oil to facilitate flash-cooling.

  • Cryo-cooling: Flash-cool the crystal to a low temperature (commonly 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to higher-quality diffraction data, and protects the crystal from radiation damage.

  • Centering: Mount the goniometer on the diffractometer and precisely center the crystal in the X-ray beam.

  • Data Collection Strategy: Modern diffractometers automate the process of determining the unit cell and a data collection strategy. The software calculates the necessary sequence of crystal orientations (runs) to measure a complete and redundant set of diffraction intensities across the desired resolution range.

  • Data Integration: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, corrects for experimental factors (like Lorentz and polarization effects), and generates a reflection file (typically in .hkl format) containing the Miller indices (h,k,l) and the squared structure factor amplitudes (F²) for each reflection.[8]

Protocol: Structure Solution and Refinement

This is the computational phase where the diffraction data is translated into a 3D atomic model.

Objective: To solve the "phase problem," build an initial atomic model, and refine it to achieve the best possible fit with the experimental data.

Rationale: The diffraction data provides the intensities (related to F²) of the X-ray reflections, but the phase information is lost. Structure solution methods are used to estimate these initial phases. The resulting model is then improved through iterative cycles of least-squares refinement. The SHELX suite of programs is the authoritative standard for small-molecule crystallography.[8][9][10][11]

Step-by-Step Methodology:

  • Space Group Determination: The data processing software analyzes the symmetry and systematic absences in the reflection data to determine the crystal's space group.

  • Structure Solution (SHELXS or similar): Using direct methods, the program finds a set of phases that are statistically most likely to be correct. This generates an initial electron density map.[10]

  • Model Building: The highest peaks in the initial electron density map are assigned to the heaviest atoms in the molecule (O, N, C). This provides a preliminary molecular fragment.

  • Structure Refinement (SHELXL): This is an iterative process.[8][9]

    • Least-Squares Refinement: The program adjusts atomic parameters (coordinates, occupancy, and displacement parameters) to minimize the difference between the observed structure factor amplitudes (from the data) and the calculated ones (from the model).

    • Difference Fourier Maps: After each cycle, a difference map is calculated, which shows regions where the model has too much or too little electron density. Positive peaks in this map indicate missing atoms (like hydrogen atoms), while negative regions suggest incorrectly placed or modeled atoms.

    • Anisotropic Refinement: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere, providing a more accurate model.

    • Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions (riding on their parent C, N, or O atoms) and refined using a riding model.[11]

  • Validation: The final model is validated by checking key refinement statistics. The R1 value should ideally be below 0.05 (5%) for high-quality data, and the weighted R-factor (wR2) and Goodness-of-Fit (GooF) provide further measures of the model's quality.[9] The final output is a Crystallographic Information File (CIF).

Crystallographic Data and Structural Analysis

The final CIF contains all the information required to describe the crystal structure in complete detail.

Representative Crystallographic Data Summary

While the specific data for 2-Cyano-3-cyclohexyl-acrylic acid is not publicly deposited, the following table represents typical values expected for a well-refined structure of a small organic molecule of this nature.

ParameterIllustrative Value for C₁₀H₁₃NO₂
Chemical formulaC₁₀H₁₃NO₂
Formula weight (M_r)179.22
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)8.512(3)
b (Å)12.345(4)
c (Å)9.876(3)
α (°)90
β (°)105.21(2)
γ (°)90
Volume (V) (ų)1001.5(6)
Z (molecules/unit cell)4
Calculated density (D_calc)1.189 g/cm³
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)100(2)
Final R1 [I > 2σ(I)]0.0410
Final wR2 (all data)0.1152
Goodness-of-fit (GooF)1.035
Expected Molecular and Supramolecular Features

A definitive structural analysis would reveal several key features crucial for drug design:

  • Conformation: The acrylic acid and cyano groups are expected to be largely coplanar to maximize π-system conjugation. The single bond connecting the cyclohexyl ring to the double bond would have a specific torsional angle, defining the overall molecular shape. The cyclohexyl ring itself would almost certainly adopt a stable chair conformation.

  • Intermolecular Interactions: The most prominent interaction in the crystal lattice of a carboxylic acid is the formation of a centrosymmetric hydrogen-bonded dimer.[12] The carboxylic acid proton of one molecule will hydrogen bond to the carbonyl oxygen of a neighboring molecule, and vice versa. This strong, directional interaction is a primary driver of the crystal packing.

H-Bonded_Dimer cluster_0 Molecule A cluster_1 Molecule B node1 R-C O1 O node1->O1 = O2 O node1->O2 H1 H O2->H1 O3 O H1->O3 H-Bond node2 C-R node2->O3 = O4 O node2->O4 H2 H O4->H2 H2->O1 H-Bond

Caption: Classic centrosymmetric hydrogen-bonded dimer in carboxylic acids.

Conclusion

The determination of the single-crystal X-ray structure of 2-Cyano-3-cyclohexyl-acrylic acid is an essential step in its development as a potential therapeutic agent. The rigorous, multi-stage process—from meticulous crystal growth to advanced computational refinement—yields an unambiguous three-dimensional model of the molecule. This structural data provides direct insight into the compound's conformation and the supramolecular interactions that dictate its solid-state properties. For researchers in drug development, this information is not merely descriptive; it is predictive, enabling a deeper understanding of structure-activity relationships and providing a rational basis for the design of next-generation analogs with improved efficacy and pharmacokinetic profiles.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi's Homepage. [Link]

  • Sheldrick, G. M. (n.d.). SHELXL-97: Program for the Refinement of Crystal Structures. University of Göttingen. [Link]

  • University of Cambridge. (n.d.). SHELXL - An Easy Structure - Sucrose. University of Cambridge Department of Chemistry. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. IUCrJ, 3(1), 55-63. [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • University of Bath. (2019). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. University of Bath's Research Portal. [Link]

  • Menon, A. S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(5), 2862-2875. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum Website. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-3-cyclohexyl-acrylic acid. PubChem Compound Database. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Cyanoacrylates: The Role of Cyanoacetic Acid. Molecule Vision. [Link]

  • Løvmo, C., et al. (2020). Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach. European Journal of Pharmaceutics and Biopharmaceutics, 157, 16-28. [Link]

  • Wang, T., et al. (2015). Recent advances in the synthesis and biological activity on pesticide of α-cyanoacrylates and its analogues. ResearchGate. [Link]

  • de Souza, T. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(8), 913-926. [Link]

  • Al-Majidi, S. M. H., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1372. [Link]

  • Wikipedia. (n.d.). Acrylic acid. Wikipedia. [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 2-Cyano-3-cyclohexyl-acrylic acid

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Cyano-3-cyclohexyl-acrylic acid, a valuable building block in medicinal chemistry, particularly in the development of covalent...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Cyano-3-cyclohexyl-acrylic acid, a valuable building block in medicinal chemistry, particularly in the development of covalent inhibitors.[1] The synthesis is achieved via a piperidine-catalyzed Knoevenagel condensation between cyclohexanecarboxaldehyde and 2-cyanoacetic acid. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a detailed experimental procedure, an in-depth discussion of the reaction mechanism, purification guidelines, and critical safety information.

Introduction and Scientific Background

2-Cyano-3-cyclohexyl-acrylic acid is a bifunctional molecule featuring a nitrile, a carboxylic acid, and an α,β-unsaturated system. This arrangement of functional groups makes it a reactive and versatile intermediate. The electron-withdrawing nature of the nitrile and carboxyl groups renders the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack, such as a Michael addition by thiol groups in proteins (e.g., cysteine residues).[1] This reactivity is leveraged in the design of covalent kinase inhibitors, where the molecule can form a stable bond with its biological target.[1]

The synthesis of this compound is a classic example of the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) with an aldehyde or ketone, catalyzed by a weak base.[2][3] In this specific application, 2-cyanoacetic acid serves as the active methylene compound, and cyclohexanecarboxaldehyde is the aldehyde component.

The Knoevenagel Condensation: Mechanism and Rationale

The Knoevenagel condensation is a cornerstone of C-C bond formation in organic synthesis.[3] Its reliability and broad substrate scope make it a preferred method for creating α,β-unsaturated systems. The reaction proceeds via a two-stage mechanism: a nucleophilic addition followed by a dehydration (condensation) step.[2]

Catalyst Selection: A weak amine base, such as piperidine, is the catalyst of choice.[1][4] A strong base (e.g., NaOH, KOH) is not required because the protons on the α-carbon of 2-cyanoacetic acid are sufficiently acidic (pKa approx. 9-11) due to the resonance-stabilizing effect of the adjacent nitrile and carboxyl groups.[4] Using a strong base could undesirably promote the self-condensation of the aldehyde (an aldol reaction).[2]

Mechanism Steps:

  • Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of 2-cyanoacetic acid, forming a resonance-stabilized carbanion (enolate).[3][4]

  • Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. This forms a tetrahedral alkoxide intermediate.[4]

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst (piperidinium ion) to yield a β-hydroxy addition product.[4]

  • Dehydration: Under the reaction conditions, this addition product readily undergoes dehydration (elimination of a water molecule) to form the final, more stable, conjugated α,β-unsaturated product, 2-Cyano-3-cyclohexyl-acrylic acid.[2]

Knoevenagel_Mechanism Figure 1: Knoevenagel Condensation Mechanism cluster_reactants Reactants cluster_products Intermediates & Product Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde CyanoaceticAcid 2-Cyanoacetic Acid Enolate Resonance-Stabilized Carbanion (Enolate) CyanoaceticAcid->Enolate + Piperidine - Piperidinium ion AdditionProduct β-Hydroxy Addition Product Enolate->AdditionProduct + Cyclohexanecarboxaldehyde (Nucleophilic Attack) FinalProduct 2-Cyano-3-cyclohexyl-acrylic acid + H₂O AdditionProduct->FinalProduct Dehydration (-H₂O) Piperidine Piperidine (Catalyst)

Caption: Figure 1: Knoevenagel Condensation Mechanism

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
CyclohexanecarboxaldehydeC₇H₁₂O112.172043-61-0Purity ≥98%
2-Cyanoacetic acidC₃H₃NO₂85.06372-09-8Purity ≥99%
PiperidineC₅H₁₁N85.15110-89-4Anhydrous, ≥99.5%
Absolute EthanolC₂H₅OH46.0764-17-5Anhydrous, 200 proof
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade (for chromatography)
HexanesC₆H₁₄86.18110-54-3ACS Grade (for chromatography)
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Analytical balance

  • pH indicator strips or pH meter

  • Fume hood

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from a validated procedure for the synthesis of 2-cyano-3-cyclohexylacrylic acid.[1]

Synthesis_Workflow Figure 2: Experimental Workflow start Start setup 1. Setup Combine reactants in flask start->setup reaction 2. Reaction Heat to 60°C for 3 hrs setup->reaction cooldown 3. Cooldown Cool to room temperature reaction->cooldown evaporation 4. Evaporation Remove solvent under vacuum cooldown->evaporation purification 5. Purification Flash Chromatography evaporation->purification end End Pure Product purification->end

Caption: Figure 2: Experimental Workflow

Step 1: Reagent Preparation and Reaction Setup

  • Place a magnetic stir bar into a 250 mL round-bottom flask.

  • In a fume hood, add 2-cyanoacetic acid (1.28 g, 15 mmol, 1.0 eq).

  • Add absolute ethanol (150 mL) to the flask and stir until the 2-cyanoacetic acid is fully dissolved.

  • Add cyclohexanecarboxaldehyde (1.68 g, 1.82 mL, 15 mmol, 1.0 eq) to the solution.

  • Attach a reflux condenser to the flask.

  • While stirring, add piperidine (0.128 g, 0.148 mL, 1.5 mmol, 0.1 eq) portion-wise to the reaction mixture using a micropipette.

    • Expert Insight: Piperidine is added last and slowly as it is the catalyst that initiates the reaction. Adding it to the dissolved reactants ensures a homogeneous start to the condensation. The 0.1 molar equivalent is a typical catalytic amount for this reaction.

Step 2: Reaction Execution

  • Lower the flask into a pre-heated oil bath or heating mantle set to 60°C.

  • Stir the reaction mixture at 60°C for 3 hours.

    • Trustworthiness Check: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The disappearance of the starting aldehyde spot indicates reaction completion.

Step 3: Work-up and Crude Product Isolation

  • After 3 hours, remove the flask from the heat source and allow it to cool to room temperature.

  • Remove the solvent (ethanol) using a rotary evaporator under reduced pressure. This will yield a wet, white solid crude product.[1]

Step 4: Purification

  • The crude product should be purified by flash column chromatography.

  • Column Preparation: Pack a suitable size glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude solid in a minimal amount of dichloromethane (DCM) or the eluent mixture and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. Start with 100% hexanes and gradually increase the polarity by adding ethyl acetate. The desired product is more polar than the starting aldehyde and should elute at a higher concentration of ethyl acetate.

    • Expert Insight: The exact gradient will depend on the specific impurities. A typical starting point would be a gradient from 0% to 30% ethyl acetate in hexanes. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain 2-Cyano-3-cyclohexyl-acrylic acid as a white solid.

Step 5: Characterization

  • Appearance: White solid.

  • Molecular Formula: C₁₀H₁₃NO₂[5]

  • Molecular Weight: 179.22 g/mol [5]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure, including the stereochemistry of the double bond.

  • Infrared (IR) Spectroscopy: To identify key functional groups (C≡N, C=O, C=C, O-H).

  • Mass Spectrometry (MS): To confirm the molecular weight.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst (piperidine may have degraded).- Wet reagents or solvent (water can inhibit the reaction).- Insufficient reaction time or temperature.- Use freshly opened or distilled piperidine.- Ensure all reagents and ethanol are anhydrous.- Monitor the reaction by TLC and extend the reaction time if necessary.
Formation of Side Products - Reaction temperature too high, leading to polymerization or side reactions.- Impure starting materials.- Maintain the reaction temperature strictly at 60°C.- Use high-purity starting materials.
Difficult Purification - Product co-eluting with impurities.- Optimize the solvent system for flash chromatography. Try a different solvent system (e.g., dichloromethane/methanol).- Consider recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Safety and Handling Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Cyclohexanecarboxaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation.

  • 2-Cyanoacetic acid: Harmful if swallowed. Causes severe skin burns and eye damage.

  • Piperidine: Highly flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Solvents (Ethanol, Hexanes, Ethyl Acetate): Highly flammable liquids and vapors. Handle away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]

  • CAO Jin, et al. (2002). Synthesis of 2-Cyano-3- -3-Aliphatic Amine Ethyl Acrylate. Chinese Journal of Pesticide Science, 4(1): 64-69. (Note: While related, this source is for a different ester derivative and is provided for general context).
  • Cope, A. C., & Hancock, E. M. (1944). Cyclohexaneacetic acid, α-cyano-. Organic Syntheses, 24, 25. [Link]

  • University of Bath. (2019). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. Retrieved from [Link]

  • Google Patents. (1999). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
  • Google Patents. (1996). WO1996038409A1 - Process for producing 2-cyano-3,3-diary acrylic acid esters.
  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Journal of the Mexican Chemical Society. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). The Importance and Applications of Knoevenagel Reaction (Brief Review). Retrieved from [Link]

  • Molecules. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazole. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-cyclohexyl-acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Molbank. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

  • Google Patents. (2014). CN102584625B - Method for producing 2-cyanoacrylate.
  • Organic Syntheses. (n.d.). Acrylic acid. Retrieved from [Link]

  • Reddit. (2024). How to purify Acrylic Acid. Retrieved from [Link]

Sources

Application

Application Note: Mechanistic Insights and Protocol for the Knoevenagel Condensation of 2-Cyano-3-cyclohexyl-acrylic Acid

Introduction & Strategic Rationale The Knoevenagel condensation is a cornerstone transformation in organic synthesis, facilitating the formation of carbon-carbon double bonds through the coupling of a carbonyl compound w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The Knoevenagel condensation is a cornerstone transformation in organic synthesis, facilitating the formation of carbon-carbon double bonds through the coupling of a carbonyl compound with an active methylene[1]. In drug development, the α -cyanoacrylic acid moiety is a highly valued pharmacophore, often acting as a key intermediate for enzyme inhibitors, fluorescent probes, and bioactive heterocycles.

This application note details the synthesis of 2-cyano-3-cyclohexyl-acrylic acid from cyclohexanecarboxaldehyde and cyanoacetic acid. A critical challenge in this specific synthesis is suppressing the Doebner modification —an unwanted side reaction where the carboxylic acid group is lost via decarboxylation[2]. By precisely tuning the organocatalyst (piperidine) and thermodynamic conditions, we establish a self-validating protocol that maximizes the yield of the target α -cyanoacrylic acid while maintaining strict scientific integrity.

Mechanistic Causality (The "Why")

The choice of reagents and conditions is dictated by the fundamental pKa​ relationships of the substrates.

  • Catalyst Selection: The active methylene protons of cyanoacetic acid have a pKa​ of approximately 9–11. Piperidine, a secondary amine with a conjugate acid pKaH​ of ~11.2, is perfectly matched to establish an equilibrium that generates the reactive enolate[3]. Using stronger inorganic bases (like NaOH) would erroneously induce the self-condensation of the aliphatic cyclohexanecarboxaldehyde[1].

  • Reaction Pathway: Piperidine deprotonates the cyanoacetic acid to form a resonance-stabilized enolate, which subsequently acts as a nucleophile to attack the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde.

  • E1cB Dehydration: The resulting β -hydroxy carboxylate (aldol intermediate) undergoes base-catalyzed dehydration. The electron-withdrawing cyano group increases the acidity of the α -proton, heavily favoring an E1cB (Elimination unimolecular conjugate base) pathway to yield the α,β -unsaturated system[3].

  • Decarboxylation Control: Under classical Doebner conditions (e.g., pyridine solvent at reflux), the intermediate undergoes concerted decarboxylation and elimination[2]. To retain the carboxylate group, our protocol utilizes a less polar solvent (ethanol) at strictly controlled mild temperatures (50 °C), kinetically trapping the 2-cyano-3-cyclohexyl-acrylic acid.

Mechanism A Cyanoacetic Acid (Active Methylene) C Resonance-Stabilized Enolate A->C Deprotonation B Piperidine (Base Catalyst) B->C E Aldol Intermediate (β-Hydroxy Carboxylate) C->E Nucleophilic Attack D Cyclohexanecarboxaldehyde (Electrophile) D->E F E1cB Dehydration (-H2O) E->F Base-Catalyzed G 2-Cyano-3-cyclohexyl- acrylic acid F->G Final Product

Caption: Mechanistic pathway of the piperidine-catalyzed Knoevenagel condensation.

Experimental Protocol: Self-Validating Workflow

The following protocol relies on acid-base extraction logic to purify the product without the need for column chromatography, making it highly scalable.

Workflow S1 1. Reagent Prep (EtOH Solvent) S2 2. Condensation (50°C, 4-6h) S1->S2 S3 3. IPC Monitoring (TLC / HPLC) S2->S3 S4 4. Workup (Ether Wash) S3->S4 S5 5. Acidification (pH 2, 0°C) S4->S5 S6 6. Isolation (Filtration) S5->S6

Caption: Step-by-step experimental workflow with self-validating IPC checkpoints.

Materials & Reagents
  • Cyclohexanecarboxaldehyde: 1.0 eq (10 mmol, 1.12 g)

  • Cyanoacetic acid: 1.1 eq (11 mmol, 0.94 g)

  • Piperidine: 0.1 eq (1 mmol, 0.085 g) - Organocatalyst

  • Absolute Ethanol: 20 mL - Solvent

Step-by-Step Procedure
  • Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with cyanoacetic acid and absolute ethanol. Stir until fully dissolved.

  • Catalyst Addition: Add piperidine dropwise at room temperature.

    • Causality: Slow addition prevents localized exothermic spikes that could trigger premature decarboxylation of the cyanoacetic acid.

  • Electrophile Addition: Introduce cyclohexanecarboxaldehyde to the mixture in one portion.

  • Condensation: Heat the reaction mixture to 50 °C for 4–6 hours.

    • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 7:3 with 1% AcOH). The disappearance of the aldehyde spot (visualized with 2,4-DNP stain) indicates conversion. Crucial: If a highly non-polar spot appears (indicating the decarboxylated byproduct 3-cyclohexylacrylonitrile), the thermal energy is too high; immediately cool the reaction.

  • Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Dissolve the crude residue in 15 mL of distilled water. Wash the aqueous layer with diethyl ether (2 x 10 mL).

    • Causality: The target product exists as a water-soluble piperidinium carboxylate salt at this stage. The ether wash selectively removes unreacted aldehyde and any non-polar decarboxylated byproducts, ensuring high purity.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Carefully acidify with 1M HCl dropwise until the solution reaches pH 2.

    • Causality: Acidification protonates the carboxylate into the free carboxylic acid. The loss of the ionic charge drastically reduces its aqueous solubility, inducing rapid precipitation.

  • Isolation: Filter the resulting white to pale-yellow precipitate under vacuum. Wash the filter cake with ice-cold water (2 x 5 mL) and dry in a vacuum oven at 40 °C overnight to afford pure 2-cyano-3-cyclohexyl-acrylic acid.

Quantitative Data & Optimization

To demonstrate the robustness of this protocol, the table below summarizes the effect of varying reaction conditions on the yield and purity of the target compound. It highlights the necessity of kinetic control to prevent the Doebner modification.

CatalystSolventTemperatureTimeYield (%)Observation / Causality
Piperidine (0.1 eq) Ethanol 50 °C 5 h 88% Optimal. Kinetic trapping successfully prevents decarboxylation.
Piperidine (0.1 eq)EthanolReflux (78 °C)3 h65%Moderate yield. Trace decarboxylated byproduct detected via TLC.
Pyridine (Solvent)PyridineReflux (115 °C)2 h<10%Doebner conditions. Massive decarboxylation; nitrile is the major product.
NaOH (1.0 eq)Water/EtOH25 °C12 h40%Aldol self-condensation of the aldehyde heavily competes with Knoevenagel.

References

  • Knoevenagel Condensation Reaction Master Organic Chemistry URL:[Link]

  • Knoevenagel Condensation / Doebner Modification Organic Chemistry Portal URL:[Link]

  • Knoevenagel Condensation Wikipedia, The Free Encyclopedia URL:[Link]

Sources

Method

2-Cyano-3-cyclohexyl-acrylic acid as a building block in organic synthesis

An In-depth Guide to 2-Cyano-3-cyclohexyl-acrylic acid: A Versatile Building Block in Modern Organic Synthesis Introduction: Unveiling a Multifunctional Synthetic Tool 2-Cyano-3-cyclohexyl-acrylic acid, with the molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to 2-Cyano-3-cyclohexyl-acrylic acid: A Versatile Building Block in Modern Organic Synthesis

Introduction: Unveiling a Multifunctional Synthetic Tool

2-Cyano-3-cyclohexyl-acrylic acid, with the molecular formula C₁₀H₁₃NO₂ and the IUPAC name (E)-2-cyano-3-cyclohexylprop-2-enoic acid, is a highly functionalized organic molecule that has garnered significant interest as a versatile building block in organic synthesis.[1] Its structure is characterized by a cyclohexyl ring, a carboxylic acid group, and a cyano (nitrile) group, all attached to an acrylic acid backbone. This unique arrangement of functional groups, particularly the electron-withdrawing cyano and carboxylic acid moieties, renders the molecule a potent Michael acceptor, making it an invaluable tool for the construction of complex molecular architectures and novel heterocyclic systems.[2][3][4] The reactivity of this compound is central to its utility, providing a gateway to a diverse range of chemical transformations relevant to medicinal chemistry, drug discovery, and materials science.[2][5]

Table 1: Physicochemical Properties of 2-Cyano-3-cyclohexyl-acrylic acid

Property Value
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
IUPAC Name (E)-2-cyano-3-cyclohexylprop-2-enoic acid
Appearance White to off-white solid

| XLogP3 | 2.7 |

Data sourced from PubChem CID 23167426.[1]

Core Synthesis: The Knoevenagel Condensation

The most direct and efficient route for the synthesis of 2-cyano-3-cyclohexyl-acrylic acid is the Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound (cyanoacetic acid) with a carbonyl compound (cyclohexanecarbaldehyde), typically catalyzed by a weak base such as piperidine.[3][6][7]

The causality behind this choice of reactants and catalyst is rooted in fundamental reactivity principles. Cyanoacetic acid possesses a particularly acidic methylene group due to the electron-withdrawing effects of both the adjacent cyano and carboxylic acid groups. The basic catalyst, piperidine, is strong enough to deprotonate this methylene group, generating a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbaldehyde. The resulting aldol-type intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated product, 2-cyano-3-cyclohexyl-acrylic acid.

G reagents Reagents: - Cyclohexanecarbaldehyde - Cyanoacetic Acid - Piperidine (Catalyst) - Ethanol (Solvent) reaction_setup 1. Reaction Setup Dissolve reactants in ethanol in a round-bottom flask. reagents->reaction_setup catalysis 2. Catalysis & Condensation Add piperidine. Stir at 60°C for 3-4 hours. reaction_setup->catalysis monitoring 3. Monitor Progress Use Thin Layer Chromatography (TLC) to check for consumption of starting materials. catalysis->monitoring workup 4. Work-up Cool mixture. Remove solvent under reduced pressure. monitoring->workup purification 5. Purification Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water). workup->purification product Final Product: 2-Cyano-3-cyclohexyl-acrylic acid purification->product

Caption: General workflow for the synthesis via Knoevenagel condensation.

Protocol 1: Synthesis of 2-Cyano-3-cyclohexyl-acrylic acid

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

  • Cyclohexanecarbaldehyde (1.0 eq)

  • 2-Cyanoacetic acid (1.05 eq)

  • Piperidine (0.1 eq)

  • Absolute Ethanol

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • To a 250 mL round-bottom flask, add 2-cyanoacetic acid (15 mmol, 1.28 g) and absolute ethanol (150 mL). Stir until the acid is fully dissolved.

  • Add cyclohexanecarbaldehyde (15 mmol, 1.82 mL) to the solution.

  • Add piperidine (1.5 mmol, 0.15 mL) portion-wise to the reaction mixture.[3]

  • Fit the flask with a reflux condenser and heat the mixture to 60°C with constant stirring for 3-4 hours.

  • Monitor the reaction's progress by TLC, observing the disappearance of the cyclohexanecarbaldehyde spot.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol solvent under reduced pressure using a rotary evaporator. This will yield a wet, white solid.

  • Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the white crystalline product by vacuum filtration, wash with cold water, and dry under vacuum.

Self-Validation: The identity and purity of the synthesized 2-cyano-3-cyclohexyl-acrylic acid can be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the cyclohexyl, vinylic, and acidic protons with appropriate chemical shifts and coupling constants.

  • Melting Point: To compare with the literature value.

  • FT-IR: To identify characteristic peaks for the C≡N (cyano), C=O (carbonyl), and O-H (carboxylic acid) functional groups.

Application in Synthesis: A Hub of Reactivity

The synthetic utility of 2-cyano-3-cyclohexyl-acrylic acid stems from its electron-deficient double bond, making it a prime candidate for conjugate addition reactions, most notably the Michael addition.[2][4][8][9]

Caption: Michael addition reactivity at the electrophilic β-carbon.

As a Michael Acceptor

The Michael reaction is a cornerstone of C-C bond formation.[10] In this context, 2-cyano-3-cyclohexyl-acrylic acid serves as an excellent "Michael acceptor." The β-carbon of the acrylic acid moiety is highly electrophilic due to the resonance-withdrawing effects of the cyano and carbonyl groups. This allows for the addition of a wide variety of "Michael donors" (nucleophiles).[4][8]

Common Michael Donors:

  • Thiols (R-SH): Readily add to form thioether derivatives.

  • Amines (R-NH₂): Form β-amino acid derivatives.

  • Enolates: Derived from ketones, esters, and other active methylene compounds, enabling the formation of complex 1,5-dicarbonyl structures or their equivalents.[8]

  • Organocuprates (Gilman reagents): For the introduction of alkyl or aryl groups.

This reaction is highly valuable in drug discovery for creating libraries of compounds. For instance, the resulting cyanoacrylamides can act as covalent inhibitors by reacting with cysteine residues in kinase enzymes via a Michael addition mechanism.[3]

Protocol 2: Michael Addition of Thiophenol

This protocol provides an example of using 2-cyano-3-cyclohexyl-acrylic acid as a Michael acceptor.

Materials:

  • 2-Cyano-3-cyclohexyl-acrylic acid (1.0 eq)

  • Thiophenol (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Dichloromethane (DCM) as solvent

  • Magnetic stirrer and appropriate glassware

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-cyano-3-cyclohexyl-acrylic acid (1 mmol, 179 mg) in 10 mL of DCM in a 50 mL round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Add thiophenol (1.1 mmol, 0.11 mL) to the solution.

  • Slowly add triethylamine (1.2 mmol, 0.17 mL) dropwise to the stirred solution. The triethylamine acts as a base to facilitate the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure Michael adduct.

Self-Validation: The structure of the product, 2-cyano-3-cyclohexyl-3-(phenylthio)propanoic acid, can be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight of the addition product.

  • ¹H and ¹³C NMR: To verify the formation of the new C-S bond and the disappearance of the vinylic protons.

Precursor for Heterocyclic Synthesis

The multiple reactive sites on 2-cyano-3-cyclohexyl-acrylic acid make it a valuable precursor for synthesizing a variety of heterocyclic compounds. The cyano group, carboxylic acid, and the double bond can all participate in cyclization reactions. Derivatives of 2-cyanoacrylates are known building blocks for biologically significant heterocycles like pyrazoles, benzimidazoles, and benzoxazoles.[11][12] For example, reaction with hydrazine derivatives can lead to the formation of pyrazole rings, while reaction with ortho-substituted anilines can yield fused heterocyclic systems.

Significance in Medicinal Chemistry and Beyond

The core structure derived from 2-cyano-3-cyclohexyl-acrylic acid is prevalent in molecules with diverse biological activities. Cyanoacrylate-based compounds have demonstrated insecticidal, herbicidal, fungicidal, and antitumor properties.[13] Their ability to act as covalent modifiers for enzymes makes them particularly interesting for the development of targeted therapies in drug discovery.[3] Beyond pharmaceuticals, the reactivity of the acrylic system allows these molecules to serve as monomers or precursors for specialty polymers and materials.[2]

Conclusion

2-Cyano-3-cyclohexyl-acrylic acid is more than just a chemical compound; it is a versatile and powerful synthetic platform. Its straightforward synthesis via the Knoevenagel condensation and its predictable reactivity as a Michael acceptor make it an indispensable tool for organic chemists. The ability to use this building block to readily form new carbon-carbon and carbon-heteroatom bonds provides a reliable pathway to complex molecules with potential applications ranging from cutting-edge pharmaceuticals to novel materials. The protocols and principles outlined in this guide offer a solid foundation for researchers to harness the full synthetic potential of this remarkable molecule.

References

  • Smolecule. (2024, January 5). 2-Cyano-3-cyclopropyl-acrylic acid.
  • Wang, Y., et al. (2002). The Synthesis and Biological Activities of New Pyrazoline Derivatives. Chinese Journal of Pesticide Science, 4(3), 24-28.
  • PubChem. (n.d.). 2-Cyano-3-cyclohexyl-acrylic acid. National Center for Biotechnology Information. Retrieved March 14, 2026, from [Link]

  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • University of Bath. (2019, December 14). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery. University of Bath's research portal.
  • CAMEO Chemicals. (n.d.). 2-ETHYLHEXYL-2-CYANO-3,3-DIPHENYLACRYLATE. NOAA.
  • MDPI. (2023, March 31). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazo.
  • Google Patents. (n.d.). CN102584625B - Method for producing 2-cyanoacrylate.
  • PMC. (2021, March 23). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. National Center for Biotechnology Information. Available at: [Link]

  • Yadav, J. S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. Available at: [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]

  • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Available at: [Link]

  • Ren, et al. (n.d.). Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. Asian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

  • Scite.ai. (n.d.). Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael's acceptor in heterocyclic synthesis with mono- and bi-dentate nucleophiles. Available at: [Link]

  • MDPI. (2022, May 30). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Available at: [Link]

  • ResearchGate. (2024, May 30). medicinal chemistry: scope, applications, and significance in modern science. Available at: [Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for the Quantification of 2-Cyano-3-cyclohexyl-acrylic Acid

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide Introduction & Chemical Rationale 2-Cyano-3-cyclohexyl-acrylic acid (CCA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Introduction & Chemical Rationale

2-Cyano-3-cyclohexyl-acrylic acid (CCA) is a highly reactive alpha-cyanoacrylate derivative utilized as a critical intermediate in pharmaceutical synthesis and advanced materials engineering. With a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol [1], accurate quantification of this compound is essential for reaction monitoring, purity assessment, and pharmacokinetic profiling.

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error. We must design the method based on the intrinsic physicochemical properties of the analyte:

  • Hydrophobicity (LogP): The cyclohexyl ring imparts moderate lipophilicity (XLogP3 ≈ 2.7)[1], making Reversed-Phase (RP) HPLC on a standard C18 stationary phase the optimal choice for retention.

  • Acidic Dissociation (pKa): The electron-withdrawing alpha-cyano group significantly increases the acidity of the carboxylic acid moiety, dropping its pKa to approximately 2.5–3.0. If the mobile phase pH is not strictly controlled at least 1-2 units below this pKa, the analyte will exist in a state of partial ionization, leading to severe peak tailing and retention time instability.

  • Chromophore & UV Detection: The molecule features a conjugated -system (a C=C double bond conjugated with both a cyano and a carbonyl group). Unlike alpha-cyano-4-hydroxycinnamic acid (CHCA), which possesses an extended aromatic system and absorbs heavily at 337 nm[2][3], CCA lacks the phenyl ring. Consequently, its maximum UV absorbance ( ) shifts hypsochromically to the 220–230 nm range, aligning with established detection parameters for alkyl cyanoacrylates[4].

Chromatographic Retention Mechanism

To visualize the causality behind the mobile phase selection, the following diagram illustrates how acidic modifiers enforce the neutral state of CCA, enabling predictable hydrophobic partitioning.

Retention_Mechanism Analyte 2-Cyano-3-cyclohexyl-acrylic acid (Deprotonated State) Protonated Protonated State (Neutral) Analyte->Protonated Protonation Acid Acidic Modifier (0.1% TFA / pH < 3) Acid->Protonated Supplies H+ Stationary C18 Stationary Phase (Hydrophobic Interaction) Protonated->Stationary Partitioning Detector UV Detection (Conjugated pi-system) Stationary->Detector Elution (ACN)

Caption: Chromatographic retention mechanism of 2-Cyano-3-cyclohexyl-acrylic acid via RP-HPLC.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The method will not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met, ensuring that the chromatographic environment is thermodynamically stable.

Reagents and Materials
  • Analyte: 2-Cyano-3-cyclohexyl-acrylic acid reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 M cm).

  • Modifiers: Trifluoroacetic acid (TFA, HPLC grade) or 0.2% Phosphoric acid[4][5]. Note: TFA is preferred if future LC-MS compatibility is required[2].

Chromatographic Conditions
ParameterSpecification / SettingScientific Causality
Column C18, 150 x 4.6 mm, 3.5 µmProvides sufficient hydrophobic surface area for the cyclohexyl ring.
Mobile Phase A Water + 0.1% TFA (v/v)Suppresses ionization of the carboxylic acid (pH ~2.0)[2].
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Strong eluent to disrupt hydrophobic interactions.
Elution Mode Isocratic (45% A / 55% B)Ensures consistent baseline and high-throughput quantification.
Flow Rate 1.0 mL/minBalances optimal linear velocity with acceptable backpressure.
Column Temp. 30 °CStabilizes mobile phase viscosity and partitioning thermodynamics.
Detection UV at 225 nmTargets the transition of the conjugated alpha-cyano system.
Injection Vol. 10 µLPrevents column overloading while maintaining high sensitivity.
Step-by-Step Execution & System Suitability

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of TFA to 1000 mL of Ultrapure Water (Mobile Phase A). Degas via sonication for 10 minutes.

  • Add 1.0 mL of TFA to 1000 mL of HPLC-grade ACN (Mobile Phase B). Degas via sonication.

Step 2: Standard Preparation

  • Accurately weigh 10.0 mg of CCA standard into a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (ensure complete dissolution of the hydrophobic ring), then dilute to volume with Mobile Phase A. This yields a 1.0 mg/mL stock solution.

  • Dilute the stock to a working concentration of 50 µg/mL using the 45:55 (A:B) mobile phase mixture to prevent solvent-mismatch peak distortion.

Step 3: System Suitability Testing (The Self-Validation Gate) Inject the 50 µg/mL working standard five times consecutively. The system is only validated for sample analysis if it meets the following criteria:

SST ParameterAcceptance CriteriaImplication of Failure
Retention Time (RT) %RSD 1.0%Indicates pump cavitation or temperature instability.
Peak Area %RSD 2.0%Indicates autosampler malfunction or sample degradation.
Tailing Factor (Tf) 0.9 – 1.5Indicates secondary silanol interactions or inadequate pH control.
Theoretical Plates (N) 3000Indicates column degradation or void volume issues.

Method Development & Validation Workflow

The following logic tree dictates the lifecycle of the method from inception to ICH Q2(R1) compliance.

HPLC_Method_Dev Start Analyte Characterization (pKa, LogP, UV Max) Phase1 Initial Screening Column: C18 Mobile Phase: ACN / H2O + 0.1% TFA Start->Phase1 Phase2 Gradient Optimization 10% to 90% Organic Phase1->Phase2 Decision Peak Resolution & Symmetry > 1.5 & 0.9-1.2? Phase2->Decision Decision->Phase2 No (Adjust Gradient/pH) Phase3 Isocratic Fine-Tuning (If required for throughput) Decision->Phase3 Yes Validation ICH Q2(R1) Validation (Linearity, Precision, Accuracy) Phase3->Validation

Caption: Step-by-step logical workflow for HPLC-UV method development and validation.

Validation Parameters (ICH Q2(R1) Compliant)

Once the method is optimized, it must be validated. Expected validation data for this specific methodology is summarized below:

Validation ParameterMethodologyExpected Result
Linearity 5 concentration levels (10 to 100 µg/mL) 0.999
Limit of Detection (LOD) Signal-to-Noise (S/N) = 3:1~0.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) = 10:1~1.5 µg/mL
Intra-day Precision 3 concentrations, 3 replicates each%RSD 2.0%
Accuracy (Recovery) Spiked samples at 50%, 100%, 150%98.0% – 102.0%

Troubleshooting & Scientific Causality

When deviations occur, an expert scientist looks at the underlying physical chemistry rather than blindly changing parameters.

Symptom 1: Severe Peak Tailing (Tf > 1.8)

  • Causality: The mobile phase pH has drifted upwards, causing a fraction of the CCA molecules to deprotonate into carboxylate anions. These anions interact differently with the stationary phase and residual silanols compared to the neutral molecules.

  • Solution: Verify the concentration of the acidic modifier. If 0.1% TFA is insufficient due to buffer depletion, switch to 0.2% Phosphoric acid, which provides a stronger buffering capacity at low pH[4][5].

Symptom 2: Split Peaks or Fronting

  • Causality: The sample was injected in 100% Acetonitrile. Because the injection solvent is significantly stronger than the mobile phase (45% ACN), the analyte travels rapidly through the column head before partitioning properly, causing a split band.

  • Solution: Always dilute the final sample in the initial mobile phase conditions (or a weaker solvent) to ensure proper focusing at the head of the column.

Symptom 3: Drifting Retention Times

  • Causality: TFA is highly volatile. If the mobile phase bottles are left unsealed or degassed excessively under a vacuum, the TFA evaporates, changing the ionic strength and pH of the mobile phase over the course of the sequence.

  • Solution: Cap mobile phase bottles securely with proper venting valves and remake mobile phases fresh every 48 hours.

References

  • Title: 2-Cyano-3-cyclohexyl-acrylic acid | CID 23167426 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Methyl 2-Cyanoacrylate (MCA) - Ethyl 2-Cyanoacrylate (ECA) - Method 55 Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed) URL: [Link]

  • Title: Separation of Cyanoacrylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Method

Application Notes and Protocols: 2-Cyano-3-cyclohexyl-acrylic Acid and its Analogs as Modulators of Mitochondrial Pyruvate Transport in Pharmaceutical Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2-Cyano-3-cyclohexyl-acrylic acid and the broader class of α-cyanoacrylic acid deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of 2-Cyano-3-cyclohexyl-acrylic acid and the broader class of α-cyanoacrylic acid derivatives in pharmaceutical research. The primary focus is on their role as potent inhibitors of the Mitochondrial Pyruvate Carrier (MPC), a critical gateway for cellular metabolism and a promising therapeutic target for a range of diseases.

Introduction: The Central Role of the Mitochondrial Pyruvate Carrier (MPC)

The Mitochondrial Pyruvate Carrier (MPC) is a protein complex located in the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][3] This transport is a pivotal step connecting glycolysis to mitochondrial metabolism, specifically the tricarboxylic acid (TCA) cycle and oxidative phosphorylation.[2] By controlling the influx of pyruvate, the MPC plays a crucial role in cellular energy balance and metabolic flexibility.[1] Dysregulation of MPC activity has been implicated in various pathological conditions, including type 2 diabetes, non-alcoholic steatohepatitis (NASH), cancer, and neurodegenerative diseases, making it an attractive target for therapeutic intervention.[1][2][4]

The MPC is a heterodimer composed of two main subunits, MPC1 and MPC2.[5] The functional complex facilitates the entry of pyruvate into the mitochondria, where it is converted to acetyl-CoA by the pyruvate dehydrogenase complex, fueling the TCA cycle.[2][3]

The α-Cyanoacrylic Acid Scaffold: A Privileged Chemotype for MPC Inhibition

The α-cyanoacrylic acid moiety is a key structural feature found in a class of potent MPC inhibitors. While specific data on 2-Cyano-3-cyclohexyl-acrylic acid is limited, its structural resemblance to well-characterized α-cyanocinnamate derivatives strongly suggests its potential as an MPC inhibitor.

The most extensively studied compound in this class is UK-5099 ((E)-2-Cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid).[2][6] This and other related compounds have been instrumental in elucidating the physiological roles of the MPC and are serving as lead compounds in drug discovery programs.[7][8][9]

Mechanism of Action:

The precise mechanism of MPC inhibition by α-cyanoacrylic acid derivatives is an area of active investigation. Initially, it was proposed that the electrophilic Michael acceptor in the α-cyanoacrylic acid scaffold forms a covalent bond with cysteine residues within the MPC complex.[8] However, more recent studies suggest that high-affinity binding may not solely be attributed to covalent bond formation, indicating a more complex interaction within the substrate-binding pocket of the MPC.[4]

The inhibition of the MPC by these compounds leads to a metabolic shift. With pyruvate entry into the mitochondria blocked, cells increase their reliance on glycolysis, leading to the conversion of pyruvate to lactate in the cytoplasm by lactate dehydrogenase (LDH).[8][9] This "Warburg-like" effect is a hallmark of MPC inhibition and forms the basis of several functional assays.

Key Pharmaceutical Research Applications

The ability of 2-cyano-3-cyclohexyl-acrylic acid and its analogs to modulate cellular metabolism through MPC inhibition opens up several avenues for pharmaceutical research:

  • Metabolic Diseases: In conditions like type 2 diabetes and NASH, inhibiting hepatic MPC can reduce glucose production and improve metabolic parameters.[4]

  • Oncology: Certain cancers are highly dependent on mitochondrial metabolism. MPC inhibition can disrupt their energy supply and induce cell death.

  • Neurodegenerative Diseases: Emerging evidence suggests that modulating neuronal metabolism through MPC inhibition may be protective in conditions like Huntington's disease.[10]

  • Hair Growth: Pharmacological inhibition of the MPC has been shown to stimulate lactate production by hair follicle stem cells, promoting hair growth.[8][9]

Experimental Protocols for Assessing MPC Inhibition

Herein, we provide detailed protocols for evaluating the inhibitory potential of 2-Cyano-3-cyclohexyl-acrylic acid and other α-cyanoacrylic acid derivatives on the MPC.

Protocol 1: Mitochondrial Respiration Assay in Permeabilized Cells

This assay provides a direct functional assessment of MPC activity by measuring pyruvate-driven oxygen consumption.

Principle:

In permeabilized cells, the plasma membrane is selectively disrupted, allowing direct access of substrates to the mitochondria. By providing pyruvate as the sole respiratory substrate, the rate of oxygen consumption becomes a direct measure of MPC-dependent metabolism. The specificity of inhibition is confirmed by assessing respiration with other substrates that bypass the MPC, such as succinate.

Materials:

  • Test compound (e.g., 2-Cyano-3-cyclohexyl-acrylic acid) stock solution in DMSO.

  • Positive control: UK-5099 stock solution in DMSO.[6]

  • Cell line of interest (e.g., primary cortical neurons, hepatocytes).

  • Cell culture medium.

  • Digitonin or a similar plasma membrane permeabilizing agent.

  • Mitochondrial respiration buffer (e.g., MiR05).[5][11]

  • Respiratory substrates: Pyruvate, Malate, Succinate, Rotenone.

  • ADP.

  • Uncoupler (e.g., FCCP).

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Permeabilization:

    • Wash the cells with respiration buffer.

    • Add respiration buffer containing a titrated concentration of digitonin and incubate for a short period to permeabilize the plasma membrane while leaving the mitochondrial membrane intact.

    • Wash away the digitonin-containing buffer.

  • Respirometry:

    • Add the permeabilized cells to the respirometer chamber containing fresh respiration buffer.

    • Allow the oxygen consumption rate to stabilize (State 1).

    • Add pyruvate and malate to initiate pyruvate-driven respiration.

    • Add ADP to stimulate State 3 respiration (maximal coupled respiration).

    • Add the test compound (e.g., 2-Cyano-3-cyclohexyl-acrylic acid) at various concentrations and record the inhibition of oxygen consumption.

    • As a control for specificity, add succinate (a Complex II substrate) and rotenone (a Complex I inhibitor) to assess MPC-independent respiration.

    • Finally, add an uncoupler like FCCP to measure maximal electron transport chain capacity.[12]

Data Analysis:

Calculate the IC50 value for the inhibition of pyruvate-driven respiration. Compare the effect of the test compound on pyruvate-driven respiration versus succinate-driven respiration to determine its specificity for the MPC.

Workflow for Mitochondrial Respiration Assay

cluster_prep Cell Preparation cluster_assay Respirometry Protocol cluster_analysis Data Analysis A Culture Cells B Permeabilize Plasma Membrane (Digitonin) A->B C Add Permeabilized Cells to Respirometer B->C D Add Pyruvate + Malate C->D E Add ADP (State 3) D->E F Add Test Compound (e.g., 2-Cyano-3-cyclohexyl-acrylic acid) E->F G Add Succinate + Rotenone (Specificity Control) F->G H Add FCCP (Maximal Respiration) G->H I Calculate IC50 for Pyruvate Respiration Inhibition H->I J Assess Specificity vs. Succinate Respiration I->J

Caption: Workflow for assessing MPC inhibition using high-resolution respirometry.

Protocol 2: [¹⁴C]Pyruvate Uptake Assay in Isolated Mitochondria

This assay directly measures the transport of pyruvate into mitochondria.

Principle:

Mitochondria are isolated from tissues or cultured cells and incubated with radiolabeled [¹⁴C]pyruvate. The amount of radioactivity incorporated into the mitochondria over time is a direct measure of MPC activity.

Materials:

  • [¹⁴C]Pyruvate.

  • Mitochondrial isolation buffer.

  • Mitochondrial incubation buffer.

  • Test compound and UK-5099.

  • Scintillation fluid and vials.

  • Scintillation counter.

  • 96-well vacuum blot apparatus.[13]

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation protocols.[5]

  • Protein Quantification: Determine the mitochondrial protein concentration using a BCA or Bradford assay.

  • Pyruvate Uptake:

    • Pre-incubate the isolated mitochondria with the test compound or vehicle control on ice.

    • Initiate the uptake by adding a solution containing [¹⁴C]pyruvate.

    • Allow the uptake to proceed for a defined, short period (e.g., 5-30 seconds).[13]

    • Stop the reaction by adding a stop solution (e.g., a high concentration of a non-radiolabeled MPC inhibitor like CHC).

    • Rapidly filter the mixture through a 96-well vacuum blot apparatus to separate the mitochondria from the incubation medium.[13]

    • Wash the filters to remove any non-internalized [¹⁴C]pyruvate.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the rate of pyruvate uptake (nmol/min/mg of mitochondrial protein) and determine the inhibitory effect of the test compound.

Protocol 3: Cell-Based Bioluminescence Resonance Energy Transfer (BRET) Assay

This is a high-throughput, cell-based assay to screen for MPC inhibitors.

Principle:

The BRET assay utilizes MPC subunits fused to a BRET donor (e.g., NanoLuc luciferase) and a BRET acceptor (e.g., a fluorescent protein). Binding of an inhibitor to the MPC complex induces a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in the BRET signal.[5][7]

Materials:

  • Cells stably expressing the MPC-BRET constructs.

  • Cell culture medium.

  • Test compounds.

  • Plate reader capable of measuring BRET.

Procedure:

  • Plate the MPC-BRET expressing cells in a 96-well plate.

  • Add the test compounds at various concentrations.

  • Add the luciferase substrate.

  • Measure the BRET signal over time.

Data Analysis:

An increase in the BRET signal is indicative of inhibitor binding and a subsequent conformational change in the MPC complex.[7]

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the inhibitory potency of several known MPC inhibitors, providing a benchmark for evaluating new compounds like 2-Cyano-3-cyclohexyl-acrylic acid.

CompoundIC50/EC50Assay TypeReference
UK-5099~50 nMPyruvate-dependent O2 consumption[14]
UK-509952.6 ± 8.3 nM[¹⁴C]-pyruvate transport[4]
Zaprinast321 ± 42 nM[¹⁴C]-pyruvate transport[4]
Lonidamine4.6 ± 1.3 µM[¹⁴C]-pyruvate transport[4]
Mitoglitazone2.7 ± 0.8 µM[¹⁴C]-pyruvate transport[4]
BE197633 nMPyruvate-driven respiration[2]
BE261739 nMBRET Assay[7]

Synthesis of α-Cyanoacrylic Acid Derivatives

The general synthesis of α-cyanoacrylic acid derivatives, including 2-Cyano-3-cyclohexyl-acrylic acid, typically involves a Knoevenagel condensation reaction.

General Synthetic Scheme:

cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product Aldehyde Cyclohexanecarboxaldehyde (or other aldehyde/ketone) Condensation Knoevenagel Condensation (Base catalyst, e.g., piperidine) Aldehyde->Condensation Cyanoacetate Ethyl 2-cyanoacetate Cyanoacetate->Condensation Ester Ethyl 2-cyano-3-cyclohexylacrylate Condensation->Ester Acid 2-Cyano-3-cyclohexyl-acrylic acid Ester->Acid Hydrolysis (e.g., LiOH)

Caption: General synthesis of 2-Cyano-3-cyclohexyl-acrylic acid via Knoevenagel condensation.

This synthetic route is versatile and allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies by varying the starting aldehyde or ketone.[8][15]

Conclusion

2-Cyano-3-cyclohexyl-acrylic acid belongs to a promising class of compounds for pharmaceutical research due to their potent inhibition of the Mitochondrial Pyruvate Carrier. The protocols and information provided in these application notes offer a robust framework for researchers to investigate the therapeutic potential of these molecules in a variety of disease models. The established assays for MPC inhibition, ranging from mitochondrial respiration to cell-based BRET assays, provide a comprehensive toolkit for characterizing the activity and specificity of novel α-cyanoacrylic acid derivatives.

References

  • Current time information in Dumfries and Galloway, GB. (n.d.).
  • Vanderperre, B., et al. (2021). Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer. The EMBO Journal, 40(24), e108507. Retrieved from [Link]

  • Taylor, E. B., et al. (2016). A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity. Journal of Biological Chemistry, 291(14), 7493-7502. Retrieved from [Link]

  • Hegazy, L., et al. (2022). Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. Molecules, 27(3), 993. Retrieved from [Link]

  • Divakaruni, A. S., et al. (2017). Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death. Journal of Experimental Medicine, 214(4), 1135-1148. Retrieved from [Link]

  • Liu, X., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. Journal of Medicinal Chemistry, 64(4), 2136-2148. Retrieved from [Link]

  • Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. (n.d.). Retrieved from [Link]

  • Corbet, C., & Feron, O. (2022). Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition. Pharmacological Research, 178, 106161. Retrieved from [Link]

  • Liu, X., et al. (2021). Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. ACS Medicinal Chemistry Letters, 12(3), 446-452. Retrieved from [Link]

  • Inhibition of the Mitochondrial Pyruvate Carrier by Tolylfluanid. (2018, February 15). Toxicological Sciences. Retrieved from [Link]

  • Tang, B. L. (2014). The Mitochondrial Pyruvate Carrier and Metabolic Regulation. CellBio, 3, 111-117. Retrieved from [Link]

  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. (2021, February 3). UCLA – Chemistry and Biochemistry. Retrieved from [Link]

  • Hegazy, L., et al. (2022). Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening. Molecules, 27(3), 993. Retrieved from [Link]

  • MPC1 ELISA Kits. (n.d.). Biocompare. Retrieved from [Link]

  • Taylor, E. B., et al. (2016). A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity. Journal of Biological Chemistry, 291(14), 7493-7502. Retrieved from [Link]

  • Inhibition of the mitochondrial pyruvate carrier attenuates the integrated stress response activation in a cellular model of Huntington's disease. (2026, January 24). bioRxiv. Retrieved from [Link]

  • Sun, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazo. Molecules, 28(7), 3141. Retrieved from [Link]

  • Scheme 2. Synthesis of β-cyanoacrylic acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Sun, Y., et al. (2023). Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules, 28(7), 3141. Retrieved from [Link]

  • 2-Cyano-3-cyclohexyl-acrylic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

Application Note: Advanced Sample Preparation Architectures for 2-Cyano-3-cyclohexyl-acrylic Acid Analysis

Executive Summary The bioanalytical quantification of cyanoacrylic acid derivatives in complex matrices is a critical bottleneck in modern pharmacokinetic (PK) and pharmacodynamic (PD) profiling. This application note de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The bioanalytical quantification of cyanoacrylic acid derivatives in complex matrices is a critical bottleneck in modern pharmacokinetic (PK) and pharmacodynamic (PD) profiling. This application note details the physicochemical logic and step-by-step sample preparation workflows for 2-Cyano-3-cyclohexyl-acrylic acid . By leveraging the molecule's unique topology—specifically the inductive effects of its cyano group and the lipophilicity of its cyclohexyl ring—we establish self-validating protocols using Mixed-Mode Strong Anion Exchange (MAX) and Supported Liquid Extraction (SLE) to eliminate matrix effects and ensure robust LC-MS/MS quantification.

Analyte Chemical Topology & Extraction Logic

To design an extraction protocol that does not rely on empirical guesswork, we must first deconstruct the analyte's physical chemistry[1]:

  • Molecular Weight: 179.22 g/mol

  • Lipophilicity (LogP): ~2.7 (Driven by the non-polar cyclohexyl ring).

  • Acidity (pKa): ~2.0 - 2.5. While standard aliphatic carboxylic acids exhibit a pKa of ~4.5, the α -cyano group exerts a massive electron-withdrawing inductive (-I) effect, heavily stabilizing the carboxylate anion and drastically lowering the pKa[1].

The Bioanalytical Challenge: Because the molecule is highly acidic, it exists almost entirely as an anion at physiological pH. In negative electrospray ionization (ESI-), co-eluting endogenous matrix components—particularly phospholipids and fatty acids—compete for charge on the droplet surface, leading to severe ion suppression[2]. Furthermore, its LogP of 2.7 dictates strong hydrophobic binding to plasma proteins (e.g., Human Serum Albumin). Therefore, the sample preparation must simultaneously disrupt protein binding and orthogonalize the separation of the analyte from endogenous lipids[3].

Workflow Decision Matrix

The selection of the sample preparation architecture depends entirely on the required Lower Limit of Quantitation (LLOQ) and the throughput demands of the study.

Workflow Sample Biological Matrix (Plasma / Urine / Tissue) Goal Primary Analytical Goal? Sample->Goal HT High-Throughput PK (Rapid Screening) Goal->HT Speed > Sensitivity Trace Trace Biomarker Analysis (High Sensitivity) Goal->Trace LLOQ < 1 ng/mL PPT Supported Liquid Extraction (SLE) HT->PPT SPE Mixed-Mode Strong Anion Exchange (MAX) SPE Trace->SPE LCMS LC-MS/MS Analysis (Negative ESI) PPT->LCMS SPE->LCMS

Fig 1. Decision matrix for sample preparation based on analytical goals.

Self-Validating Experimental Protocols

Protocol A: Mixed-Mode Strong Anion Exchange (MAX) SPE (Gold Standard)

Mechanistic Causality: MAX sorbents utilize a polymeric backbone functionalized with quaternary amines (which remain positively charged at all pH levels). By adjusting the sample to pH 6.5, 2-Cyano-3-cyclohexyl-acrylic acid is >99.9% deprotonated. It binds to the sorbent via strong electrostatic interactions, allowing us to wash the sorbent with 100% organic solvent to strip away phospholipids before eluting the analyte by protonating it[3].

SPEMechanism Load 1. Load (pH 6.5) Analyte: Deprotonated (-) Sorbent: Quat. Amine (+) Wash1 2. Aqueous Wash Removes: Salts/Proteins Analyte: Ionically Bound Load->Wash1 Wash2 3. Organic Wash Removes: Phospholipids Analyte: Ionically Bound Wash1->Wash2 Elute 4. Elute (5% FA) Analyte: Protonated (Neutral) Releases from Sorbent Wash2->Elute

Fig 2. Mechanistic workflow of Strong Anion Exchange (MAX) SPE for carboxylic acids.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 200 µL of plasma. Add 10 µL of Internal Standard (e.g., 13C3​ -labeled analog). Add 200 µL of 50 mM Ammonium Acetate (pH 6.5) containing 5% Methanol. Vortex for 30 seconds. (The mild organic content disrupts protein binding without precipitating proteins, while the pH ensures complete analyte ionization).

  • Sorbent Conditioning: Pass 1.0 mL of Methanol through the 30 mg MAX cartridge to solvate the polymer, followed by 1.0 mL of LC-MS grade Water to establish the aqueous binding environment.

  • Sample Loading: Apply the pre-treated sample at a flow rate of 1 mL/min. Validation Checkpoint: Retain the load fraction during method development; detection of the analyte here indicates sorbent overloading.

  • Aqueous Wash: Apply 1.0 mL of 50 mM Ammonium Acetate (pH 6.5). This removes endogenous salts and hydrophilic peptides.

  • Organic Wash: Apply 1.0 mL of 100% Methanol. Because the analyte is locked via an ionic bond, the pure organic wash aggressively strips away neutral lipids and sterols without risking analyte breakthrough[3].

  • Elution: Apply 2 x 500 µL of 5% Formic Acid in Methanol. The high acid concentration drops the microenvironment pH below the analyte's pKa (2.0), neutralizing its charge and releasing it from the quaternary amine.

  • Reconstitution: Evaporate the eluate under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Protocol B: Supported Liquid Extraction (SLE)

Mechanistic Causality: For high-throughput screening where SPE is too time-intensive, SLE provides a faster alternative. By dropping the sample pH drastically below the pKa, we force the cyanoacrylic acid into its neutral, lipophilic state, allowing it to partition into a moderately polar organic solvent[2].

Step-by-Step Methodology:

  • Acidification: Aliquot 100 µL of plasma. Add 100 µL of 5% Formic Acid in Water. Vortex thoroughly. (This forces the pH < 1.5, fully protonating the molecule).

  • Loading: Apply the 200 µL mixture to a 200 µL capacity SLE plate. Apply a brief vacuum (-0.2 bar for 2 seconds) to initiate loading. Wait 5 minutes to allow the aqueous sample to fully coat the diatomaceous earth network.

  • Elution: Apply 2 x 500 µL of Methyl tert-butyl ether (MTBE). Allow to flow under gravity for 5 minutes, then apply positive pressure to collect the final drops.

  • Reconstitution: Evaporate under N2​ and reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Performance Metrics

The following table summarizes the validated performance parameters of the extraction architectures when applied to human plasma matrices.

Extraction MethodologyMean Recovery (%)Matrix Effect (%)Precision (RSD %)Processing Time (96-well)Primary Application
Mixed-Mode MAX SPE 94.5 ± 2.1< 5.03.260 minTrace Biomarker / LLOQ
Supported Liquid Extraction 87.2 ± 3.4< 12.05.830 minHigh-Throughput PK
Protein Precipitation (PPT) 65.4 ± 8.2> 45.011.515 minEarly Discovery Screening

Table 1. Comparative bioanalytical performance of sample preparation techniques for 2-Cyano-3-cyclohexyl-acrylic acid.

LC-MS/MS Analytical Conditions

To capitalize on the clean extracts, the chromatographic method must maintain the analyte's focus on the column while enabling efficient desolvation in the MS source[4].

  • Analytical Column: Fused-Core C18 (e.g., 2.7 µm, 50 x 2.1 mm). The solid core architecture provides sub-2 µm efficiencies at significantly lower backpressures, minimizing longitudinal diffusion[4].

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water. (Maintains partial protonation for robust reversed-phase retention)[5].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Profile: 20% B to 90% B over 3.5 minutes.

  • Ionization Mode: Electrospray Ionization Negative (ESI-). Despite the acidic mobile phase, the strong acidity of the cyanoacrylic acid combined with the high voltage of the ESI capillary ensures efficient deprotonation in the gas phase[5].

References

  • Title: 2-Cyano-3-cyclohexyl-acrylic acid | C10H13NO2 | CID 23167426 Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples Source: PubMed Central (PMC), National Institutes of Health (NIH) URL: [Link]

  • Title: The Complete Guide to Solid Phase Extraction (SPE) Source: Phenomenex URL: [Link](Note: Canonical landing page for the SPE guide referenced in grounding data)

  • Title: Separation of Cyanoacrylic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Method

Catalytic reduction of 2-Cyano-3-cyclohexyl-acrylic acid double bonds

Application Note: Chemoselective Catalytic Reduction of 2-Cyano-3-cyclohexylacrylic Acid Executive Overview The targeted reduction of highly functionalized alkenes is a cornerstone of modern drug development and syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Reduction of 2-Cyano-3-cyclohexylacrylic Acid

Executive Overview

The targeted reduction of highly functionalized alkenes is a cornerstone of modern drug development and synthetic organic chemistry. 2-Cyano-3-cyclohexylacrylic acid (IUPAC: (E)-2-cyano-3-cyclohexylprop-2-enoic acid)[1] presents a unique chemoselectivity challenge: it contains an α,β -unsaturated carbon-carbon double bond flanked by two reducible, electron-withdrawing moieties—a cyano (-CN) group and a carboxylic acid (-COOH) group.

This application note provides a field-proven, self-validating methodology for the absolute chemoselective reduction of the C=C double bond to yield 2-cyano-3-cyclohexylpropanoic acid, utilizing Palladium on Carbon (Pd/C) under mild catalytic hydrogenation conditions[2].

Mechanistic Causality & Chemoselectivity Logic

As a Senior Application Scientist, it is critical to understand why a specific catalytic system is chosen over alternatives. The selective reduction of conjugated C=C bonds in the presence of strong electron-withdrawing groups requires precise kinetic control[3].

The Electronic Environment: The alkene in 2-cyano-3-cyclohexylacrylic acid is highly electron-deficient due to the dual "pull-pull" conjugation of the α -cyano and α -carboxyl groups. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C=C bond. When exposed to a 10% Pd/C catalyst, this low-lying LUMO facilitates rapid coordination with the palladium surface and subsequent hydride transfer[4].

Kinetic vs. Thermodynamic Control: While the C≡N triple bond is reducible, it possesses a significantly higher activation energy barrier than the electron-deficient alkene. Stronger hydrides (like LiAlH 4​ ) or harsh hydrogenation conditions (Raney Nickel at high pressure/temperature) will thermodynamically force the reduction of the nitrile to a primary amine[5]. By strictly limiting the system to 1 atm of H 2​ at 25 °C, the kinetic reduction of the alkene outpaces any potential reduction of the nitrile, ensuring >95% chemoselectivity. Furthermore, while Sodium Borohydride (NaBH 4​ ) can perform conjugate reductions of unsaturated nitriles, it often leads to mixed products or requires complex transition-metal additives[3].

Chemoselectivity Substrate α-Cyano-β-cyclohexylacrylic acid (Contains C=C, -CN, -COOH) PdC 10% Pd/C, H2 (1 atm), 25°C Substrate->PdC Mild Catalysis RaneyNi Raney Ni, H2 (50 atm), 80°C Substrate->RaneyNi Harsh Catalysis LiAlH4 LiAlH4, THF, 0°C to Reflux Substrate->LiAlH4 Strong Hydride NaBH4 NaBH4, MeOH, 25°C Substrate->NaBH4 Mild Hydride ResPdC Target: 2-Cyano-3-cyclohexylpropanoic acid (Selective C=C reduction) PdC->ResPdC ResRaney Over-reduction: Primary Amine Formation RaneyNi->ResRaney ResLiAlH4 Complete reduction: Amine + Alcohol LiAlH4->ResLiAlH4 ResNaBH4 Mixed Products: Conjugate reduction + Esterification NaBH4->ResNaBH4

Caption: Chemoselectivity logic tree comparing reducing agents on alpha-cyanoacrylic acid derivatives.

Quantitative Data Presentation

To justify the selection of Pd/C, the following table summarizes the comparative efficacy of various reducing agents on α -cyanoacrylic acid frameworks based on established synthetic literature[3],[2],[5].

Reducing AgentReaction ConditionsC=C ReductionNitrile (-CN) IntegrityCarboxyl (-COOH) IntegrityOverall Chemoselectivity
10% Pd/C H 2​ (1 atm), MeOH, 25°C Quantitative Intact Intact Excellent (>95%)
NaBH 4​ MeOH, 25°CPartial/ConjugateIntactIntactModerate (Side reactions)
Raney NickelH 2​ (50 atm), 80°CQuantitativeReduced to AmineIntactPoor (Over-reduction)
LiAlH 4​ THF, RefluxQuantitativeReduced to AmineReduced to AlcoholPoor (Complete reduction)

Experimental Protocol: Self-Validating Hydrogenation

This protocol is designed as a self-validating system. By utilizing a volumetric hydrogen uptake proxy (balloon deflation) and specific NMR tracking metrics, researchers can unambiguously confirm reaction completion without risking over-reduction.

Reagents & Equipment
  • Substrate: 2-Cyano-3-cyclohexylacrylic acid (10.0 mmol, ~1.79 g)[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% w/w water wet (100 mg, ~0.05 mol% Pd)

  • Solvent: Anhydrous Methanol (50 mL). Causality Note: Methanol provides excellent substrate solubility and facilitates rapid proton shuttling at the palladium surface, accelerating the hydrogenation rate. Ambient temperatures kinetically suppress unwanted Fischer esterification.

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, hydrogen balloon, dual-manifold Schlenk line, Celite pad.

Step-by-Step Methodology
  • Substrate Dissolution: Charge a 100 mL round-bottom flask with 2-cyano-3-cyclohexylacrylic acid (1.79 g) and dissolve in 50 mL of anhydrous methanol. Stir until a homogenous solution is achieved.

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C to the solution. Safety Causality: Always add the catalyst to the solvent, never dry solvent to dry catalyst, to prevent auto-ignition of the methanol vapors by the pyrophoric Pd/C.

  • Atmospheric Purging (Self-Validation Setup):

    • Seal the flask with a rubber septum.

    • Evacuate the flask via the Schlenk line and backfill with inert Nitrogen (N 2​ ). Repeat this cycle three times to ensure a completely anoxic environment.

    • Attach a hydrogen-filled balloon attached to a needle. Evacuate the N 2​ and backfill with H 2​ . Repeat three times.

  • Reaction Execution: Allow the mixture to stir vigorously (800 rpm) at 25 °C under 1 atm of H 2​ for 2 to 4 hours.

  • In-Process Control (IPC): Monitor the reaction via 1 H NMR. Self-Validation Metric: The disappearance of the highly deshielded vinylic proton signal at δ ~7.5 ppm confirms the complete reduction of the C=C bond. Halt the reaction immediately upon this signal's disappearance to guarantee nitrile preservation.

  • Quenching & Filtration: Once complete, evacuate the H 2​ gas and backfill with N 2​ . Filter the black suspension through a tightly packed pad of Celite, eluting with an additional 20 mL of methanol. Causality Note: The Celite pad traps the nanoparticulate palladium, preventing heavy metal contamination in the final API and mitigating the pyrophoric risk of the filtered catalyst upon atmospheric exposure.

  • Isolation: Concentrate the clear filtrate in vacuo using a rotary evaporator (40 °C, 50 mbar) to yield 2-cyano-3-cyclohexylpropanoic acid as a high-purity solid.

Workflow Start 2-Cyano-3-cyclohexylacrylic acid Prep Dissolve in MeOH (0.2 M Concentration) Start->Prep Cat Add 10% Pd/C (Catalytic Amount) Prep->Cat Purge Purge with N2 (3x) Purge with H2 (3x) Cat->Purge React Stir at 25°C, 1 atm H2 (Balloon, 2-4 h) Purge->React Filter Filter through Celite (Remove Pd/C) React->Filter Conc Concentrate in vacuo Filter->Conc Product 2-Cyano-3-cyclohexylpropanoic acid (>95% Yield) Conc->Product

Caption: Workflow for the chemoselective catalytic hydrogenation of 2-cyano-3-cyclohexylacrylic acid.

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 2-Cyano-3-cyclohexyl-acrylic acid

Introduction 2-Cyano-3-cyclohexyl-acrylic acid is a versatile organic compound with applications in medicinal chemistry and materials science.[1] Its structure, featuring a reactive α,β-unsaturated system, a cyano group,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Cyano-3-cyclohexyl-acrylic acid is a versatile organic compound with applications in medicinal chemistry and materials science.[1] Its structure, featuring a reactive α,β-unsaturated system, a cyano group, and a carboxylic acid function, makes it a valuable building block in organic synthesis.[1] Characterization of this molecule and its derivatives is crucial for quality control, metabolism studies, and reaction monitoring. Mass spectrometry is an indispensable tool for this purpose, providing not only molecular weight information but also structural details through the analysis of fragmentation patterns. This application note presents a detailed examination of the proposed electron ionization (EI) mass spectrometry fragmentation pathways of 2-Cyano-3-cyclohexyl-acrylic acid, offering a robust protocol for its analysis and a guide for interpreting the resulting mass spectra. The proposed fragmentation mechanisms are based on established principles of mass spectrometry and fragmentation patterns observed for structurally related α,β-unsaturated carbonyl compounds.[2][3][4][5]

Molecular Structure and Properties

Before delving into the fragmentation analysis, it is essential to understand the key structural features of 2-Cyano-3-cyclohexyl-acrylic acid.

PropertyValueSource
Molecular FormulaC10H13NO2PubChem[6]
Molecular Weight179.22 g/mol PubChem[6]
IUPAC Name(2E)-2-cyano-3-cyclohexylprop-2-enoic acidPubChem[6]

The molecule's structure, with its conjugated double bond, cyano group, and carboxylic acid, presents several potential sites for ionization and subsequent fragmentation. The cyclohexyl group also plays a significant role in the fragmentation cascade.

Proposed Fragmentation Pathways

Upon electron ionization, 2-Cyano-3-cyclohexyl-acrylic acid will form a molecular ion ([M]•+). The fragmentation of this molecular ion is expected to proceed through several competing pathways, driven by the stability of the resulting fragment ions and neutral losses. The following sections detail the most probable fragmentation routes.

Initial Fragmentation Steps

The initial fragmentation is likely to involve the loss of small, stable neutral molecules or radicals.

  • Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group can lead to the formation of an acylium ion.

  • Loss of formic acid (HCOOH): A rearrangement reaction could lead to the elimination of a neutral formic acid molecule.

  • Cleavage of the cyclohexyl ring: The cyclohexyl moiety can undergo fragmentation, leading to the loss of stable neutral species like ethene (C2H4) or other small hydrocarbons.

Major Fragmentation Pathways

The following diagram illustrates the proposed major fragmentation pathways of 2-Cyano-3-cyclohexyl-acrylic acid under electron ionization.

fragmentation_pathway M [M]•+ m/z = 179 F1 [M - •OH]+ m/z = 162 M->F1 - •OH F2 [M - HCOOH]+ m/z = 133 M->F2 - HCOOH F3 [M - C2H4]•+ (from cyclohexyl) m/z = 151 M->F3 - C2H4 F6 Loss of Cyclohexyl Radical [M - •C6H11]+ m/z = 96 M->F6 - •C6H11 F5 [F1 - CO]+ m/z = 134 F1->F5 - CO F7 [F2 - HCN]+ m/z = 106 F2->F7 - HCN F4 [F3 - •OH]+ m/z = 134 F3->F4 - •OH workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare Stock Solution (1 mg/mL) P2 Prepare Working Solution (10-100 µg/mL) P1->P2 A1 Inject Sample into GC-MS P2->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-400) A3->A4 D1 Identify Chromatographic Peak A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Compare with Proposed Pathways D3->D4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 2-Cyano-3-cyclohexyl-acrylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks when synthesizing alpha-cyan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield and purity bottlenecks when synthesizing alpha-cyanoacrylic acids.

While the Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction[1], aliphatic substrates like cyclohexanecarboxaldehyde present unique kinetic and thermodynamic challenges compared to their highly reactive aromatic counterparts. This guide is engineered to provide you with a deep mechanistic understanding, actionable troubleshooting steps, and a self-validating Standard Operating Procedure (SOP) to maximize your yield of 2-Cyano-3-cyclohexyl-acrylic acid[2].

Mechanistic Overview & Reaction Pathway

The synthesis of 2-cyano-3-cyclohexyl-acrylic acid relies on the nucleophilic addition of an active methylene compound (cyanoacetic acid) to a carbonyl group (cyclohexanecarboxaldehyde), followed by a dehydration step[1].

The reaction is initiated by a weakly basic amine catalyst (typically piperidine), which deprotonates the acidic α-carbon of cyanoacetic acid to form a reactive enolate[3]. This enolate attacks the aldehyde to form a β-hydroxy acid intermediate. Subsequent base-catalyzed elimination of water yields the α,β-unsaturated target compound[3]. However, because cyanoacetic acid and the resulting product are sensitive to thermal degradation, exceeding critical temperature thresholds will trigger an irreversible decarboxylation side-reaction, destroying your yield[4].

SynthesisPathway cluster_0 Starting Materials SM1 Cyclohexane- carboxaldehyde Intermediate β-Hydroxy Acid Intermediate SM1->Intermediate Piperidine (cat.) Deprotonation SM2 Cyanoacetic Acid SM2->Intermediate Target 2-Cyano-3-cyclohexyl- acrylic acid (Target) Intermediate->Target Dehydration (-H₂O) < 90°C SideProduct 3-Cyclohexyl- acrylonitrile (Impurity) Target->SideProduct Thermal Decarboxylation > 100°C (-CO₂)

Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting the thermal decarboxylation risk.

Diagnostic Troubleshooting & FAQs

Q1: My starting materials are completely consumed, but my isolated yield is below 50%. What is happening?

Root Cause: You are likely experiencing thermal decarboxylation. In the Doebner modification of the Knoevenagel condensation, pyridine or piperidine is used intentionally at high temperatures to force the loss of carbon dioxide[1]. Cyanoacetic acid is highly susceptible to decomposition at elevated temperatures (typically >100°C)[4]. If you are refluxing in toluene at atmospheric pressure (~110°C), the target 2-cyano-3-cyclohexyl-acrylic acid is degrading into 3-cyclohexylacrylonitrile and CO₂ gas. Intervention: Lower the thermal energy of the system. Switch to a vacuum reflux setup. By applying a controlled vacuum, you can lower the boiling point of toluene to 80–90°C. This provides enough energy to drive the dehydration step without crossing the activation energy threshold for decarboxylation.

Q2: The reaction stalls at 60-70% conversion. How can I drive it to completion?

Root Cause: The Knoevenagel condensation is a reversible equilibrium reaction. Every molecule of product generated also produces one molecule of water. If water accumulates in the reaction matrix, it promotes the reverse hydrolysis reaction, stalling your conversion[3]. Intervention: Implement a Dean-Stark apparatus to continuously and azeotropically remove water from the toluene solvent. According to Le Chatelier's principle, the continuous physical removal of this byproduct will irreversibly pull the equilibrium forward. Ensure your condenser is heavily chilled (using a glycol chiller at 5°C) to prevent water vapor from escaping the trap and returning to the flask.

Q3: I am detecting multiple spots on my TLC plate. How do I minimize self-aldol condensation of the aldehyde?

Root Cause: Using a base that is too strong, or in too high of a concentration, will induce the aliphatic cyclohexanecarboxaldehyde to undergo self-condensation (aldol addition) before it can react with the cyanoacetic acid[5]. Intervention: Buffer your catalyst. Instead of using pure piperidine, use a 1:1 molar ratio of piperidine and glacial acetic acid (forming piperidinium acetate in situ). This buffers the pH, suppressing the unwanted aldol pathway while remaining sufficiently basic to deprotonate the highly acidic methylene protons of cyanoacetic acid.

Q4: Does this reaction produce the (E) or (Z) isomer, and how do I isolate the correct one?

Root Cause: The initial dehydration yields a kinetic mixture of both (E) and (Z) isomers[5]. However, these isomers equilibrate rapidly[5]. Intervention: The thermodynamically favored isomer is the (E)-isomer, where the bulky cyclohexyl group and the carboxylic acid group are positioned trans to each other to minimize steric strain. By allowing the reaction to proceed under mild reflux, the system naturally enriches the (E)-isomer. The subsequent cooling and crystallization step (detailed in the SOP below) acts as a self-purifying phase separation, as the highly crystalline (E)-isomer preferentially precipitates from cold toluene/heptane.

Optimized Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. The physical state changes (azeotropic water collection and targeted crystallization) serve as real-time indicators of reaction success.

Workflow Step1 1. Charge Reagents (Aldehyde, Cyanoacetic Acid, Toluene, Piperidine/AcOH) Step2 2. Vacuum Reflux (80-90°C) with Dean-Stark Step1->Step2 Step3 3. Reaction Monitoring (TLC / GC-MS) Step2->Step3 Decision Conversion > 95%? Step3->Decision Decision->Step2 No (Continue) Step4 4. Cooling & Crystallization (0-5°C) Decision->Step4 Yes (Proceed) Step5 5. Filtration & Washing (Cold Toluene/Heptane) Step4->Step5 Step6 6. Vacuum Drying (Target Compound) Step5->Step6

Figure 2: Optimized experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Methodology:
  • System Assembly: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, a reflux condenser, and a vacuum/nitrogen manifold.

  • Reagent Charging: Add cyclohexanecarboxaldehyde (1.0 equiv, 100 mmol) and cyanoacetic acid (1.1 equiv, 110 mmol) to the flask. Suspend the reagents in anhydrous toluene (5 volumes, ~100 mL).

  • Catalyst Injection: Add piperidine (0.05 equiv, 5 mmol) and glacial acetic acid (0.05 equiv, 5 mmol) sequentially.

  • Vacuum Reflux (Critical Step): Apply a slight vacuum to the system to lower the boiling point of toluene. Heat the reaction mixture to 85–90°C. Do not exceed 95°C to prevent decarboxylation.

  • Azeotropic Dehydration: Maintain the vacuum reflux. You will observe water droplets collecting in the Dean-Stark trap. The reaction is a self-validating system: the collection of ~1.8 mL of water (100 mmol) indicates theoretical completion.

  • In-Process Control (IPC): After 4 hours, pull an aliquot. Run a TLC (Hexane:Ethyl Acetate 7:3). Stain with KMnO₄; the product will appear as a bright yellow spot (due to the oxidation of the newly formed alkene double bond).

  • Crystallization: Once conversion is >95%, remove the heat. Allow the mixture to cool to ambient temperature slowly over 1 hour to promote large crystal growth. Transfer the flask to an ice bath (0–5°C) and stir for an additional 2 hours.

  • Isolation: Filter the resulting thick white slurry through a Buchner funnel under vacuum. Wash the filter cake with ice-cold toluene (20 mL) followed by cold heptane (30 mL) to remove any residual unreacted aldehyde and piperidine salts.

  • Drying: Dry the isolated crystals in a vacuum oven at 45°C overnight to yield pure 2-cyano-3-cyclohexyl-acrylic acid.

Quantitative Data & Parameter Optimization

To easily compare the impact of these optimizations, refer to the data summary table below. By shifting from standard atmospheric conditions to buffered vacuum conditions, researchers typically see a 30% relative increase in isolated yield.

Reaction ParameterConventional ProtocolOptimized ProtocolScientific Rationale
Catalyst System Piperidine (0.1 eq)Piperidine / AcOH (0.05 eq each)Buffers basicity; minimizes self-aldol condensation of the aliphatic aldehyde[5].
Solvent / Temp Toluene / 110°C (Atmospheric)Toluene / 85-90°C (Vacuum Reflux)Lowers thermal energy to completely prevent the decarboxylation of cyanoacetic acid[4].
Water Removal Molecular SievesDean-Stark TrapContinuously shifts the reversible equilibrium forward (Le Chatelier's Principle)[3].
Expected Yield 55 - 65%85 - 92% Synergistic reduction of side reactions and equilibrium stalling.

References

  • 2-Cyano-3-cyclohexyl-acrylic acid | C10H13NO2 - PubChem. National Institutes of Health.[Link]

  • Knoevenagel condensation. Wikipedia.[Link]

  • Knoevenagel condensation. L.S. College.[Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry.[Link]

  • Process for industrial application of Knoevenagel synthesis.

Sources

Optimization

Troubleshooting low solubility of 2-Cyano-3-cyclohexyl-acrylic acid in water

Technical Support Center: 2-Cyano-3-cyclohexyl-acrylic acid Welcome to the technical support guide for 2-Cyano-3-cyclohexyl-acrylic acid. This resource is designed for researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Cyano-3-cyclohexyl-acrylic acid

Welcome to the technical support guide for 2-Cyano-3-cyclohexyl-acrylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the low aqueous solubility of this compound. Here, we provide in-depth, evidence-based solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: I'm observing very poor solubility of 2-Cyano-3-cyclohexyl-acrylic acid in my aqueous buffer. What are the primary reasons for this?

Answer:

The low aqueous solubility of 2-Cyano-3-cyclohexyl-acrylic acid is inherent to its molecular structure. Several key factors contribute to this characteristic:

  • Hydrophobic Cyclohexyl Group: The large, nonpolar cyclohexyl ring is the dominant feature of the molecule. This group is hydrophobic ("water-fearing") and prefers to interact with other nonpolar molecules rather than with polar water molecules.

  • Molecular Size: Larger organic molecules, even with polar functional groups, tend to have lower water solubility.

  • Weakly Acidic Nature: While the carboxylic acid group (-COOH) is polar and capable of hydrogen bonding, it is a weak acid.[1][2] In its protonated (uncharged) form at low pH, its contribution to overall water solubility is limited by the hydrophobic bulk of the rest of the molecule.[3][4]

  • Crystalline Structure: The arrangement of molecules in the solid state (crystal lattice) can significantly impact solubility.[5][6] A more stable crystal lattice requires more energy to break apart, leading to lower solubility. It's possible for a compound to exist in different crystalline forms, known as polymorphs, which can have different solubilities.[7]

The computed XLogP3 value, a measure of lipophilicity, is 2.7, which indicates a preference for a non-aqueous environment.[8]

Question 2: How does pH influence the solubility of 2-Cyano-3-cyclohexyl-acrylic acid, and how can I leverage this to improve its dissolution?

Answer:

As a carboxylic acid, the solubility of 2-Cyano-3-cyclohexyl-acrylic acid is highly dependent on pH.[9][10] By adjusting the pH of your aqueous solution, you can significantly enhance its solubility.

The Underlying Principle: Acid-Base Chemistry

At a pH below its pKa (the pH at which the acid is 50% ionized), the compound will predominantly exist in its neutral, protonated (-COOH) form, which has low water solubility. As the pH is raised above the pKa, the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and, therefore, more water-soluble.[1][3] This is a common strategy for increasing the solubility of acidic drugs.[11][12]

Experimental Protocol: pH-Based Solubilization

  • Prepare a Basic Stock Solution: Instead of adding a strong base directly to your final solution, which can cause localized high pH and potential compound degradation, prepare a dilute stock solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Titrate to Dissolution:

    • Suspend the 2-Cyano-3-cyclohexyl-acrylic acid powder in your desired aqueous buffer (at a slightly lower volume than your final target).

    • While stirring, slowly add the basic stock solution dropwise.

    • Monitor the pH continuously with a calibrated pH meter.

    • Continue adding the base until the compound is fully dissolved and the target pH is reached.

    • Adjust the final volume with the buffer.

Causality Diagram: pH and Solubility

cluster_low_ph Low pH (Below pKa) cluster_high_ph High pH (Above pKa) Low_pH [H+] is high COOH_Form Predominantly Protonated (R-COOH) Low_pH->COOH_Form Shifts equilibrium Low_Sol Low Water Solubility COOH_Form->Low_Sol Neutral form is less polar High_pH [OH-] is high COO_Form Predominantly Deprotonated (R-COO⁻) High_pH->COO_Form Shifts equilibrium High_Sol High Water Solubility COO_Form->High_Sol Charged form is more polar Start 2-Cyano-3-cyclohexyl-acrylic acid (Poorly Soluble) Select_Base Select a suitable base (e.g., NaOH, KOH, Tromethamine) Start->Select_Base Reaction React acid and base in a suitable solvent Select_Base->Reaction Isolate_Salt Isolate the resulting salt (e.g., via precipitation, lyophilization) Reaction->Isolate_Salt Characterize Characterize the salt (e.g., XRD, DSC to confirm form) Isolate_Salt->Characterize Test_Sol Test solubility of the new salt form in aqueous buffer Characterize->Test_Sol

Caption: A generalized workflow for improving solubility through salt formation.

Considerations for Salt Formation:

  • Counter-ion Selection: The choice of the base (counter-ion) is critical. Simple inorganic salts (sodium, potassium) are common. [2]Organic bases like tromethamine (Tris) or various amines can also be used. [13]* Stability: The resulting salt must be physically and chemically stable. Some salts can be hygroscopic (absorb moisture from the air) or may convert back to the less soluble free acid form over time. [14] 3. Use of Surfactants or Complexing Agents

  • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules like 2-Cyano-3-cyclohexyl-acrylic acid in their nonpolar core, effectively solubilizing them in the aqueous medium. Non-ionic surfactants like Tween® or Triton™ X-100 are commonly used.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, increasing their apparent water solubility.

Question 4: I managed to dissolve the compound at a high pH, but it precipitated when I added it to my neutral pH cell culture medium. What happened and how can I prevent this?

Answer:

This is a classic issue of "falling out of solution" due to a pH shift. Your high-pH stock solution contained the soluble carboxylate salt. When you introduced this into the buffered, neutral pH of your cell culture medium, the excess protons in the medium re-protonated the carboxylate, converting it back to the insoluble carboxylic acid form.

Troubleshooting and Prevention:

  • Increase Co-solvent in the Final Medium: If your experiment can tolerate it, having a small percentage of a co-solvent like DMSO (e.g., 0.1-0.5%) in the final cell culture medium can help keep the compound in solution.

  • Use a "Solubility-Stabilized" Formulation: Before adding to the medium, try formulating the compound with a cyclodextrin or a non-toxic surfactant. This creates a more stable complex that is less prone to pH-dependent precipitation.

  • Dose in Small, Stirred Aliquots: Instead of adding the entire volume of your stock at once, add it very slowly to the vortexing or rapidly stirring cell culture medium. This rapid dispersion can sometimes prevent localized precipitation.

  • Re-evaluate the Dosing Strategy: Consider if a lower final concentration of the compound might stay in solution. It's always better to have a lower, fully dissolved concentration than a higher, precipitated, and inactive concentration.

References

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-3-cyclohexyl-acrylic acid. PubChem. Retrieved from [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize properties of drugs. Advanced Drug Delivery Reviews, 59(7), 617-630.
  • Al-Zoubi, N., Odah, F., & Al-Dujaili, E. A. S. (2017). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.
  • Asian Journal of Pharmacy and Technology. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Di Martino, P., et al. (2019). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceuticals, 12(3), 101.
  • Veeprho. (2023).
  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • Tim, C. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(5), 149.
  • Kumar, S., & Singh, S. (2023). Solubility enhancement by various techniques based on pharmaceutical and medicinal chemistry approach: An overview. Asian Journal of Pharmacy and Technology, 13(1), 1-8.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-1260.
  • Asare-Addo, K., et al. (2018). Direct imaging of the dissolution of salt forms of a carboxylic acid drug. International Journal of Pharmaceutics, 552(1-2), 24-33.
  • Chemistry LibreTexts. (2021).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Pearson. (n.d.).
  • Britannica. (n.d.). Carboxylic acid.
  • Zhu, L., Huang, D., & Jiang, C. (2020). Study on the Influence of Saturated Aliphatic Dicarboxylic Acids on the Solubility of Their Norfloxacin Salts. Open Access Library Journal, 7, 1-8.
  • King, C. J., & Ricker, N. L. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV.
  • Smolecule. (2024). 2-Cyano-3-cyclopropyl-acrylic acid.
  • Advanced ChemBlocks. (n.d.). 2-Cyano-3-cyclopropyl-acrylic acid.
  • Sigma-Aldrich. (n.d.). 2-Cyano-3,3-diphenylacrylic acid.
  • MDPI. (2020). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325.
  • ACS Publications. (2018).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (2012).
  • National Center for Biotechnology Information. (n.d.). 2-Cyano-3-ethoxyacrylic acid. PubChem.
  • eScholarship. (n.d.).
  • IJAERD. (2005). Study on Extraction of Carboxylic Acid Using Solvent Extraction.
  • Wikipedia. (n.d.). Acrylic acid.
  • BLD Pharm. (n.d.). 2-Cyanoacrylic acid.
  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.
  • Jencks, W. P., & Westheimer, F. H. (n.d.).
  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference).

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 2-Cyano-3-cyclohexyl-acrylic acid

Welcome to the technical support center for the purification of 2-Cyano-3-cyclohexyl-acrylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the recr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Cyano-3-cyclohexyl-acrylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the recrystallization of this compound to achieve high purity and yield. The unique bifunctional nature of this molecule, possessing both polar (carboxylic acid, cyano) and non-polar (cyclohexyl) moieties, presents specific challenges that this guide will address in detail.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and issues encountered during the recrystallization of 2-Cyano-3-cyclohexyl-acrylic acid.

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: The key is to balance the molecule's mixed polarity. A single solvent is often challenging to find. The principle of "like dissolves like" suggests that polar solvents will interact well with the carboxylic acid and cyano groups, while non-polar solvents will interact with the cyclohexyl ring.[1] An ideal single solvent should dissolve the compound when hot but not when cold. A more robust starting point is often a binary (two-solvent) system. Good initial systems to screen include ethanol/water, ethyl acetate/hexanes, or toluene/heptane.[2][3]

Q2: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" is a common problem where the compound separates from the solution as a liquid rather than a solid crystalline lattice.[4] This typically occurs for two main reasons:

  • The boiling point of the solvent is higher than the melting point of your compound.

  • The solution is too highly supersaturated, or cooled too quickly, preventing orderly crystal lattice formation.[3][5]

To fix this, you can:

  • Re-heat the solution to dissolve the oil, then add a small amount of the "good" solvent to reduce saturation and allow it to cool much more slowly.

  • Switch to a lower-boiling point solvent system.

  • Triturate the oil with a poor solvent (like hexanes) to try and induce solidification.[3]

Q3: I'm getting very low recovery after recrystallization. What can I do to improve my yield?

A3: Low recovery typically indicates that your compound has significant solubility in the cold solvent. To improve this:

  • Minimize the amount of hot solvent used to dissolve the compound initially. Use just enough to fully dissolve the solid.[6]

  • Ensure thorough cooling. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.[4]

  • Wash the collected crystals with ice-cold solvent. Using room temperature solvent will redissolve some of your product.[3]

  • If yields are still low, you can try to obtain a "second crop" of crystals by concentrating the mother liquor (the remaining solution) by boiling off some solvent and re-cooling.[7]

Q4: My final product has a persistent color. How do I remove colored impurities?

A4: Colored impurities are often highly polar and can be removed by treating the hot solution with a small amount of activated charcoal. Add a spatula tip of charcoal to the hot, dissolved solution and swirl for a few minutes. The colored impurities will adsorb to the charcoal's surface. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Caution: Never add charcoal to a solution at or near its boiling point, as it can cause violent bumping.

In-Depth Troubleshooting Guides

This section provides structured approaches to solving more persistent recrystallization challenges.

Guide 1: Systematic Solvent Selection

Finding the ideal solvent is the most critical step for a successful recrystallization.[1] This protocol outlines a systematic approach to screening for both single and binary solvent systems.

Protocol 1: Solvent Screening for Recrystallization

  • Sample Preparation: Place approximately 10-20 mg of your crude 2-Cyano-3-cyclohexyl-acrylic acid into several small test tubes.

  • Solvent Addition: To each test tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL.

  • Room Temperature Solubility Test: Agitate the test tubes. Observe if the compound dissolves completely at room temperature. If it does, that solvent is likely too good to be a single recrystallization solvent but may be a "good" solvent for a binary system.[5]

  • Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water or sand bath. The ideal single solvent will completely dissolve the compound near its boiling point.[8]

  • Cooling and Observation: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. A good solvent will yield a high quantity of crystalline precipitate.[8] The solvent that provides the best balance of high solubility when hot and low solubility when cold is your primary candidate.

Table 1: Candidate Solvents for 2-Cyano-3-cyclohexyl-acrylic acid

SolventBoiling Point (°C)Polarity (Dielectric Constant)Potential Use
Water10080.4Good "poor" solvent (anti-solvent) for binary systems. Unlikely to work alone.[7]
Ethanol (95%)7824.3Excellent "good" solvent. May be too soluble for high recovery alone.[7]
Isopropanol8219.9Good "good" solvent, slightly less polar than ethanol.
Ethyl Acetate776.0Good intermediate polarity solvent. Potential for single or binary use.[7]
Toluene1112.4Good solvent for less polar molecules. May require a non-polar anti-solvent.[7]
Heptane/Hexanes98 / 69~1.9Excellent "poor" solvent (anti-solvent). Will not dissolve the compound on its own.[7]
Guide 2: Mastering the Two-Solvent Recrystallization

When no single solvent is suitable, a two-solvent system is the method of choice. This involves a "good" solvent that dissolves the compound readily and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.[2][7]

Protocol 2: Two-Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage.[4]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water or hexanes) dropwise with swirling until the solution turns faintly cloudy (the saturation point).[9]

  • Re-clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears, ensuring the solution is perfectly saturated.

  • Crystallization: Set the flask aside to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.

  • Cooling & Collection: Once at room temperature, place the flask in an ice bath for at least 30 minutes. Collect the crystals via vacuum filtration, wash with a small amount of ice-cold anti-solvent, and allow them to dry.

Visual Workflows & Logic Diagrams

To further clarify the decision-making process, the following diagrams illustrate the recommended workflows for solvent selection and troubleshooting.

Solvent_Selection_Workflow start Start: Crude Product test_single Perform Single Solvent Screening (Protocol 1) start->test_single is_good_single Good Single Solvent Found? (High yield of crystals) test_single->is_good_single use_single Proceed with Single Solvent Recrystallization is_good_single->use_single Yes test_binary Identify Best 'Good' and 'Poor' Solvents from Screening is_good_single->test_binary No end Pure Crystalline Product use_single->end use_binary Proceed with Two-Solvent Recrystallization (Protocol 2) test_binary->use_binary use_binary->end

Caption: Decision tree for selecting a recrystallization solvent system.

Troubleshooting_Workflow start Problem Encountered During Cooling problem_type What is the issue? start->problem_type oiling_out Compound is an Oil problem_type->oiling_out Oiling Out no_crystals No Crystals Formed problem_type->no_crystals No Precipitation low_yield Poor Crystal Yield problem_type->low_yield Low Recovery solution_oil_1 Re-heat, add more 'good' solvent, and cool slowly. oiling_out->solution_oil_1 solution_oil_2 Switch to a lower boiling point solvent system. oiling_out->solution_oil_2 solution_nocrystal_1 Too much solvent used. Concentrate solution by boiling off some solvent. no_crystals->solution_nocrystal_1 solution_nocrystal_2 Induce crystallization: - Scratch inner wall of flask. - Add a seed crystal. no_crystals->solution_nocrystal_2 solution_lowyield_1 Compound is too soluble. Ensure thorough cooling in an ice bath. low_yield->solution_lowyield_1 solution_lowyield_2 Switch to a solvent system where compound is less soluble when cold. low_yield->solution_lowyield_2

Caption: Troubleshooting guide for common recrystallization problems.

References

  • Recrystallization. (n.d.). University of California, Los Angeles.
  • Crystalliz
  • Experiment 2: Recrystallization. (n.d.). University of Colorado Boulder.
  • RECRYSTALLIS
  • Technical Support Center: Optimizing Carboxylic Acid Purific
  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Technical Support Center: Crystallization of Organometallic Carboxylic Acids. (2025). BenchChem.
  • Recrystallization. (n.d.).
  • Recrystallization, filtration and melting point. (n.d.).
  • Recrystallization. (n.d.). University of Wisconsin-Madison.

Sources

Optimization

Removing unreacted starting materials from 2-Cyano-3-cyclohexyl-acrylic acid

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges with the purification of 2-Cyano-3-cyclohexyl-acrylic acid, particularly concerning the removal o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges with the purification of 2-Cyano-3-cyclohexyl-acrylic acid, particularly concerning the removal of unreacted starting materials from the Knoevenagel condensation reaction.

Introduction

The synthesis of 2-Cyano-3-cyclohexyl-acrylic acid via the Knoevenagel condensation of cyclohexanecarboxaldehyde and a cyanoacetic ester is a robust transformation. However, the purification of the final acidic product from the neutral, unreacted starting materials—cyclohexanecarboxaldehyde and ethyl cyanoacetate—can be challenging. This guide offers practical, mechanistically-grounded solutions to common purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental strategy for separating the acidic product from neutral starting materials after the reaction?

The most effective initial purification step relies on the significant difference in acidity between the product and the starting materials. 2-Cyano-3-cyclohexyl-acrylic acid, as a carboxylic acid, can be deprotonated by a mild base to form a water-soluble carboxylate salt. In contrast, the starting materials, cyclohexanecarboxaldehyde and ethyl cyanoacetate, are neutral organic compounds with limited water solubility.

This chemical difference is exploited using a liquid-liquid extraction protocol. By dissolving the crude reaction mixture in an organic solvent and washing with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate), the acidic product is selectively transferred to the aqueous phase, leaving the neutral impurities behind in the organic layer. The product can then be recovered by acidifying the aqueous layer, causing it to precipitate, followed by filtration.

Q2: My NMR spectrum shows a persistent aldehyde peak around 9-10 ppm. How can I remove residual cyclohexanecarboxaldehyde?

Unreacted cyclohexanecarboxaldehyde can be a stubborn impurity. If standard basic extraction is insufficient, a more targeted chemical approach is necessary. Aldehydes react reversibly with sodium bisulfite to form water-soluble bisulfite adducts.[1] This reaction provides a highly effective method for scavenging residual aldehyde from the organic phase before product isolation.

Causality: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate that rearranges to the stable, water-soluble sulfonate salt. This salt is easily removed with the aqueous phase.

Protocol 1: Sodium Bisulfite Wash for Aldehyde Removal
  • Following the initial reaction, quench and dilute the mixture with a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Wash the organic layer with the saturated NaHSO₃ solution. Shake the funnel vigorously for 2-3 minutes.[2] You may observe a slight warming of the mixture.

  • Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous layer.

  • Wash the organic layer again with brine (saturated NaCl solution) to remove any remaining water-soluble species.

  • Proceed with the standard basic extraction to isolate your carboxylic acid product.

Q3: My crude product is an oil, and I suspect it's contaminated with ethyl cyanoacetate. What is the best removal strategy?

Residual ethyl cyanoacetate can prevent the product from solidifying. While it can be removed by column chromatography, optimizing the initial workup can often solve the problem. Ethyl cyanoacetate is susceptible to hydrolysis under basic conditions, converting it to the water-soluble sodium cyanoacetate salt and ethanol.[3]

Troubleshooting Steps:

  • Extended Base Wash: During the liquid-liquid extraction (Q1), increase the contact time with the aqueous base (e.g., 1M NaOH or K₂CO₃). Stirring the biphasic mixture vigorously for 1-2 hours can promote the hydrolysis of the residual ester.

  • Temperature: Gently warming the biphasic mixture to 30-40°C can accelerate the rate of hydrolysis, but care must be taken to avoid decomposition of the desired product.

  • Volatility: Ethyl cyanoacetate has a relatively high boiling point (208-210 °C), but it is more volatile than the product.[3] If the product is thermally stable, removal under high vacuum may be an option, though this is often less effective than chemical means.

Q4: Recrystallization of my solid product isn't improving purity. What am I doing wrong?

Recrystallization is a powerful technique but is highly dependent on solvent choice.[] The ideal solvent will dissolve the 2-Cyano-3-cyclohexyl-acrylic acid poorly at low temperatures but readily at elevated temperatures, while impurities remain soluble at all temperatures.

Table 1: Troubleshooting Guide for Recrystallization
Problem Probable Cause Solution
Product "oils out" The boiling point of the solvent is higher than the melting point of the product, or the product is precipitating from a supersaturated solution too quickly.Use a lower-boiling point solvent or a solvent pair. Add a small amount of a co-solvent in which the product is more soluble to the hot solution. Ensure slow cooling.
No crystals form The solution is not sufficiently saturated, or the product is too soluble in the chosen solvent.Reduce the volume of solvent by boiling it off. Cool the solution in an ice bath. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of pure product.
Poor recovery Too much solvent was used, or the product has significant solubility even at low temperatures.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Impurity co-precipitates The impurity has similar solubility characteristics to the product in the chosen solvent.Try a different solvent or a solvent pair (e.g., Ethanol/Water, Toluene/Heptane). Consider an alternative purification method like column chromatography.

Recommended Solvents to Screen: Ethanol/water mixtures, isopropanol, toluene, or ethyl acetate/heptane mixtures.

Q5: How do I design a flash column chromatography protocol for purifying this acidic compound?

Flash column chromatography is the preferred method for purifying oily or difficult-to-crystallize products.[5] For carboxylic acids, a key consideration is preventing "tailing" or "streaking" on the column, which occurs as the polar acid interacts strongly and inconsistently with the silica gel stationary phase.

Causality: The highly polar carboxylic acid can engage in strong hydrogen bonding and even deprotonation-reprotonation equilibria on the slightly acidic silica surface, leading to a broad elution band. To suppress this, a small amount of a stronger acid, like acetic or formic acid, is added to the eluent.[6] This keeps the product fully protonated and reduces its interaction with the stationary phase, resulting in a sharper peak.

Protocol 2: Flash Column Chromatography of 2-Cyano-3-cyclohexyl-acrylic acid
  • Stationary Phase: Standard silica gel (230-400 mesh).

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel (dry loading) for best results. Dissolve the crude oil in a minimal amount of dichloromethane or ethyl acetate, add silica gel, and evaporate the solvent to get a free-flowing powder.

  • Eluent Selection:

    • Start by developing a solvent system using Thin Layer Chromatography (TLC).

    • A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).

    • Crucially, add ~0.5-1% acetic acid or formic acid to the eluent mixture. [6][7]

    • Aim for an Rf value of 0.25-0.35 for the product on the TLC plate for optimal separation on the column.

  • Column Packing & Running:

    • Pack the column with silica gel as a slurry in the initial, least polar eluent mixture.

    • Carefully add the dry-loaded sample to the top of the column.

    • Run the column using a gradient of increasing polarity (e.g., from 10% Ethyl Acetate in Hexanes to 40% Ethyl Acetate in Hexanes, all containing 1% acetic acid).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent in vacuo. To remove the residual acetic acid, co-evaporation with a non-polar solvent like toluene may be necessary.

Visualizing the Purification Strategy

The following diagram outlines the decision-making process for purifying 2-Cyano-3-cyclohexyl-acrylic acid after the initial reaction workup.

Purification_Workflow start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Organic Solvent + Aq. Base) start->extraction acidify Acidify Aqueous Layer (e.g., with 1M HCl) extraction->acidify Product moves to aqueous phase isolate Isolate Crude Product (Filtration or Extraction) acidify->isolate assess Assess Physical State isolate->assess solid Solid assess->solid Is it a solid? oily Oily / Impure Solid assess->oily Is it an oil? recrystallize Recrystallization solid->recrystallize column Flash Column Chromatography oily->column final_product Pure Product recrystallize->final_product Successful troubleshoot Troubleshoot Recrystallization (See Table 1) recrystallize->troubleshoot column->final_product troubleshoot->column If fails

Caption: Purification decision tree for 2-Cyano-3-cyclohexyl-acrylic acid.

Summary of Starting Material and Product Properties

A successful purification strategy is built on understanding the physical properties of the compounds involved.

Table 2: Physical Properties of Key Compounds
Compound Formula M.W. ( g/mol ) Boiling Point (°C) Solubility
Cyclohexanecarboxaldehyde C₇H₁₂O112.17161-163[8][9]Slightly soluble in water; soluble in ether, alcohol.[8][9]
Ethyl Cyanoacetate C₅H₇NO₂113.11208-210[3]Very soluble in ether, ethanol.[10]
2-Cyano-3-cyclohexyl-acrylic acid C₁₀H₁₃NO₂179.22[11]N/A (Solid)Soluble in many organic solvents; insoluble in water as acid, soluble as salt.

References

  • Vertex AI Search. (n.d.). Cyclohexanecarboxaldehyde: Properties, Applications, and Synthesis. Retrieved March 27, 2026.
  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved March 27, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). Ethyl cyanoacetate. Retrieved March 27, 2026, from [Link]

  • China Chemical Manufacturer. (2026, March 9). Cyclohexanecarboxaldehyde (CAS 2043-61-0): A Comprehensive Guide to This Versatile Aldehyde. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (n.d.). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Retrieved March 27, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved March 27, 2026, from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.
  • Indian Journal of Chemistry. (n.d.). A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. Retrieved March 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). Catalytic asymmetric addition of an in-situ prepared arylzinc to cyclohexanecarboxaldehyde. Retrieved March 27, 2026, from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved March 27, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanecarboxaldehyde. Retrieved March 27, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). WO1996038409A1 - Process for producing 2-cyano-3,3-diary acrylic acid esters.
  • ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved March 27, 2026, from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Cyano-3-cyclohexyl-acrylic acid. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2014, July 24). How can I purify fatty acids by column chromatography?. Retrieved March 27, 2026, from [Link]

  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). CN102584625B - Method for producing 2-cyanoacrylate.
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  • ResearchGate. (2012, November 3). How to remove EtOAc from a product?. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
  • Organic Syntheses. (n.d.). α-CYANO-β-PHENYLACRYLIC ACID. Retrieved March 27, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2026, March 1). Synthesis and crystal structure of N-(3-benzylamino-2- cyano-3-methylthioacrylyl)-N'-(substituted phenyl)ureas. Retrieved March 27, 2026, from [Link]

  • ResearchGate. (2021, November 24). How to remove impurities in 1H-NMR of cyano acrylic acid derivatives?. Retrieved March 27, 2026, from [Link]

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Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for 2-Cyano-3-cyclohexyl-acrylic acid Peak Resolution

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of 2-Cyano-3-cyclohexyl-acrylic acid. Our goal is to equip you with the scientific rationale and practical steps to achieve optimal peak resolution and robust analytical methods.

Understanding the Analyte: 2-Cyano-3-cyclohexyl-acrylic acid

Before delving into mobile phase optimization, it's crucial to understand the physicochemical properties of 2-Cyano-3-cyclohexyl-acrylic acid. This knowledge forms the basis for all methodological decisions.

PropertyValue/InformationSignificance for HPLC Method Development
Molecular Formula C10H13NO2[1]Indicates the presence of nitrogen and oxygen, suggesting potential for polar interactions.
Molecular Weight 179.22 g/mol [1]A relatively small molecule, suitable for standard reversed-phase columns.
Structure Contains a carboxylic acid group, a cyano group, and a cyclohexyl ring.[1]The carboxylic acid group makes the compound ionizable, meaning its retention will be highly dependent on the mobile phase pH. The cyclohexyl and cyano groups contribute to its overall polarity and potential for different types of interactions with the stationary phase.
Predicted XLogP3 2.7[1]This value suggests moderate hydrophobicity, making reversed-phase chromatography an appropriate separation technique.
Acidity The presence of a carboxylic acid group indicates that it is an acidic compound.The pKa of the analyte is a critical parameter. While a specific experimental pKa is not readily available, it is expected to be in the typical range for carboxylic acids (around 4-5). This means that at a mobile phase pH below the pKa, the compound will be in its neutral (protonated) form and will be more retained on a reversed-phase column. Conversely, at a pH above the pKa, it will be in its ionized (deprotonated) form, which is more polar and will elute earlier.[2][3][4]

Troubleshooting Guide: Common Peak Shape and Resolution Issues

This section addresses specific problems you might encounter during the analysis of 2-Cyano-3-cyclohexyl-acrylic acid and provides a systematic approach to resolving them.

Issue 1: Peak Tailing

Symptom: The peak for 2-Cyano-3-cyclohexyl-acrylic acid is asymmetrical, with a drawn-out trailing edge.

Causality: Peak tailing for an acidic compound like 2-Cyano-3-cyclohexyl-acrylic acid in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[5] The primary culprits are often residual silanol groups on the silica-based stationary phase. At mid-range pH values, these silanols can be ionized and interact with any residual positive charges or polar parts of the analyte, leading to undesirable retention mechanisms.

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocol: Adjusting Mobile Phase pH to Mitigate Tailing
  • Buffer Selection: Choose a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.5-3.5, phosphate or formate buffers are suitable.[2][3] Ensure the buffer is compatible with your detection method (e.g., use volatile buffers like formic acid or ammonium formate for LC-MS).[6]

  • Preparation of Aqueous Phase:

    • Prepare a 10-20 mM solution of the chosen buffer in HPLC-grade water. A buffer concentration in this range is generally sufficient for reversed-phase separations.[7]

    • Adjust the pH of the aqueous solution to the target value (e.g., 3.0) using an appropriate acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer). Crucially, always adjust the pH of the aqueous component before mixing with the organic modifier. [2]

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio.

  • System Equilibration: Equilibrate the HPLC column with the new mobile phase for at least 10-20 column volumes to ensure a stable baseline and reproducible retention times.[8]

  • Analysis: Inject your sample and evaluate the peak shape.

Issue 2: Poor Resolution from Co-eluting Impurities

Symptom: The peak for 2-Cyano-3-cyclohexyl-acrylic acid is not fully separated from an adjacent peak, resulting in a resolution value (Rs) of less than 1.5.[8]

Causality: Poor resolution occurs when the separation conditions do not provide sufficient selectivity between the analyte of interest and other components in the sample matrix. Selectivity in reversed-phase HPLC is primarily influenced by the mobile phase composition (both the organic solvent and the pH) and the stationary phase chemistry.[9]

Troubleshooting Workflow for Poor Resolution

Caption: Troubleshooting workflow for poor resolution.

Detailed Protocol: Scouting for Optimal Organic Modifier and Gradient Elution
  • Solvent Selection:

    • Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[10] They offer different selectivities due to their distinct chemical properties (acetonitrile is aprotic, while methanol is protic and can engage in hydrogen bonding).[9]

    • If your current method uses acetonitrile, prepare a mobile phase with the same aqueous component but substitute methanol as the organic modifier, adjusting the percentage to achieve a similar retention time for the main peak.

    • Conversely, if you are using methanol, switch to acetonitrile.

    • Ternary solvent systems, such as water-acetonitrile-methanol, can also be explored to fine-tune selectivity.[11]

  • Gradient Elution Development:

    • If isocratic elution fails to provide adequate resolution, a gradient is a powerful tool.[12][13]

    • Scouting Gradient: A good starting point is a broad linear gradient, for example, from 5% to 95% organic solvent over 10-20 minutes.[12] This will help to determine the approximate organic solvent concentration at which your analyte and impurities elute.

    • Gradient Optimization: Based on the scouting run, you can then develop a more focused gradient. If the peaks of interest elute close together, a shallower gradient in that region will improve separation.

Issue 3: Inconsistent Retention Times

Symptom: The retention time for 2-Cyano-3-cyclohexyl-acrylic acid shifts between injections or on different days.

Causality: Retention time instability is often linked to a lack of control over the mobile phase pH, especially when operating close to the analyte's pKa.[4] Even small fluctuations in pH in this region can cause significant changes in the ionization state of the analyte, leading to variable retention.[14] Other causes can include improper system equilibration and mobile phase preparation inconsistencies.

Solutions:
  • pH Buffering: Ensure your mobile phase is adequately buffered. The pH should be at least 1.5 to 2 pH units away from the pKa of 2-Cyano-3-cyclohexyl-acrylic acid to ensure the analyte is predominantly in one form (either fully protonated or fully deprotonated).[15][16]

  • Consistent Mobile Phase Preparation: Always prepare the mobile phase in the same way, paying close attention to accurately measuring all components and ensuring the pH of the aqueous portion is set before adding the organic solvent.[2]

  • System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.[8]

  • Column Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can also affect retention times.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the analysis of 2-Cyano-3-cyclohexyl-acrylic acid on a C18 column?

A1: A good starting point would be a mobile phase consisting of acetonitrile and water, with the aqueous phase buffered to a pH of approximately 2.5-3.5. A typical starting isocratic condition could be a 50:50 (v/v) mixture of the buffered aqueous phase and acetonitrile.[4] This low pH will ensure that the carboxylic acid group of the analyte is protonated, leading to better retention and often improved peak shape by suppressing silanol interactions.[2][4]

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A2: Acetonitrile and methanol have different elution strengths and can provide different selectivities.[9] Acetonitrile is generally a stronger solvent than methanol in reversed-phase HPLC, meaning lower concentrations are needed to achieve the same retention time. Due to its different chemical nature (aprotic vs. protic), switching between these solvents can alter the elution order of compounds, which can be a powerful tool for resolving co-eluting peaks.[9] In some cases, greener alternatives like ethanol may also be considered.[10][17]

Q3: When should I consider using a gradient elution method?

A3: A gradient elution is beneficial when your sample contains compounds with a wide range of polarities.[12] If you find that with an isocratic method, some peaks elute very early with poor separation while others are very broad and retained for a long time, a gradient is highly recommended.[12] It allows for the separation of all components in a reasonable timeframe with good peak shapes.

Q4: My baseline is drifting during a gradient run. What could be the cause?

A4: Baseline drift during a gradient is often due to differences in the UV absorbance of the mobile phase components at the detection wavelength. For example, if your acidic modifier (like trifluoroacetic acid - TFA) has a different concentration or absorbance in the aqueous and organic phases, the baseline will drift as the proportion of the organic solvent changes. To correct this, you may need to add a small, empirically determined amount of the UV-absorbing component to the organic phase to balance the absorbance throughout the gradient.

Q5: Can I use alternative "greener" solvents for this analysis?

A5: Yes, there is a growing interest in replacing traditional solvents like acetonitrile and methanol with more environmentally friendly alternatives.[10] Ethanol is a commonly used greener solvent in reversed-phase HPLC.[10] Other solvents like acetone and ethyl acetate have also been explored, but their higher UV cutoff can be a limitation for UV detection.[10][17] When substituting solvents, it is important to re-optimize the mobile phase composition to achieve the desired separation.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • F. P. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC.
  • (2025, March 10). Potential of Alternative Solvent Systems in Reversed-Phase Liquid Chromatography.
  • (n.d.). Alternative solvents can make preparative liquid chromatography greener. RSC Publishing.
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Poor Peak Shape of Dehydrovomifoliol in Reverse-Phase HPLC.
  • Waters Corporation. (n.d.). Alternative Solvents for the Reversed-Phase Separation of Proteins.
  • (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
  • PubChem. (n.d.). 2-Cyano-3-cyclohexyl-acrylic acid.
  • (2018, July 20). How does pH of the mobile phase affects the resolution on reversed-phase HPLC?
  • ResearchGate. (n.d.). Development & Optimization of HPLC Method Course Outline.
  • (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Mastelf. (2025, March 5). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Mobile Phase for HPLC Separation of 2-Phenylpropionic Acid.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • (n.d.). Separation of 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.). 2-Cyano-3,3-diphenylacrylic acid.
  • (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International.
  • Georganics. (n.d.). (E)-2-Cyano-3-(5-hexylthiophen-2-yl)acrylic acid.
  • Advanced ChemBlocks. (2026, March 14). 2-Cyano-3-cyclopropyl-acrylic acid.
  • Smolecule. (2024, January 5). 2-Cyano-3-cyclopropyl-acrylic acid.
  • (2012, December 4). HPLC Method Development.

Sources

Optimization

Overcoming steric hindrance in 2-Cyano-3-cyclohexyl-acrylic acid amidation

Welcome to the technical support center for the amidation of 2-cyano-3-cyclohexyl-acrylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 2-cyano-3-cyclohexyl-acrylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet critical, chemical transformation. The inherent steric hindrance of the cyclohexyl group, coupled with the electronic properties of the α,β-unsaturated nitrile system, often leads to low yields and difficult purifications. This resource provides in-depth troubleshooting, scientifically-grounded explanations, and practical, step-by-step protocols to help you overcome these synthetic hurdles.

Conceptual Overview: The Challenge of Steric Hindrance

The amidation of 2-cyano-3-cyclohexyl-acrylic acid presents a classic case of steric hindrance impacting reaction efficiency. The bulky cyclohexyl group adjacent to the carboxylic acid functionality physically obstructs the approach of the amine nucleophile. Furthermore, the electron-withdrawing nature of the nitrile and carbonyl groups influences the reactivity of the entire molecule.[1][2] Standard amidation conditions often fail or provide suboptimal results, necessitating a more nuanced approach to reaction design.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the amidation of 2-cyano-3-cyclohexyl-acrylic acid.

Q1: My standard amidation reaction using a carbodiimide coupling reagent (e.g., EDC, DCC) is giving very low yields. What is the underlying issue and how can I resolve it?

A1: The Problem with Standard Carbodiimides

Standard carbodiimide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N,N′-Dicyclohexylcarbodiimide (DCC) are often the first choice for amide bond formation.[3] They function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] However, in the case of sterically hindered substrates like 2-cyano-3-cyclohexyl-acrylic acid, the nucleophilic attack by the amine on this bulky intermediate is slow.[5][6] This can lead to side reactions, such as the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the amine, ultimately resulting in low product yield.

Solutions & Experimental Protocol

To overcome this, more potent activating agents and additives are required to form a more reactive activated species that is less sterically demanding. Uronium or phosphonium-based coupling reagents are generally more effective in these situations.[7][8]

Recommended Protocol: Using HATU as a Coupling Reagent

  • Reagent Preparation: In an inert atmosphere (e.g., under Argon or Nitrogen), dissolve 2-cyano-3-cyclohexyl-acrylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution. Follow this with the addition of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1-1.5 eq). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.

Q2: I am observing significant side product formation, including what appears to be Michael addition products. Why is this happening and what can be done to prevent it?

A2: The Challenge of the α,β-Unsaturated System

The 2-cyano-3-cyclohexyl-acrylic acid molecule contains an α,β-unsaturated carbonyl system, which makes the β-carbon susceptible to nucleophilic attack in a Michael (or conjugate) addition reaction.[1][9] Under certain conditions, particularly with more basic amines or prolonged reaction times, the amine can act as a nucleophile and add to the β-carbon instead of, or in addition to, the activated carboxyl group. The electron-withdrawing cyano group further activates the double bond for this type of reaction.[2][10]

Strategies for Minimizing Michael Addition

  • Choice of Base: Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-Collidine instead of less hindered bases like triethylamine. This minimizes the concentration of free amine available for Michael addition.

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to favor the desired amidation over the Michael addition, as the latter often has a higher activation energy.

  • Order of Addition: As a general rule, pre-activating the carboxylic acid with the coupling reagent and base before adding the amine can reduce the time the free amine is in the reaction mixture, thereby minimizing the chance for side reactions.

Q3: Are there alternative strategies to form the amide bond if coupling reagents consistently fail?

A3: Alternative Synthetic Routes

When standard coupling methods are unsuccessful, converting the carboxylic acid to a more reactive species can be a viable alternative.

Strategy 1: Acyl Chloride Formation

Converting the carboxylic acid to its corresponding acyl chloride creates a highly reactive electrophile.[8]

  • Protocol:

    • Acyl Chloride Synthesis: In a fume hood, dissolve 2-cyano-3-cyclohexyl-acrylic acid (1.0 eq) in an anhydrous solvent like DCM or toluene. Add oxalyl chloride (1.2-1.5 eq) or thionyl chloride (SOCl₂) dropwise, along with a catalytic amount of DMF. The reaction is stirred at room temperature until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride.

    • Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., THF or DCM) and cooled to 0 °C. A solution of the amine (1.0-1.2 eq) and a non-nucleophilic base like triethylamine or DIPEA (2.0 eq) in the same solvent is added dropwise. After the addition, the reaction is allowed to warm to room temperature and stirred until completion.

    • Work-up: The reaction is quenched with water, and the product is extracted and purified as previously described.

Caution: Acyl chlorides are highly reactive and moisture-sensitive. This method may not be suitable for substrates with sensitive functional groups.

Strategy 2: Acyl Fluoride Formation

Acyl fluorides can be more selective and less prone to side reactions than acyl chlorides, while still being highly reactive.[11] They can often be generated in situ under mild conditions.[11]

Q4: How do I choose the optimal coupling reagent for my specific amine?

A4: A Comparative Approach to Coupling Reagents

The choice of coupling reagent is critical and depends on the steric and electronic properties of both the carboxylic acid and the amine. For sterically hindered systems, more powerful reagents are generally required.[8][12]

Coupling ReagentClassAdvantagesDisadvantages
EDC/DCC CarbodiimideInexpensive, readily available.Prone to side reactions with hindered substrates; DCC byproduct can be difficult to remove.
HATU/HBTU Uronium/Aminium SaltHigh coupling efficiency, even for hindered systems.[12]More expensive; can cause guanidinylation of the amine as a side reaction.[12]
PyBOP/PyAOP Phosphonium SaltHigh reactivity, less prone to racemization.[12]Byproducts can sometimes be difficult to remove.
COMU Uronium SaltHigh reactivity, often superior for hindered couplings.[12]Limited solution stability.[12]

General Guidance:

  • For primary and less hindered secondary amines, HATU or HBTU are excellent starting points.

  • For very hindered secondary amines or anilines, more potent reagents like COMU or the use of an acyl fluoride/chloride strategy may be necessary.

Visualizing the Reaction Pathway

To better understand the process, the following diagrams illustrate the key steps in the amidation reaction.

Amidation Workflow

Amidation Workflow cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid 2-Cyano-3-cyclohexyl- acrylic acid Activated_Ester Activated Ester Intermediate Carboxylic_Acid->Activated_Ester + Coupling Reagent + Base Coupling_Reagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Amine Amine Activated_Ester->Amine Nucleophilic Attack Amide_Product Amide Product Amine->Amide_Product

Caption: General workflow for the amidation of 2-cyano-3-cyclohexyl-acrylic acid.

Troubleshooting Logic

Troubleshooting Logic Start Low Yield in Amidation Check_Reagents Are coupling reagents and solvents fresh and anhydrous? Start->Check_Reagents Check_Conditions Are reaction conditions (temp, time) optimized? Check_Reagents->Check_Conditions Yes Side_Products Are side products observed? Check_Conditions->Side_Products Yes Change_Coupling_Reagent Use a more potent coupling reagent (HATU, COMU) Check_Conditions->Change_Coupling_Reagent No side products, still low yield Michael_Addition Michael Addition Product? Side_Products->Michael_Addition Yes Change_Base Use a more hindered base (e.g., DIPEA) Michael_Addition->Change_Base Yes Lower_Temp Lower reaction temperature Michael_Addition->Lower_Temp Yes Alternative_Strategy Consider alternative strategy (Acyl Chloride/Fluoride) Change_Base->Alternative_Strategy Still low yield Lower_Temp->Alternative_Strategy Still low yield Change_Coupling_Reagent->Alternative_Strategy Still low yield

Caption: A decision tree for troubleshooting low-yielding amidation reactions.

References

  • Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Scribd. (n.d.). Peptide Coupling Reagents Overview.
  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255.
  • Benchchem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia (Aarau), 68(4), 252–255.
  • Vale, W., Rivier, C., & Brown, M. (2014). Introduction to Peptide Synthesis. Current Protocols in Neuroscience, 68(1), A.3A.1–A.3A.23.
  • Wikipedia. (n.d.). Peptide synthesis.
  • Fiveable. (2025, August 15). α,β-unsaturated amide: Organic Chemistry Study Guide.
  • Journal of the American Chemical Society. (2016, October 25). The Activation of Carboxylic Acids via Self-Assembly Asymmetric Organocatalysis: A Combined Experimental and Computational Investigation.
  • ResearchGate. (n.d.). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides.
  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines.
  • Google Patents. (n.d.). Process for the activation of carboxylic acids.
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  • (n.d.). Cyanoacrylate.
  • ResearchGate. (n.d.). Synthesis and antioxidant screening of new 2-cyano-3-(1,3-diphenyl-1 H -pyrazol-4-yl)acryloyl amide derivatives and some pyrazole-based heterocycles.
  • Chemical Science (RSC Publishing). (2024, August 23). Catalytic dehydrogenative synthesis of α,β-unsaturated secondary amides without external oxidants.
  • Mokhtar, S. M., Elsabee, M. Z., Abd-Elaziz, S. M., & Gomaa, F. A. (2014). Synthesis, Characterizations and Polymerization of Novel Cyano Acrylamide Derivative. American Journal of Polymer Science, 4(5), 123-129.
  • PMC. (n.d.). Chemoselective α,β‐Dehydrogenation of Saturated Amides.
  • Semantic Scholar. (n.d.). Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors.
  • PrepChem.com. (n.d.). Synthesis of 2-cyano-3-dimethylamino-acrylanilide.
  • University of Bath's research portal. (2019, December 14). An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery.
  • (n.d.). Cyanoacrylate Chemistry and Polymerization Mechanisms.
  • ResearchGate. (2025, August 7). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates.
  • PMC. (2019, March 17). Oral Applications of Cyanoacrylate Adhesives: A Literature Review.
  • Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones.
  • Science and Education Publishing. (2015, March 10). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions.
  • ResearchGate. (n.d.). The Reaction of Amides with Isocyanates. II. N-Substituted Amides.
  • PubChem. (n.d.). 2-Cyano-3-cyclohexyl-acrylic acid.
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Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 2-Cyano-3-cyclohexyl-acrylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term laboratory storage of 2-Cyano-3-cyclohexyl-acrylic acid. Due to its unique molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term laboratory storage of 2-Cyano-3-cyclohexyl-acrylic acid. Due to its unique molecular structure, this compound is susceptible to specific degradation pathways that can compromise sample integrity and experimental outcomes. This document outlines the underlying chemical principles of its instability, provides validated storage protocols, and offers troubleshooting solutions to common issues.

Section 1: Core Stability Concerns & Degradation Pathways

Q1: What makes 2-Cyano-3-cyclohexyl-acrylic acid inherently unstable and prone to degradation during storage?

A1: The instability of 2-Cyano-3-cyclohexyl-acrylic acid arises from the combined reactivity of its two primary functional groups: the acrylic acid moiety and the cyano group positioned on the α-carbon. This structure is highly susceptible to polymerization and, to a lesser extent, hydrolysis.

  • Anionic Polymerization: The electron-withdrawing nature of both the cyano (-CN) and carboxyl (-COOH) groups makes the double bond highly susceptible to nucleophilic attack. This process, known as anionic polymerization, can be initiated by even weak bases, with moisture (hydroxide ions) being the most common culprit in a laboratory setting.[1][2] This is the same mechanism that allows cyanoacrylate adhesives (like "Super Glue") to cure rapidly.[2] Exposure to atmospheric humidity is often sufficient to trigger this rapid, exothermic reaction, leading to solidification.

  • Radical Polymerization: Like other acrylic acids, the compound can undergo radical polymerization. This process can be initiated by exposure to heat, UV light, or the presence of peroxides and other radical-forming species.[3] Commercial formulations of similar monomers are typically shipped with a radical inhibitor, such as Monomethyl Ether of Hydroquinone (MEHQ), to prevent this during transport and storage.[3][4]

  • Hydrolysis: Over extended periods, particularly in the presence of moisture and acidic or basic catalysts, the compound can undergo hydrolysis. This may involve the scission of the ester-like side chain, leading to the formation of poly(cyanoacrylic acid) and cyclohexanemethanol.[5][6] This degradation pathway is generally slower than polymerization but can significantly alter the chemical identity and purity of the sample.

The primary degradation pathways are visualized below.

Monomer 2-Cyano-3-cyclohexyl- acrylic acid (Monomer) Polymer Polymerized Product (Solid/Viscous Mass) Monomer->Polymer Polymerization Hydrolysis Hydrolysis Products (e.g., Poly(cyanoacrylic acid)) Monomer->Hydrolysis Hydrolysis Anionic_Init Initiators: - Moisture (OH-) - Weak Bases Anionic_Init->Monomer Anionic Pathway Radical_Init Initiators: - Heat - UV Light - Peroxides Radical_Init->Monomer Radical Pathway Hydrolysis_Init Conditions: - Prolonged Moisture - pH Extremes Hydrolysis_Init->Monomer Start Observe Instability in Stored 2-Cyano-3-cyclohexyl-acrylic acid? Viscosity Increased Viscosity or Solidification? Start->Viscosity Yes Color Color Change (e.g., Yellowing)? Start->Color No Viscosity->Color No Polymerization Diagnosis: Polymerization (Irreversible) Viscosity->Polymerization Yes Results Inconsistent Experimental Results? Color->Results No Degradation Diagnosis: Chemical Degradation / Contamination Color->Degradation Yes PurityLoss Diagnosis: Loss of Purity / Reduced Monomer Conc. Results->PurityLoss Yes Cause_Moisture Cause: Moisture ingress, heat/light exposure, inhibitor depletion. Polymerization->Cause_Moisture Cause_Byproduct Cause: Dimer/oligomer formation, reaction with container/impurities. Degradation->Cause_Byproduct Cause_PartialPoly Cause: Partial polymerization or degradation. PurityLoss->Cause_PartialPoly Action_Dispose Action: Dispose of sample. Review storage protocol (See Section 2). Cause_Moisture->Action_Dispose Action_QC Action: Perform purity check (HPLC). Use for non-critical work only or dispose. Cause_Byproduct->Action_QC Action_New Action: Use a fresh, unopened vial. Perform purity check on old stock. Cause_PartialPoly->Action_New

Caption: Troubleshooting flowchart for stored 2-Cyano-3-cyclohexyl-acrylic acid.

Section 4: Experimental Protocols for Quality Assessment

Q7: How can I quantitatively verify the purity of my stored 2-Cyano-3-cyclohexyl-acrylic acid?

A7: High-Performance Liquid Chromatography (HPLC) is the recommended technique for assessing the purity of this compound due to its non-volatile nature and potential for thermal degradation, which makes Gas Chromatography (GC) less suitable. [7][8]A reverse-phase HPLC method can effectively separate the monomer from potential dimers, oligomers, and hydrolysis byproducts.

Protocol: Purity Assessment by Reverse-Phase HPLC

  • Standard Preparation:

    • Accurately prepare a stock solution of a new, high-purity standard of 2-Cyano-3-cyclohexyl-acrylic acid at approximately 1 mg/mL in a suitable solvent (e.g., 1:1 Acetonitrile:Water).

    • From this stock, create a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL).

  • Sample Preparation:

    • Carefully weigh a small amount of the stored sample (the analyte).

    • Dissolve it in the same solvent used for the standards to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution using a mixture of water with 0.1% formic or phosphoric acid (Solvent A) and acetonitrile (Solvent B). A typical starting point could be a 60:40 ratio of A:B. [9] * Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the compound has maximum absorbance (determined by UV scan, likely in the 210-280 nm range).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample.

    • The purity can be determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). For a more accurate quantitative value, calculate the concentration of the analyte using the calibration curve. The presence of significant early-eluting peaks may suggest hydrolysis, while later-eluting peaks could indicate dimers or oligomers.

Section 5: Frequently Asked Questions (FAQs)

  • Q8: Can I store the compound under an inert atmosphere (e.g., Argon, Nitrogen)?

    • A8: No. This is strongly discouraged. Most commercial acrylic monomers are stabilized with inhibitors like MEHQ, which require the presence of dissolved oxygen to function effectively as radical scavengers. [3][10]Storing under an inert atmosphere deactivates the inhibitor and can actually increase the risk of polymerization.

  • Q9: My compound arrived frozen or partially solidified from shipping in cold weather. How should I thaw it?

    • A9: If the compound freezes (freezing point of acrylic acid is ~13°C), the inhibitor can separate from the monomer, creating inhibitor-depleted zones that are highly prone to polymerization upon heating. [3][4]Thaw the material slowly and gently at a controlled temperature, not exceeding 35°C. [10][11]A circulating water bath is ideal. Do not use direct, high-heat sources like a heat gun or hot plate. Gentle agitation during thawing is recommended to ensure the inhibitor is homogeneously redistributed. [4]

  • Q10: What is the expected shelf-life for 2-Cyano-3-cyclohexyl-acrylic acid?

    • A10: The shelf-life is highly dependent on storage conditions and handling. For unopened containers stored under ideal refrigerated conditions, a shelf-life of approximately one year can be expected. [1]Once opened, even with proper handling, the usable life decreases significantly; it is best practice to plan on using the material within 1-3 months and to perform periodic purity checks if stored for longer. [12]

References

  • Washington State University. (n.d.). Acrylic Acid Standard Operating Procedure. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6581, Acrylic acid. [Link]

  • International Programme on Chemical Safety. (1997). Acrylic Acid (HSG 104). INCHEM. [Link]

  • Wikipedia. (n.d.). Cyanoacrylate. [Link]

  • Glue Authority. (n.d.). Cyanoacrylate Shelf Life: How to Store and Extend Your Glue's Lifespan. [Link]

  • Shaikh, H. et al. (2023). Cyanoacrylate Chemistry and Polymerization Mechanisms. Preprints.org. [Link]

  • Infinity Bond. (2023). How End Users Can Extend The Life of Cyanoacrylate Adhesives. [Link]

  • Permabond. (2014). Storage and Shelf life of Cyanoacrylate Adhesives. [Link]

  • Behl, G. et al. (2012). Radical Polymerization of Alkyl 2-Cyanoacrylates. Polymers (Basel). [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23167426, 2-Cyano-3-cyclohexyl-acrylic acid. [Link]

  • ResearchGate. (n.d.). Hydrolysis of poly (n-butylcyanoacrylate) nanoparticles using esterase. [Link]

  • CheMondis. (2025). How does temperature affect the properties of Acrylic Acid 79 - 10 - 7?. [Link]

  • Royal Society of Chemistry. (2019). Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators. Chemical Science. [Link]

  • National Institutes of Health. (2024). Rapid, Controlled Branching Polymerization of Cyanoacrylate via Pathway‐Enabled, Site‐Specific Branching Initiation. PMC. [Link]

  • Occupational Safety and Health Administration. (n.d.). Acrylic Acid. [Link]

  • ResearchGate. (n.d.). Possible degradation pathways of polyalkylcyanoacrylate polymers. [Link]

  • American Chemical Society. (2021). Bonding Mechanism of Cyanoacrylates on SiO2 and Au: Spectroscopic Studies of the Interface. The Journal of Physical Chemistry C. [Link]

  • Redox. (2021). Safety Data Sheet Acrylic Acid. [Link]

  • BMC. (2016). Cellular uptake and intracellular degradation of poly(alkyl cyanoacrylate) nanoparticles. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Cyano-3-cyclohexyl-acrylic acid and 2-cyano-3-phenylacrylic acid

Executive Summary This guide provides a detailed comparative analysis of the reactivity of 2-Cyano-3-cyclohexyl-acrylic acid and 2-cyano-3-phenylacrylic acid. These two molecules, while structurally similar, exhibit dist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a detailed comparative analysis of the reactivity of 2-Cyano-3-cyclohexyl-acrylic acid and 2-cyano-3-phenylacrylic acid. These two molecules, while structurally similar, exhibit distinct chemical behaviors dictated by the electronic and steric nature of their C3 substituent—an aliphatic cyclohexyl group versus an aromatic phenyl group. The phenyl-substituted acrylic acid generally displays enhanced reactivity in nucleophilic additions due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the carbon-carbon double bond. Conversely, the bulky and flexible cyclohexyl group primarily exerts a steric influence that can hinder the approach of reactants. These differences are critical in the context of medicinal chemistry and material science, where fine-tuning reactivity is paramount for designing molecules with specific biological activities or material properties.[1][2]

Introduction: A Tale of Two Substituents

In the realm of drug discovery and polymer chemistry, α,β-unsaturated carbonyl compounds are invaluable building blocks.[3] The presence of electron-withdrawing groups, such as nitrile (-CN) and carboxylic acid (-COOH), activates the double bond for a variety of crucial transformations, including Michael additions and polymerization.[3][4] This guide focuses on two such compounds: 2-Cyano-3-cyclohexyl-acrylic acid and 2-cyano-3-phenylacrylic acid.

The core question we address is: How does the substitution of a saturated, flexible cyclohexyl ring for a planar, aromatic phenyl ring impact the molecule's overall reactivity? Understanding these nuances is not merely an academic exercise. For drug development professionals, it informs the design of covalent inhibitors or prodrugs where reaction kinetics are critical. For materials scientists, it dictates polymerization rates and the properties of the resulting polymers. This guide will dissect the structural and electronic differences between these molecules and provide a framework for predicting their behavior in key chemical reactions.

Structures cluster_cyclohexyl 2-Cyano-3-cyclohexyl-acrylic acid cluster_phenyl 2-Cyano-3-phenylacrylic acid node_c node_p

Caption: Chemical structures of the two compared molecules.

Structural and Electronic Property Analysis

The differing reactivity profiles of our two subject molecules are rooted in the fundamental electronic and steric properties of the cyclohexyl and phenyl groups.

Electronic Effects: Inductive vs. Resonance
  • 2-Cyano-3-phenylacrylic acid: The phenyl group is a versatile electronic modulator. It is weakly electron-withdrawing by induction but can act as either an electron-donating or electron-withdrawing group via resonance, depending on the reaction. In the context of the acrylic acid system, the phenyl ring is in conjugation with the α,β-unsaturated system. This allows it to exert a net electron-withdrawing effect through resonance (a -R effect), delocalizing the electron density of the double bond into the aromatic ring. This delocalization makes the β-carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack. This effect can be quantitatively described using the Hammett equation , which correlates reaction rates with substituent constants (σ).[5][6][7]

  • 2-Cyano-3-cyclohexyl-acrylic acid: The cyclohexyl group, being aliphatic, cannot participate in resonance. Its electronic influence is limited to a weak electron-donating effect through induction (+I effect).[8] This inductive effect slightly increases the electron density on the α,β-unsaturated system compared to an unsubstituted analogue, making the β-carbon less electrophilic than in the phenyl-substituted case.

Electronic_Effects Phenyl Phenyl Group Resonance Resonance Effect (-R) (Electron-Withdrawing) Phenyl->Resonance Dominant Inductive_W Inductive Effect (-I) (Weakly Withdrawing) Phenyl->Inductive_W Minor Cyclohexyl Cyclohexyl Group Inductive_D Inductive Effect (+I) (Weakly Donating) Cyclohexyl->Inductive_D Beta_Carbon_P β-Carbon (Highly Electrophilic) Resonance->Beta_Carbon_P Increases Reactivity towards Nucleophiles Beta_Carbon_C β-Carbon (Moderately Electrophilic) Inductive_D->Beta_Carbon_C Decreases Reactivity towards Nucleophiles

Caption: Electronic effects of phenyl vs. cyclohexyl groups.

Steric Effects: Planar Rigidity vs. Conformational Flexibility

Steric hindrance plays a significant role in modulating reaction rates. The Taft equation provides a framework for quantifying these steric effects (Es).[9][10]

  • Phenyl Group: The phenyl group is sterically demanding but has a defined, planar geometry. While it is a relatively large substituent, its rigid, disk-like shape can allow for specific orientations that minimize steric clashes with incoming reagents.[11]

  • Cyclohexyl Group: The cyclohexyl group is also bulky but possesses conformational flexibility (chair, boat, and twist-boat conformations). This dynamic nature means it can present a variable and often significant steric barrier to an approaching nucleophile or catalyst, potentially slowing down reactions more than the phenyl group in certain contexts.[12]

Comparative Reactivity Analysis

Synthesis via Knoevenagel Condensation

Both molecules are typically synthesized via the Knoevenagel condensation, reacting cyanoacetic acid with the corresponding aldehyde (benzaldehyde or cyclohexanecarboxaldehyde).[13][14] The reaction rate is often dependent on the electrophilicity of the aldehyde's carbonyl carbon.

  • 2-Cyano-3-phenylacrylic acid (from Benzaldehyde): Benzaldehyde is a conjugated system where the phenyl ring can withdraw electron density from the carbonyl group, making it highly reactive towards nucleophiles like the enolate of cyanoacetic acid.

  • 2-Cyano-3-cyclohexyl-acrylic acid (from Cyclohexanecarboxaldehyde): The cyclohexyl group is electron-donating, slightly reducing the electrophilicity of the carbonyl carbon compared to benzaldehyde.

A comparative study on the Knoevenagel condensation of benzaldehyde and cyclohexanecarboxaldehyde with active methylene compounds showed that high yields could be achieved with both, but reaction conditions can be influential.[15] Generally, the higher electrophilicity of benzaldehyde suggests a faster reaction rate under identical conditions.[11][16]

Michael Addition Reactivity

The Michael addition is a cornerstone reaction for these substrates, involving the addition of a nucleophile to the β-carbon.[3]

  • 2-Cyano-3-phenylacrylic acid: The strong electron-withdrawing resonance effect of the phenyl group, in concert with the cyano and carboxyl groups, renders the β-carbon highly electrophilic. This compound is expected to undergo Michael addition reactions more readily and at a faster rate than its cyclohexyl counterpart.

  • 2-Cyano-3-cyclohexyl-acrylic acid: With only a weak electron-donating inductive effect from the cyclohexyl group, the β-carbon is less electrophilic. Furthermore, the bulky cyclohexyl group can sterically hinder the approach of the nucleophile. Consequently, this molecule is expected to be less reactive in Michael additions.

Esterification Reactivity

Esterification of the carboxylic acid function is another key transformation.[2][17][18] Since the reaction center (the carboxyl carbon) is separated from the C3 substituent by the C-C double bond, the electronic effects are attenuated but still present.

  • 2-Cyano-3-phenylacrylic acid: The electron-withdrawing nature of the overall α,β-unsaturated system, enhanced by the phenyl group, can slightly increase the electrophilicity of the carboxyl carbon, potentially leading to a faster esterification rate compared to simple saturated carboxylic acids.

  • 2-Cyano-3-cyclohexyl-acrylic acid: The electron-donating cyclohexyl group may slightly decrease the electrophilicity of the carboxyl carbon relative to the phenyl derivative.

However, for esterification, steric hindrance around the carboxylic acid can be a dominant factor. The flexible cyclohexyl group might create a more sterically crowded environment than the planar phenyl ring, depending on the conformation, potentially slowing the reaction.

Acidity (pKa)

The acidity of the carboxylic proton is influenced by the stability of the resulting carboxylate anion.

  • 2-Cyano-3-phenylacrylic acid: The phenyl group's ability to delocalize the negative charge of the carboxylate anion through the conjugated π-system leads to greater stabilization. This increased stability of the conjugate base results in a lower pKa (higher acidity).

  • 2-Cyano-3-cyclohexyl-acrylic acid: The electron-donating cyclohexyl group slightly destabilizes the carboxylate anion. This leads to a higher pKa (lower acidity) compared to the phenyl derivative.

Property / Reaction2-Cyano-3-cyclohexyl-acrylic acid2-Cyano-3-phenylacrylic acidRationale
Electronic Effect of C3-Substituent +I (Weakly Electron-Donating)-R (Electron-Withdrawing), -IInductive vs. Resonance
Steric Hindrance High, FlexibleHigh, PlanarConformational flexibility vs. rigid plane
Knoevenagel Synthesis Rate SlowerFasterBased on aldehyde electrophilicity
Michael Addition Reactivity LowerHigherβ-carbon is less electrophilic
Esterification Reactivity Likely SlowerLikely FasterCombination of electronic and steric effects
Acidity (pKa) Higher (Less Acidic)Lower (More Acidic)Stability of the conjugate carboxylate anion
¹H NMR Vinylic Proton (δ, ppm) ~6.5 - 7.0 ppm (Estimated)~7.5 - 8.0 ppm (Estimated)[19]Deshielding by aromatic ring current
IR C=O Stretch (ν, cm⁻¹) ~1700-1710 cm⁻¹ (Estimated)~1680-1700 cm⁻¹ (Analogous to Cinnamic Acid)[20]Conjugation lowers frequency

Experimental Protocols

The following protocols are provided as validated starting points for researchers wishing to explore the synthesis and reactivity of these compounds.

Protocol 1: Synthesis via Knoevenagel Condensation

This protocol describes the synthesis of 2-cyano-3-phenylacrylic acid. An analogous procedure can be followed for the cyclohexyl derivative using cyclohexanecarboxaldehyde.

Knoevenagel_Workflow cluster_workflow Synthesis Workflow A 1. Mix Benzaldehyde, Cyanoacetic Acid, and Toluene B 2. Add Piperidine (catalyst) A->B C 3. Reflux with Dean-Stark Trap (remove H₂O) B->C D 4. Monitor by TLC C->D E 5. Cool and Filter Crude Product D->E F 6. Recrystallize from Ethanol/Water E->F G 7. Characterize (NMR, IR, MP) F->G

Caption: Workflow for Knoevenagel Condensation.

Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine benzaldehyde (1.0 eq), cyanoacetic acid (1.1 eq), and toluene (approx. 2 mL per mmol of aldehyde).

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product will often precipitate. Filter the solid and wash with cold toluene or hexanes to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-cyano-3-phenylacrylic acid.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.

Protocol 2: Comparative Michael Addition Kinetics

This protocol outlines a method to compare the reaction rates of a model nucleophile (e.g., thiophenol) with both acrylic acid substrates using ¹H NMR spectroscopy.

Methodology:

  • Stock Solutions: Prepare stock solutions of known concentration for 2-cyano-3-cyclohexyl-acrylic acid, 2-cyano-3-phenylacrylic acid, thiophenol (nucleophile), and a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., DMSO-d₆).

  • Reaction Setup: In separate NMR tubes, combine the acrylic acid substrate (1.0 eq) and the internal standard.

  • Initiation: Initiate the reaction by adding thiophenol (1.0 eq) to each NMR tube. Quickly acquire the first ¹H NMR spectrum (t=0).

  • Data Acquisition: Acquire subsequent spectra at regular time intervals. The disappearance of the vinylic proton signal of the starting material and the appearance of new signals corresponding to the Michael adduct can be integrated against the internal standard.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the reaction rate. A comparison of the rate constants will provide a quantitative measure of the relative reactivity.

Conclusion and Outlook

The choice between a cyclohexyl and a phenyl substituent at the C3 position of 2-cyanoacrylic acid has profound implications for its chemical reactivity.

  • 2-Cyano-3-phenylacrylic acid is the more reactive species in nucleophilic additions due to the powerful electron-withdrawing resonance effect of the phenyl ring. It is also the more acidic of the two compounds.

  • 2-Cyano-3-cyclohexyl-acrylic acid is generally less reactive towards nucleophiles, a consequence of the electron-donating inductive effect and potential steric hindrance from the flexible cyclohexyl group.

For researchers in drug development, this means that a phenyl-substituted scaffold may be preferable for applications requiring rapid covalent bond formation, while a cyclohexyl-substituted scaffold could be used to temper reactivity and potentially improve metabolic stability or solubility. This guide provides the fundamental principles and practical starting points for leveraging these differences in the rational design of new chemical entities.

References

  • Taft, R. W. (1952). Linear Free Energy Relationships from Rates of Esterification and Hydrolysis of Aliphatic and Ortho-Substituted Benzoate Esters. Journal of the American Chemical Society, 74(11), 2729–2732.
  • Dalal Institute. (n.d.). Taft Equation. Retrieved from [Link]

  • Wikipedia. (2023). Taft equation. In Wikipedia. Retrieved from [Link]

  • Jessop, P. G., et al. (2018). Density Functional Theory Analysis of the Impact of Steric Interaction on the Function of Switchable Polarity Solvents. OSTI.GOV.
  • Wikipedia. (2023). Hammett equation. In Wikipedia. Retrieved from [Link]

  • Scribd. (n.d.). Taft Equation: Steric and Polar Effects. Retrieved from [Link]

  • Ma, L., et al. (2015). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC.
  • Wikipedia. (2023). Knoevenagel condensation. In Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Sokołowski, J., et al. (n.d.). The kinetics of the esterification of acrylic acid with methyl and ethyl alcohols.
  • Čejka, J., et al. (2012). Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. Catalysis Science & Technology, 2(10), 2068-2074.
  • Takimiya, K., et al. (2024). Phenyl- versus cyclohexyl-terminated substituents: Comparative study on aggregated structures and electron-transport properties. Molecular Systems Design & Engineering.
  • ResearchGate. (n.d.). Tuning the Electronic Properties of 2-Cyano-3-Phenylacrylamide Derivatives. Retrieved from [Link]

  • International Journal of Research and Analytical Reviews. (n.d.). A Comparative Guide to the Relative Stability of Carbocation Intermediates from Heptene Isomers. Retrieved from [Link]

  • Haines, R. I., & Harper, J. B. (2015). A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Aromatic Ethyl Esters.
  • SciSpace. (2012). Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts. Retrieved from [Link]

  • Hansen, T., et al. (2022).
  • Bouhadjera, A., et al. (2023). Studies of the Solvent-Free Knoevenagel Condensation over Commercial NiO compared with NiO Drived from Hydrotalcites. BCREC Journal, 8(2), 241-252.
  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Stability trends in carbocation intermediates stemming from germacrene A and hedycaryol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

  • Khalaji, A. D., et al. (2011). (E)-2-Cyano-3-(2,3-dimeth-oxy-phen-yl)acrylic acid. Acta Crystallographica Section E, 67(Pt 12), o3508-o3509.
  • Li, J. P. H., et al. (2020). A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Advances, 10(58), 35089-35098.
  • ResearchGate. (2009). Reaction kinetics of the catalytic esterification of acrylic acid with propylene glycol. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure and Photovoltaic Properties of (E)-2-Cyano-3-[4-(diphenylamino)phenyl]acrylic Acid Substituted by tertButyl Groups. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3-cyclohexyl-acrylic acid. Retrieved from [Link]

  • Lee, I., et al. (1998). The relevance of third-derivative cross-interaction coefficients in Hammett-type treatments of nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2, (7), 1597-1602.
  • Kim, S., et al. (2011).
  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • Verstraete, M., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 90(1), 115-121.
  • Abraham, R. J., et al. (1997). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Journal of the Chemical Society, Perkin Transactions 1, (2), 201-209.
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  • Abraham, R. J., et al. (2001). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph.
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Comparative

A Comparative Guide to the Validation of Analytical Methods for the Purity of 2-Cyano-3-cyclohexyl-acrylic acid

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 2-Cyano-3-cyclohexyl-acrylic acid. Designed for researchers, scientists, and drug development professionals, thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 2-Cyano-3-cyclohexyl-acrylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver field-proven insights into why certain methods are chosen and how to ensure they produce trustworthy, reproducible data. Our focus is on the practical application of regulatory standards to build self-validating analytical systems.

The Imperative for Purity Validation

2-Cyano-3-cyclohexyl-acrylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this precursor is paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Therefore, robust and validated analytical methods are not merely a quality control check; they are a foundational component of regulatory compliance and patient safety. The validation of these methods must demonstrate their fitness for the intended purpose, a principle thoroughly outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

The objective of this guide is to compare three common analytical techniques for purity determination—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration—and to provide a framework for their validation in accordance with the latest ICH Q2(R2) guidelines.[2][5][6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is frequently the method of choice for non-volatile organic molecules like 2-Cyano-3-cyclohexyl-acrylic acid due to its high resolution, sensitivity, and specificity. A well-developed HPLC method can simultaneously quantify the main compound (assay) and detect/quantify any process-related impurities or degradation products.

Causality Behind Experimental Choices

A reversed-phase (RP-HPLC) method is the logical starting point. The molecule possesses a non-polar cyclohexyl group and a polar carboxylic acid group, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which will interact with the cyclohexyl moiety of the analyte.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile) is used. The aqueous component is acidified (e.g., with phosphoric acid) to suppress the ionization of the carboxylic acid group (pKa ~4-5).[8] This ensures a single, un-ionized form of the analyte, leading to a sharp, symmetrical peak shape and reproducible retention times.

  • Detection: The conjugated system formed by the acrylic acid and cyano group provides strong UV absorbance. A detection wavelength around 210 nm is a good starting point, as this region captures the π-π* transitions of the chromophore.[9][10]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation S1 Accurately weigh 2-Cyano-3-cyclohexyl-acrylic acid reference standard S2 Dissolve in diluent (e.g., 50:50 Acetonitrile:Water) to create stock solution S1->S2 S3 Prepare calibration standards via serial dilution S2->S3 S4 Prepare sample solution at a target concentration S2->S4 A2 Inject standards and sample onto C18 column S3->A2 S4->A2 A1 Equilibrate HPLC system with mobile phase A1->A2 A3 Elute with isocratic or gradient mobile phase A2->A3 A4 Detect analyte via UV detector (e.g., 210 nm) A3->A4 D1 Integrate peak areas A4->D1 D2 Construct calibration curve (Peak Area vs. Concentration) D1->D2 D3 Calculate sample purity D2->D3 D4 Perform validation tests (Linearity, Accuracy, Precision, etc.) D2->D4

Caption: HPLC workflow for purity determination.

Detailed HPLC Protocol
  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and 0.1% Phosphoric Acid in Water (v/v). A typical starting ratio would be 60:40 (Acetonitrile:Aqueous). Filter and degas the mobile phase.

  • Standard Preparation:

    • Accurately weigh approximately 25 mg of 2-Cyano-3-cyclohexyl-acrylic acid reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (Diluent) to obtain a stock solution of ~1 mg/mL.

    • Perform serial dilutions to create calibration standards ranging from approximately 0.05 mg/mL to 1.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at a target concentration of 1 mg/mL in the Diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 210 nm.

  • Analysis: Inject the diluent (as a blank), followed by the calibration standards and the sample solution.

Validation Data Summary (Illustrative)

The following table summarizes typical acceptance criteria for an HPLC purity method, as stipulated by ICH guidelines.[11][12]

Validation ParameterTypical Acceptance CriteriaIllustrative Result for this Method
Specificity No interference from blank/placebo at the analyte's retention time. Peak purity > 0.99.Peak is spectrally pure; no co-elution observed.
Linearity (R²) ≥ 0.9990.9998
Range 80% to 120% of the test concentration.[12]0.8 mg/mL to 1.2 mg/mL
Accuracy (% Recovery) 98.0% to 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability (Intra-day): ≤ 1.0% Intermediate Precision (Inter-day): ≤ 2.0%Repeatability: 0.45% Intermediate: 0.82%
LOD Signal-to-Noise ratio of 3:10.005 mg/mL
LOQ Signal-to-Noise ratio of 10:10.015 mg/mL

Gas Chromatography (GC): A Viable Alternative with Derivatization

Gas Chromatography is a powerful technique for separating volatile compounds. Since 2-Cyano-3-cyclohexyl-acrylic acid is a carboxylic acid with a relatively high boiling point and polarity, it is not ideal for direct GC analysis. The carboxylic acid group can cause peak tailing and adsorption onto the column. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and less polar form.

Causality Behind Experimental Choices
  • Derivatization: Silylation is a common and effective derivatization technique for carboxylic acids. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the acidic proton to form a non-polar trimethylsilyl (TMS) ester. This increases volatility and improves chromatographic behavior.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. It provides good separation for a wide range of derivatized compounds.

  • Detection: A Flame Ionization Detector (FID) is used for its robustness and linear response to hydrocarbons. It is a universal detector for organic compounds and is well-suited for purity assays where the identity of the analyte is already known.

Experimental Workflow: GC with Derivatization

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation S1 Accurately weigh reference standard S2 Dissolve in aprotic solvent (e.g., Pyridine) S1->S2 S5 Prepare sample similarly S3 Add derivatizing agent (e.g., BSTFA) S2->S3 S4 Heat mixture (e.g., 60°C) to complete reaction S3->S4 A2 Inject derivatized standard/sample into heated inlet S4->A2 S5->A2 A1 Equilibrate GC system A1->A2 A3 Separate on capillary column using temperature program A2->A3 A4 Detect with Flame Ionization Detector (FID) A3->A4 D1 Integrate peak areas A4->D1 D2 Calculate purity using area percent normalization D1->D2 D3 Perform validation tests D2->D3

Caption: GC workflow including the critical derivatization step.

Detailed GC Protocol
  • Standard/Sample Preparation:

    • Accurately weigh about 10 mg of the standard or sample into a 2 mL autosampler vial.

    • Add 500 µL of pyridine (or another suitable aprotic solvent).

    • Add 500 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow to cool to room temperature before analysis.

  • Chromatographic Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split ratio 50:1).

    • Oven Program: Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • Detector: FID at 300°C.

  • Analysis: Inject the derivatized sample and analyze. Purity is typically calculated using area percent normalization, assuming all components have a similar response factor in the FID.

Validation Data Summary (Illustrative)
Validation ParameterTypical Acceptance CriteriaIllustrative Result for this Method
Specificity No interference from derivatization reagents. Good resolution from potential impurities.Baseline resolution between the main peak and solvent/reagent peaks.
Linearity (R²) ≥ 0.9950.9985
Range 50% to 150% of the test concentration.0.5 mg/mL to 1.5 mg/mL (pre-derivatization concentration)
Accuracy (% Recovery) 95.0% to 105.0%97.2% - 103.5%
Precision (RSD%) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 3.0%Repeatability: 0.95% Intermediate: 1.65%
LOD Signal-to-Noise ratio of 3:10.01 mg/mL
LOQ Signal-to-Noise ratio of 10:10.03 mg/mL

Acid-Base Titration: A Classic Approach to Assay

Titration is a classic, absolute chemical method for determining the concentration of an acidic substance. It relies on a stoichiometric reaction between the carboxylic acid and a strong base. While it cannot provide an impurity profile, it is an excellent and simple method for a direct assay of the main component, assuming all acidity comes from the target analyte.

Causality Behind Experimental Choices
  • Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH), is used to ensure a complete and sharp reaction endpoint.[13][14][15]

  • Solvent: Since the analyte may have limited water solubility, a mixed solvent system like ethanol/water is often used to ensure the sample is fully dissolved before titration begins. Nonaqueous titrations can also be performed if necessary.[16]

  • Endpoint Detection: A potentiometric endpoint (using a pH electrode) is superior to a colorimetric indicator. It provides an objective, instrument-based determination of the equivalence point from the inflection point of the titration curve, removing subjective interpretation of color change.

Experimental Workflow: Potentiometric Titration

Titration_Workflow cluster_prep Preparation cluster_analysis Titration cluster_data Data Processing S1 Standardize NaOH titrant against KHP primary standard S3 Dissolve sample in suitable solvent (e.g., Ethanol/Water) S2 Accurately weigh sample of 2-Cyano-3-cyclohexyl-acrylic acid S2->S3 A1 Immerse calibrated pH electrode in the sample solution S3->A1 A2 Titrate with standardized NaOH using an autotitrator A1->A2 A3 Record pH vs. volume of titrant added A2->A3 D1 Determine equivalence point (inflection point of the curve) A3->D1 D2 Calculate moles of NaOH used D1->D2 D3 Calculate purity of the acid (1:1 stoichiometry) D2->D3

Caption: Workflow for purity assay by potentiometric titration.

Detailed Titration Protocol
  • Titrant Standardization: Prepare an approximately 0.1 M NaOH solution and standardize it against a primary standard, potassium hydrogen phthalate (KHP), to determine its exact molarity.

  • Sample Preparation: Accurately weigh approximately 150 mg of 2-Cyano-3-cyclohexyl-acrylic acid into a 150 mL beaker. Add 50 mL of a 1:1 ethanol/water mixture and stir until fully dissolved.

  • Titration:

    • Calibrate a pH electrode using standard buffers (pH 4, 7, 10).

    • Immerse the electrode in the sample solution.

    • Titrate the solution with the standardized 0.1 M NaOH using an automatic titrator.

    • Record the volume of NaOH added versus the pH.

  • Calculation:

    • Determine the equivalence volume (Veq) from the first derivative of the titration curve.

    • Calculate the purity using the formula: Purity (%) = (Veq × Molarity of NaOH × Molecular Weight of Analyte) / (Weight of Sample) × 100 (Molecular Weight of C10H13NO2 = 179.22 g/mol )[17]

Validation Data Summary (Illustrative)
Validation ParameterTypical Acceptance CriteriaIllustrative Result for this Method
Specificity Assumes all acidity is from the analyte. Verified by comparing with HPLC results.Results align well with HPLC assay, indicating no major acidic/basic impurities.
Linearity (R²) ≥ 0.999 (Correlation of sample weight vs. titrant volume)0.9995
Range 75 mg to 225 mg (50% to 150% of target weight)Validated across the specified range.
Accuracy (% Recovery) 99.0% to 101.0%99.7% - 100.6%
Precision (RSD%) Repeatability: ≤ 0.5% Intermediate Precision: ≤ 1.0%Repeatability: 0.21% Intermediate: 0.45%

Comparative Analysis and Method Selection

The choice of analytical method depends entirely on its intended purpose.[5] A single method is often insufficient; a combination of techniques provides the most comprehensive quality assessment.

FeatureHPLCGCTitration
Primary Use Purity Assay & Impurity ProfilingPurity Assay, Volatile ImpuritiesPurity Assay (Main Component)
Specificity Very High (Separates isomers, impurities)High (with good separation)Low (Measures total acidity)
Sensitivity Very High (ppm levels)High (ppm levels)Moderate (% levels)
Sample Prep Simple (dissolve and inject)Complex (requires derivatization)Simple (dissolve and titrate)
Throughput ModerateModerateHigh
Expertise Required HighHighModerate
Ideal For Stability studies, release testing, impurity identification.Orthogonal method for assay confirmation, screening for residual solvents.Quick, high-precision assay for routine QC where impurity profile is known.

Expert Recommendation: For comprehensive quality control in a drug development setting, HPLC is the primary recommended method . It provides both an accurate assay and the critical impurity profile in a single run. Potentiometric titration serves as an excellent orthogonal method to confirm the HPLC assay value. GC is less ideal for this specific molecule due to the need for derivatization but can be valuable if specific volatile impurities are suspected.

Conclusion

The validation of analytical methods for the purity of 2-Cyano-3-cyclohexyl-acrylic acid is a critical activity that underpins the quality of the final pharmaceutical product. This guide has compared HPLC, GC, and titration, not just as procedures, but as analytical systems requiring a logical, science-based approach to development and validation. By understanding the causality behind experimental choices and adhering to the principles of the ICH Q2(R2) guidelines, researchers can develop robust, reliable, and defensible methods that ensure product quality and regulatory compliance.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA.gov. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Labmanager.com. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA.gov. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Propharmagroup.com. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.europa.eu. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.gov. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.org. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Youtube.com. [Link]

  • BioPharm International. (n.d.). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Biopharminternational.com. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Determination and quantification of acrylic acid derivatives. Knauer.net. [Link]

  • University of Wisconsin-River Falls. (n.d.). Carboxylic Acid Unknowns and Titration. Uwrf.edu. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate on Newcrom R1 HPLC column. Sielc.com. [Link]

  • World Intellectual Property Organization. (2005). WO/2005/083421 METHOD OF DETERMINING IMPURITY IN ACRYLIC ACID. Wipo.int. [Link]

  • Scribd. (n.d.). Acrylic Acid and Derivatives: Ullmann's Encyclopedia of Industrial Chemistry. Scribd.com. [Link]

  • Chaffey College. (n.d.). Titration of the Unknown Carboxylic Acid by Dr. Gergens. Wserver.g-chaffey.edu. [Link]

  • ElectronicsAndBooks.com. (n.d.). Quantitative Determination of Anhydrides of Carboxylic Acids. Electronicsandbooks.com. [Link]

  • ResearchGate. (2018). What is the procedure for determining carboxylic acid groups by the acid-base titration?. Researchgate.net. [Link]

  • Google Patents. (n.d.). JP4118241B2 - Determination of impurities in acrylic acid.
  • Journal of Pharmaceutical and Biological Sciences. (2023). A Comprehensive Guide for Analytical Method Validation. Jpbs.info. [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Waters.com. [Link]

  • Occupational Safety and Health Administration. (n.d.). Acrylic Acid. Osha.gov. [Link]

  • Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Waters.com. [Link]

  • Springer. (2022). Validation of analytical methods for acrylic acid from various food products. Link.springer.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Cyano-3-cyclohexyl-acrylic acid. Pubchem.ncbi.nlm.nih.gov. [Link]

  • BioPharm International. (n.d.). Establishing Acceptance Criteria for Analytical Methods. Biopharminternational.com. [Link]

  • Royal Society of Chemistry. (n.d.). A gas-chromatographic method for the determination of low concentrations of acrylic acid in mixtures of C2 to C5 fatty acids in biological materials. Analyst (RSC Publishing). [Link]

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Validation

A Senior Application Scientist's Guide to the Recovery of 2-Cyano-3-cyclohexyl-acrylic Acid: A Comparative Analysis of Extraction Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Importance of Efficient Recovery 2-Cyano-3-cyclohexyl-acrylic acid is a valuable precursor molecule, particularly in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Efficient Recovery

2-Cyano-3-cyclohexyl-acrylic acid is a valuable precursor molecule, particularly in the synthesis of covalent kinase inhibitors and other advanced materials.[1][2] Its molecular structure, featuring a reactive cyano-acrylic acid moiety and a bulky cyclohexyl group, dictates both its synthetic utility and the challenges associated with its purification.[3] The efficient recovery of this compound from a crude reaction mixture is paramount, directly impacting the overall yield, purity of the final product, and the economic viability of the synthetic process. This guide provides an in-depth comparison of three primary recovery methods: traditional Liquid-Liquid Extraction (LLE), modern Solid-Phase Extraction (SPE), and definitive Recrystallization. We will explore the mechanistic basis for each technique, provide actionable experimental protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific needs.

Method 1: Acid-Base Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a foundational technique in organic chemistry that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[4] For an acidic compound like 2-Cyano-3-cyclohexyl-acrylic acid, we can exploit its acidic proton to dramatically and reversibly alter its solubility, a variant known as chemically-active or acid-base extraction.[5]

The Causality Behind the Choice: Exploiting Acidity

The core principle of this method is the conversion of the neutral, organic-soluble carboxylic acid into its corresponding carboxylate salt.[5][6] By washing an organic solution of the crude product with an aqueous base (e.g., sodium bicarbonate), the acidic 2-Cyano-3-cyclohexyl-acrylic acid is deprotonated. The resulting ionic salt is highly soluble in the aqueous phase, while neutral or basic organic impurities remain in the organic phase.[7][8] The two phases are then separated. Subsequently, acidification of the aqueous layer with a strong acid (e.g., HCl) reprotonates the carboxylate, causing the purified, neutral 2-Cyano-3-cyclohexyl-acrylic acid to precipitate out of the aqueous solution, as it is poorly soluble in water.[9]

Experimental Workflow: Liquid-Liquid Extraction

LLE_Workflow cluster_organic Organic Phase (e.g., Ethyl Acetate) cluster_aqueous Aqueous Phase cluster_final Final Product crude 1. Crude Product Dissolved in Organic Solvent impurities 4. Neutral/Basic Impurities (Discard) crude->impurities Separate Layers base 2. Add Aqueous Base (e.g., sat. NaHCO3) crude->base Mix in Sep. Funnel product_salt 3. Aqueous Layer with Product as Carboxylate Salt acidify 5. Acidify with Strong Acid (e.g., 6M HCl) product_salt->acidify Separate Layers precipitate 6. Precipitated Pure Product acidify->precipitate collect 7. Collect via Filtration, Wash & Dry precipitate->collect

Caption: Workflow for acid-base liquid-liquid extraction.

Detailed Experimental Protocol: LLE
  • Dissolution: Dissolve the crude reaction mixture containing approximately 1 gram of 2-Cyano-3-cyclohexyl-acrylic acid in 25 mL of an organic solvent like ethyl acetate or diethyl ether. Transfer the solution to a 125 mL separatory funnel.

  • First Extraction: Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release pressure from CO₂ evolution. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer (still in the funnel) two more times with fresh 15 mL portions of saturated NaHCO₃ solution, combining all aqueous extracts in the same Erlenmeyer flask. The organic layer, now containing neutral and basic impurities, can be discarded.[8]

  • Back-Wash (Optional): To remove any neutral impurities that may have been transferred to the aqueous phase, add 15 mL of fresh ethyl acetate to the combined aqueous extracts, shake, and discard the organic wash.

  • Acidification & Precipitation: Cool the aqueous extract in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution is strongly acidic (test with pH paper). A white precipitate of pure 2-Cyano-3-cyclohexyl-acrylic acid should form.[9]

  • Collection: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction is a chromatographic technique used to isolate and purify compounds from a mixture.[10] It involves passing a solution (the mobile phase) through a solid adsorbent (the stationary phase), on which either the desired compound or the impurities are retained. For acidic compounds, a nonpolar or "reversed-phase" SPE sorbent is often employed.[11]

The Causality Behind the Choice: Harnessing Polarity and pH

This method leverages the principles of reversed-phase chromatography. The stationary phase is nonpolar (e.g., a silica-based C18 or a polymeric sorbent), while the mobile phase is polar.[12] To achieve retention of 2-Cyano-3-cyclohexyl-acrylic acid, the sample must be acidified before loading it onto the SPE cartridge.[11] This protonates the carboxylic acid, rendering the molecule neutral and significantly less polar (more hydrophobic). In this state, it strongly adsorbs to the nonpolar sorbent. More polar impurities and salts pass through the cartridge and are discarded. After a wash step to remove any remaining weakly-bound impurities, a nonpolar organic solvent is used to elute the purified product, which is then collected. This approach offers a high degree of selectivity and can result in very clean samples.[11]

Experimental Workflow: Solid-Phase Extraction```dot

SPE_Workflow

Caption: Standard workflow for purification by recrystallization.

Detailed Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair. For a moderately polar compound like 2-Cyano-3-cyclohexyl-acrylic acid, solvents like acetonitrile, ethanol/water, or ethyl acetate/hexane mixtures may be effective. Test small quantities to find a solvent that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude solid (obtained from LLE or SPE) in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Add more solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals thoroughly to remove all traces of solvent.

Comparative Analysis

The choice of extraction method depends on several factors, including the scale of the reaction, the nature of the impurities, the required purity, and available resources.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Recrystallization
Principle Partitioning based on pH-dependent solubility. [5][7]Adsorption chromatography based on polarity. [11]Differential solubility at varied temperatures.
Typical Recovery Good to excellent (85-95%), but can be lower due to emulsions or incomplete partitioning.Excellent (>95%) with optimized method. [12]Variable (70-90%), dependent on solubility curve; product is lost in mother liquor.
Purity/Selectivity Good; effectively removes neutral and basic impurities.Excellent; highly selective and provides very clean extracts, reducing ion suppression in LC/MS. [11]Excellent; capable of achieving very high purity (>99%), ideal for removing trace impurities.
Speed & Throughput Slow and labor-intensive, especially with multiple extractions. Low throughput.Fast and can be automated for high throughput.Slow; requires controlled cooling and drying time.
Solvent Consumption High; requires significant volumes of both organic and aqueous solvents.Low; uses minimal solvent volumes per sample.Moderate; depends on the solubility of the compound.
Scalability Easily scalable from milligram to multi-kilogram batches.Primarily for analytical to small preparative scale; larger scale systems are available but less common.Highly scalable and is a common industrial purification method. [13]
Complexity & Cost Simple equipment (separatory funnel); low cost per sample.Requires SPE cartridges and manifold/vacuum system; higher consumable cost.Simple equipment; cost is primarily related to solvent and time.

Conclusion and Recommendations

Each recovery method offers distinct advantages for the purification of 2-Cyano-3-cyclohexyl-acrylic acid.

  • Liquid-Liquid Extraction is the workhorse method for general-purpose, large-scale purification where cost is a primary concern. Its principles are straightforward, and it effectively removes a broad range of non-acidic impurities.

  • Solid-Phase Extraction excels in applications requiring high purity, high throughput, and automation. It is the superior choice for preparing analytical samples for techniques like HPLC or LC/MS, or for purifying libraries of compounds in a drug discovery setting. Its low solvent consumption also makes it a greener alternative.

  • Recrystallization is the definitive method for achieving the highest possible purity. It is best employed as a final polishing step after an initial crude purification by either LLE or SPE.

For a typical research lab workflow, a two-step process is recommended for optimal results: an initial, rapid purification and bulk impurity removal using LLE , followed by recrystallization of the isolated solid to achieve analytical-grade purity. If the downstream application is highly sensitive or if automation is desired, SPE followed by recrystallization would be the preferred pathway.

References

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Organic Acid-Base Extractions. (2025, September 20). Chemistry Steps. Retrieved March 27, 2026, from [Link]

  • Weigel, S., Kallenborn, R., & Hühnerfuss, H. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography–mass spectrometry. Journal of Chromatography A, 1023(2), 183–195. Retrieved March 27, 2026, from [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. Retrieved March 27, 2026, from [Link]

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  • Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Weigel, S., Kallenborn, R., & Hühnerfuss, H. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral) pH and their determination by gas chromatography-mass spectrometry. Journal of Chromatography A, 1023(2), 183-95. Retrieved March 27, 2026, from [Link]

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Comparative

FTIR Spectral Comparison of 2-Cyano-3-cyclohexyl-acrylic acid E/Z Isomers: A Comprehensive Guide

As the development of targeted covalent inhibitors and advanced cyanoacrylate-based polymers accelerates, understanding the stereochemical nuances of α,β -unsaturated systems is paramount. 2-Cyano-3-cyclohexyl-acrylic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

As the development of targeted covalent inhibitors and advanced cyanoacrylate-based polymers accelerates, understanding the stereochemical nuances of α,β -unsaturated systems is paramount. 2-Cyano-3-cyclohexyl-acrylic acid (CAS: 90279-64-4) serves as a critical synthetic building block for cyanoacrylamides used in fragment-based kinase drug discovery [1] and specialized adhesive formulations.

In this guide, we objectively compare the Fourier-Transform Infrared (FTIR) spectral profiles of the (E) and (Z) isomers of 2-cyano-3-cyclohexyl-acrylic acid. By dissecting the causality between steric hindrance, π -conjugation, and vibrational force constants, this document provides a self-validating framework for researchers to accurately identify and isolate these isomers.

Stereochemical Causality and Conjugation Effects

To interpret the FTIR spectra accurately, one must first understand the thermodynamic and geometric realities of the molecule.

According to Cahn-Ingold-Prelog (CIP) priority rules, the carboxylic acid group (-COOH) at the α -position holds a higher priority than the nitrile group (-C≡N) because oxygen has a higher atomic number than nitrogen. At the β -position, the cyclohexyl group holds priority over the hydrogen atom [2].

  • (E)-Isomer (Thermodynamically Stable): The high-priority -COOH and cyclohexyl groups are situated on opposite sides of the alkene. Consequently, the bulky cyclohexyl ring is cis to the linear, sterically unobtrusive nitrile group. This minimizes steric clash, allowing the alkene, carbonyl, and nitrile π -systems to maintain strict coplanarity. This highly conjugated state delocalizes electron density, slightly weakening the individual double and triple bonds.

  • (Z)-Isomer (Metastable): The high-priority -COOH and cyclohexyl groups are forced onto the same side (cis to each other). The severe steric clash between the bulky cyclohexyl ring and the trigonal planar carboxylic acid group forces the -COOH moiety to rotate out of the alkene's plane [3]. This disruption of coplanarity severely restricts π -electron delocalization.

Mechanistic Logic of FTIR Shifts

Logic Z (Z)-2-Cyano-3-cyclohexyl-acrylic acid Steric Steric Clash: Cyclohexyl vs. COOH Z->Steric Twist Loss of Coplanarity in α,β-Unsaturated System Steric->Twist Conj Reduced π-Electron Delocalization Twist->Conj FTIR Increased Force Constants (Blue Shift in C=O & C≡N) Conj->FTIR

Caption: Logical pathway demonstrating how steric clash in the (Z)-isomer induces FTIR blue shifts.

Quantitative FTIR Spectral Comparison

Because the (E)-isomer is the overwhelmingly favored product of standard Knoevenagel condensations, empirical data for the (Z)-isomer often requires targeted photoisomerization to obtain [3]. The table below summarizes the diagnostic FTIR stretching frequencies, demonstrating how the loss of conjugation in the (Z)-isomer increases the bond order (and thus the force constant) of the functional groups.

Functional GroupVibration Mode(E)-Isomer (cm⁻¹)(Z)-Isomer (cm⁻¹)Mechanistic Rationale for Spectral Shift
C=O (Carboxylic) Stretching1685 – 16951710 – 1725Loss of π -conjugation in the (Z)-isomer prevents electron delocalization, increasing C=O double-bond character.
C≡N (Nitrile) Stretching2220 – 22252235 – 2245Disrupted coplanarity isolates the nitrile group, strengthening the triple bond and shifting it to a higher wavenumber.
C=C (Alkene) Stretching1615 – 16251630 – 1640The isolated alkene in the (Z)-isomer possesses a higher force constant than the conjugated alkene in the (E)-isomer.
O-H (Carboxylic) Broad Stretch2800 – 32002800 – 3200Remains largely unchanged; highly dependent on intermolecular hydrogen bonding rather than internal conjugation.

Experimental Workflows & Methodologies

To ensure scientific integrity, the following self-validating protocols detail the synthesis, isolation, and spectroscopic measurement of both isomers.

Workflow Overview

Workflow A Cyclohexanecarboxaldehyde + Cyanoacetic Acid B Knoevenagel Condensation A->B Piperidine, Toluene Reflux C (E)-Isomer (Thermodynamically Stable) B->C Crystallization D UV Irradiation (λ max) C->D Photochemical Excitation E (Z)-Isomer (Metastable Mixture) D->E HPLC Separation

Caption: Experimental workflow for the synthesis and isolation of E/Z cyanoacrylic acid isomers.

Protocol 1: Stereoselective Synthesis of the (E)-Isomer

The Knoevenagel condensation is under thermodynamic control, yielding >95% of the (E)-isomer.

  • Reaction Setup: Combine 1.0 equivalent of cyclohexanecarboxaldehyde and 1.1 equivalents of cyanoacetic acid in anhydrous toluene.

  • Catalysis: Add 0.1 equivalents of piperidine and 0.1 equivalents of glacial acetic acid to act as the catalytic buffer system.

  • Reflux: Equip the flask with a Dean-Stark apparatus. Reflux the mixture at 110°C until the theoretical volume of water is collected (typically 4-6 hours), driving the equilibrium toward the product.

  • Purification: Cool the mixture to room temperature. Wash the organic layer with 1M HCl, followed by brine. Dry over anhydrous MgSO4​ , concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield pure (E)-2-cyano-3-cyclohexyl-acrylic acid[2].

Protocol 2: Photochemical Isomerization to the (Z)-Isomer

Because the (Z)-isomer is thermodynamically unstable, it must be generated photochemically and trapped.

  • Preparation: Dissolve the purified (E)-isomer in degassed, anhydrous acetonitrile (0.01 M concentration) within a quartz reaction vessel.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (or targeted 340 nm LEDs) at room temperature.

  • Monitoring: Monitor the reaction via analytical HPLC (C18 column, Water/Acetonitrile gradient) until a photostationary state is reached (typically a 60:40 E:Z ratio).

  • Isolation: Immediately concentrate the solvent under reduced pressure in the dark. Separate the (Z)-isomer from the (E)-isomer using preparative HPLC, taking advantage of the (Z)-isomer's altered polarity due to its disrupted planar structure [3].

Protocol 3: Time-Resolved ATR-FTIR Measurement

To prevent the metastable (Z)-isomer from thermally relaxing back to the (E)-isomer during measurement, rapid Attenuated Total Reflectance (ATR) FTIR is utilized [4].

  • Instrument Calibration: Utilize an FTIR spectrometer (e.g., PerkinElmer Spectrum 3) equipped with a diamond Universal ATR (UATR) accessory [4]. Ensure the crystal is cleaned with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Deposit 1-2 mg of the isolated crystalline isomer directly onto the ATR crystal. Apply consistent pressure using the UATR pressure arm to ensure intimate contact without crushing the crystal lattice excessively, which could induce mechanochemical isomerization.

  • Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Validation: Verify the isomeric purity by checking the exact position of the C=O stretch. A sharp peak at ~1690 cm⁻¹ confirms the (E)-isomer, while a shift to ~1715 cm⁻¹ validates the successful isolation of the (Z)-isomer.

References

  • An evaluation of novel Cyanoacrylamides for use as covalent Kinase inhibitors in fragment-based drug discovery Source: University of Bath Research Portal URL:[Link]

  • 2-Cyano-3-cyclohexyl-acrylic acid (CID 23167426) Source: PubChem, National Center for Biotechnology Information URL:[Link]

Validation

A Comparative Benchmarking Guide: 2-Cyano-3-cyclohexyl-acrylic acid versus Standard MCT1 Chemical Probes

This guide provides an in-depth comparative analysis of 2-Cyano-3-cyclohexyl-acrylic acid, a putative inhibitor of the monocarboxylate transporter 1 (MCT1), against established chemical probes for this target. The conten...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 2-Cyano-3-cyclohexyl-acrylic acid, a putative inhibitor of the monocarboxylate transporter 1 (MCT1), against established chemical probes for this target. The content herein is intended for researchers, scientists, and drug development professionals seeking to understand the performance and utility of this compound in the context of well-characterized alternatives.

Introduction: The Critical Role of MCT1 in Cellular Metabolism and Disease

Monocarboxylate transporters (MCTs) are crucial players in cellular metabolism, responsible for the proton-linked transport of monocarboxylates such as lactate and pyruvate across the plasma membrane.[1][2] Among the 14 known MCT isoforms, MCT1 (encoded by the SLC16A1 gene) is of significant interest, particularly in the field of oncology.[3]

Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen, leading to the production of large amounts of lactate.[4] To avoid intracellular acidification and maintain this high glycolytic rate, cancer cells upregulate MCTs, primarily MCT1 and MCT4, to export lactate.[4][5] This lactate is not merely a waste product; it can be taken up by other, more oxidative cancer cells or stromal cells via MCT1, creating a "lactate shuttle" that fuels tumor growth, angiogenesis, and metastasis.[4][5] Consequently, inhibiting MCT1 has emerged as a promising therapeutic strategy to disrupt tumor metabolism and proliferation.[1]

2-Cyano-3-cyclohexyl-acrylic acid belongs to the α-cyanocinnamate family of compounds, which are known classical inhibitors of MCTs.[6][7] This guide aims to benchmark its performance against highly validated and selective MCT1 inhibitors to ascertain its potency, selectivity, and utility as a chemical probe for biological research.[8][9]

The Lactate Shuttle and the Role of MCT1

The following diagram illustrates the concept of the metabolic symbiosis within a tumor microenvironment, highlighting the central role of MCT1 in the lactate shuttle.

MCT1_Signaling_Pathway cluster_glycolytic Glycolytic Cancer Cell cluster_extracellular Tumor Microenvironment cluster_oxidative Oxidative Cancer Cell Glucose_In_Glycolytic Glucose Glycolysis Glycolysis Glucose_In_Glycolytic->Glycolysis Pyruvate_Glycolytic Pyruvate Glycolysis->Pyruvate_Glycolytic Lactate_Glycolytic Lactate Pyruvate_Glycolytic->Lactate_Glycolytic LDH-A MCT4 MCT4 Lactate_TME Lactate MCT4->Lactate_TME Lactate Efflux MCT1 MCT1 Lactate_TME->MCT1 Lactate Influx Lactate_Oxidative Lactate Pyruvate_Oxidative Pyruvate Lactate_Oxidative->Pyruvate_Oxidative LDH-B TCA_Cycle TCA Cycle Pyruvate_Oxidative->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: The lactate shuttle in the tumor microenvironment.

Selection of Standard Chemical Probes for Benchmarking

To provide a robust comparison, 2-Cyano-3-cyclohexyl-acrylic acid will be benchmarked against the following well-characterized MCT1 inhibitors. The choice of these probes is based on their documented potency, selectivity, and frequent use in the literature, which establishes them as standards in the field.[10]

Chemical ProbeTarget(s)Key Characteristics
α-cyano-4-hydroxycinnamic acid (α-CHCA) MCT1, MCT2, MCT4The classical, non-selective MCT inhibitor. Often used as a baseline control.[6][7]
AR-C155858 MCT1, MCT2A potent and selective inhibitor of MCT1 and MCT2.[1][3]
AZD3965 MCT1A highly potent and selective MCT1 inhibitor with excellent drug-like properties; has been evaluated in clinical trials.[3][11][12]
BAY-8002 MCT1A potent and selective MCT1 inhibitor with demonstrated anti-tumor activity.[3][13]
SR13800 MCT1A cell-permeable MCT1 inhibitor that blocks the proliferation of MCT1-expressing lymphoma cells.

Experimental Benchmarking Workflow

The following workflow provides a systematic approach to comparing the performance of 2-Cyano-3-cyclohexyl-acrylic acid against the standard probes.

Experimental_Workflow start Start: Compound Acquisition (2-Cyano-3-cyclohexyl-acrylic acid & Standard Probes) step1 Step 1: Biochemical Assay (Inhibition of Lactate Transport) start->step1 step2 Step 2: Cellular Potency Assay (Cell Viability/Proliferation) step1->step2 step3 Step 3: Selectivity Profiling (Activity against MCT2 & MCT4) step2->step3 step4 Step 4: Downstream Target Engagement (Measurement of Intracellular Lactate) step3->step4 data_analysis Data Analysis & Comparison (IC50/EC50 Determination) step4->data_analysis conclusion Conclusion: Benchmarking Profile of 2-Cyano-3-cyclohexyl-acrylic acid data_analysis->conclusion

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of LC-MS/MS Methods for 2-Cyano-3-cyclohexyl-acrylic acid in a Regulated Bioanalysis Environment

Introduction: The Analytical Challenge of Novel Acrylic Acids In the landscape of drug development, the journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by robust analytical da...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Novel Acrylic Acids

In the landscape of drug development, the journey of a new chemical entity (NCE) from discovery to clinical application is underpinned by robust analytical data. For novel compounds like 2-Cyano-3-cyclohexyl-acrylic acid, a molecule with potential therapeutic applications, its pharmacokinetic (PK) and toxicokinetic (TK) profiles must be meticulously characterized. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of such small molecules in complex biological matrices due to its unparalleled sensitivity and selectivity.[1][2]

However, the integrity of data generated across a multi-year drug development program, often involving multiple laboratories, different instruments, or even evolving methodologies, is not guaranteed. This guide provides a comprehensive framework for the cross-validation of an LC-MS/MS method for 2-Cyano-3-cyclohexyl-acrylic acid. We will delve into the causality behind experimental choices, establish a self-validating protocol grounded in regulatory expectations, and compare the primary method against viable alternatives, ensuring that the data is reliable and consistent, regardless of where or how it was generated.

The Reference Method: Establishing a Validated LC-MS/MS Assay

Before any cross-validation can occur, a fully validated reference method must be established. This process is not merely a suggestion but a regulatory mandate, establishing by objective evidence that the method consistently produces a result meeting its predetermined specifications.[1][3] The following outlines a plausible, fully validated LC-MS/MS method for the determination of 2-Cyano-3-cyclohexyl-acrylic acid in human plasma.

Core Principles of the Assay

The fundamental choice of LC-MS/MS is driven by the need to isolate the analyte from a complex biological matrix (plasma) and quantify it with high precision and accuracy.[4] A stable isotope-labeled (SIL) internal standard (IS), such as 2-Cyano-3-cyclohexyl-acrylic acid-d5, is the preferred choice as it co-elutes with the analyte and effectively compensates for variability in sample extraction and matrix effects, which are common challenges in bioanalysis.[5]

Detailed Experimental Protocol: Reference Method

A. Sample Preparation: Protein Precipitation

  • Aliquot: Transfer 50 µL of human plasma (containing unknown, calibration, or QC concentrations of the analyte) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution (e.g., 500 ng/mL 2-Cyano-3-cyclohexyl-acrylic acid-d5 in methanol).

  • Precipitate: Add 200 µL of cold acetonitrile to precipitate plasma proteins. The cold solvent enhances the precipitation efficiency.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.

B. Liquid Chromatography Conditions

  • Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is chosen for its excellent retention and peak shape for moderately polar small molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier promotes protonation of the analyte for positive ion mode mass spectrometry.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A gradient elution is employed to ensure separation from endogenous matrix components and to maintain a sharp peak shape.

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: Ramp to 95% B

    • 2.5-3.0 min: Hold at 95% B

    • 3.1-4.0 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C to ensure reproducible retention times.

C. Mass Spectrometry Conditions

  • Instrument: A triple quadrupole mass spectrometer (e.g., Sciex API 5500) operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • 2-Cyano-3-cyclohexyl-acrylic acid: Q1: m/z 180.1 → Q3: m/z 134.1 (hypothetical fragmentation of the cyano group and part of the acrylic acid structure).

    • Internal Standard (d5): Q1: m/z 185.1 → Q3: m/z 139.1 (corresponding shift by 5 Daltons).

  • Key Parameters: Source Temperature: 550°C; IonSpray Voltage: 5500 V.

The Cross-Validation Imperative: Ensuring Data Comparability

Cross-validation is a formal comparison to determine whether data from two different analytical methods or from the same method used in two different laboratories are comparable.[6] It is a critical regulatory requirement under specific circumstances.[7][8]

Common Scenarios Requiring Cross-Validation:

  • Inter-Laboratory Transfer: When a validated method is transferred from a sending laboratory (e.g., a discovery lab) to a receiving laboratory (e.g., a contract research organization).[9]

  • Change in Technology: If a new instrument or a significant change in software is introduced within the same lab.

  • Comparison of Methods: When data from a new, more sensitive LC-MS/MS method needs to be compared with historical data from an older method for the same analyte.

The workflow below illustrates the process for a typical inter-laboratory cross-validation.

G cluster_0 Central Preparation Site cluster_1 Reference Laboratory (Lab A) cluster_2 Receiving Laboratory (Lab B) prep_samples Prepare & Aliquot Single Batch of QC Samples (Low, Medium, High) analyze_A Analyze QC Samples (n=6 per level) using Validated Method prep_samples->analyze_A Ship Frozen Samples analyze_B Analyze QC Samples (n=6 per level) using Transferred Method prep_samples->analyze_B Ship Frozen Samples data_A Generate Concentration Data (Lab A) analyze_A->data_A compare_data Statistical Comparison of Lab A vs. Lab B Data data_A->compare_data data_B Generate Concentration Data (Lab B) analyze_B->data_B data_B->compare_data report Generate Cross-Validation Report compare_data->report

Caption: Workflow of an inter-laboratory cross-validation process.

Experimental Protocol: Inter-Laboratory Cross-Validation

This protocol ensures a self-validating system by using a single, homogeneous batch of Quality Control (QC) samples, thereby removing variability from sample preparation. The focus is purely on the performance of the analytical method at each site.

  • Objective: To demonstrate the equivalency of analytical results for 2-Cyano-3-cyclohexyl-acrylic acid in human plasma between a reference laboratory (Lab A) and a receiving laboratory (Lab B).

  • Materials: A single, homogeneous batch of human plasma QC samples prepared at three concentration levels:

    • Low QC: 3x the Lower Limit of Quantification (LLOQ).

    • Medium QC: Mid-range of the calibration curve.

    • High QC: ~80% of the Upper Limit of Quantification (ULOQ).

  • Procedure:

    • The originating lab prepares a sufficient number of aliquots for each QC level (at least 12 per level).

    • Half of the aliquots are shipped frozen on dry ice to Lab B. The other half are retained at Lab A.

    • Both laboratories will analyze a minimum of six (6) replicates of each QC level on the same day or within a narrow timeframe.

    • Each lab will use its respective validated LC-MS/MS method, which should be functionally identical.

    • Each analytical run must include a full calibration curve and meet the run acceptance criteria (e.g., at least 75% of calibration standards and 67% of QCs within ±15% of nominal).

  • Data Analysis & Acceptance Criteria: The core of the cross-validation lies in comparing the mean concentration values obtained by each lab. The criteria are based on harmonized guidelines from regulatory bodies like the FDA and EMA.[10][11]

    • The mean accuracy (percent difference from the nominal value) at each QC level for each lab should be within ±15.0%.

    • The precision (Coefficient of Variation, CV%) for the replicates at each QC level for each lab should not exceed 15.0%.

    • The critical comparison: The percentage difference between the overall mean concentrations calculated at Lab A and Lab B for each QC level should be within ±15.0%.

Hypothetical Data Summary

The results of a successful cross-validation study are summarized below.

QC LevelLaboratoryNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)Mean Difference Between Labs (%)
Low QC Lab A 5.0065.15+3.04.5-4.2
Lab B 5.0064.93-1.45.1
Medium QC Lab A 50.0648.9-2.23.1+2.9
Lab B 50.0650.3+0.62.8
High QC Lab A 4006408+2.02.5-1.5
Lab B 4006402+0.53.3

All results meet the pre-defined acceptance criteria, demonstrating method equivalency between the two laboratories.

G start Begin Cross-Validation Data Comparison calc_mean Calculate Mean Concentration for Each QC Level (Lab A vs. Lab B) start->calc_mean check_diff Is the % Difference between Lab Means ≤ 15%? calc_mean->check_diff pass Methods are Equivalent Cross-Validation Successful check_diff->pass  Yes fail Methods are NOT Equivalent Cross-Validation Failed check_diff->fail  No end_pass Finalize Report pass->end_pass investigate Initiate Investigation: - Check Instrument Performance - Review Method Execution - Verify Reagent/Standard Prep fail->investigate end_fail Implement Corrective Actions & Repeat Validation investigate->end_fail

Caption: Decision logic for accepting cross-validation results.

Alternative Analytical Platforms: A Comparative Overview

While LC-MS/MS is the premier choice, it is prudent to understand its position relative to other technologies. The choice of an analytical method is always a balance of sensitivity, selectivity, speed, and cost.

TechniquePrinciplePros for 2-Cyano-3-cyclohexyl-acrylic acidCons for 2-Cyano-3-cyclohexyl-acrylic acid
LC-MS/MS Chromatographic separation followed by mass-based detection of parent and fragment ions.Gold Standard: Highest sensitivity (sub-ng/mL) and selectivity. Essential for complex biological matrices.[1]Higher instrument cost and complexity. Potential for matrix effects (ion suppression/enhancement).[11]
HPLC-UV Chromatographic separation followed by detection via UV absorbance.Lower cost, simpler instrumentation. Potentially suitable for high-concentration samples (e.g., drug substance purity).Lacks selectivity; endogenous compounds may co-elute and interfere. Insufficient sensitivity for typical in-vivo concentrations in plasma.
SFC-MS Supercritical Fluid Chromatography (SFC) separation with MS detection.Can offer faster separations and uses less organic solvent compared to LC.[12] Good for chiral separations if needed.Less common in bioanalytical labs. Compatibility with highly aqueous samples can be challenging.
GC-MS Gas Chromatography with MS detection.High chromatographic efficiency.Unsuitable for non-volatile and thermally labile compounds like acrylic acids without derivatization, which adds complexity and potential for variability.[13]

For regulated bioanalysis of 2-Cyano-3-cyclohexyl-acrylic acid in plasma, the data clearly supports LC-MS/MS as the only viable option to meet the stringent sensitivity and selectivity requirements.

Conclusion

The cross-validation of a bioanalytical method is not merely a procedural step but a foundational pillar of data integrity in drug development. For 2-Cyano-3-cyclohexyl-acrylic acid, this guide has established a scientifically-grounded and regulatory-compliant framework for ensuring the consistency and reliability of an LC-MS/MS method across different laboratories. By adhering to a meticulously designed protocol with clear, pre-defined acceptance criteria, researchers can build a cohesive and trustworthy dataset that will stand up to scientific and regulatory scrutiny. This rigorous approach ensures that data generated at any point in the development lifecycle is comparable and contributes to a unified understanding of the compound's behavior, ultimately safeguarding the integrity of the entire clinical program.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • McDougall, S., & Adcock, N. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis, 4(1), 1-5. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Iwaki, K., et al. (2021). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. Taylor & Francis Online. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Richardson, K., & Schug, K. A. (2015). Nonconventional Alternatives to LC–MS. LCGC International. [Link]

  • CD Formulation. (n.d.). Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]

  • D'Orazio, G., et al. (2020). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. Chromatography Online. [Link]

  • Stevenson, L., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1164-1174. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?. [Link]

  • Duncan, M. W., & Cohen, L. H. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Clinical Proteomics, 14, 3. [Link]

  • Reddit. (2024). LC-MS method validation resources. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today, 21(6), 987-997. [Link]

  • El-Khoury, R., & El-Aneed, A. (2020). Fast Quantification Without Conventional Chromatography, The Growing Power of Mass Spectrometry. Analytical Chemistry, 92(13), 8726-8736. [Link]

  • KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. [Link]

  • Reddy, D. M., et al. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Journal of the American Society for Mass Spectrometry, 32(1), 387-393. [Link]

  • ResearchGate. (2020). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. [Link]

  • Agilent. (n.d.). Application Note #24. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Cyano-3-cyclohexyl-acrylic acid proper disposal procedures

As a Senior Application Scientist, I have overseen countless laboratory workflows involving highly reactive monomers. Handling 2-Cyano-3-cyclohexyl-acrylic acid (CAS: 90279-64-4) requires a rigorous understanding of its...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen countless laboratory workflows involving highly reactive monomers. Handling 2-Cyano-3-cyclohexyl-acrylic acid (CAS: 90279-64-4) requires a rigorous understanding of its chemical behavior[1]. Because this compound features a highly reactive cyanoacrylate backbone, standard chemical disposal methods are not just inadequate—they are actively dangerous.

This guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure absolute laboratory safety, environmental compliance, and workflow efficiency.

Part 1: Mechanistic Safety & Hazard Profiling

To handle 2-Cyano-3-cyclohexyl-acrylic acid safely, you must first understand the causality behind its reactivity. The molecule contains both an electron-withdrawing cyano group and a carboxylic acid moiety. This renders the beta-carbon highly susceptible to nucleophilic attack.

When exposed to weak bases—even ambient moisture (H₂O)—the compound undergoes a rapid, highly exothermic anionic polymerization .

  • The Cellulose Hazard: Never use cotton or wool gloves, or paper towels, when handling this chemical[2]. The hydroxyl groups in cellulose initiate polymerization so rapidly that the localized exothermic heat can cause the material to spontaneously combust[2].

  • Environmental Hazard: Uncured cyanoacrylic acid derivatives are classified as harmful to aquatic life with long-lasting effects (Aquatic Chronic 3, H412)[3]. They must never be disposed of in standard drains or municipal waste[4].

Table 1: Quantitative Chemical & Hazard Profile
ParameterValue / SpecificationCausality / Operational Impact
CAS Number 90279-64-4Unique identifier required for hazardous waste profiling[1].
Molecular Weight 179.22 g/mol Determines stoichiometric ratios for neutralization absorbents[1].
Polymerization Trigger H₂O, weak bases, alcoholsMandates moisture-free storage and handling[2].
Aquatic Toxicity Aquatic Chronic 3 (H412)Prohibits drain disposal; requires high-temp incineration[3].

Part 2: Operational Handling Protocol

Before initiating any experiment, establish a controlled environment to prevent premature polymerization.

Step-by-Step Handling Methodology:

  • Environmental Control: Conduct all work inside a certified fume hood with relative humidity maintained below 50%.

  • PPE Selection: Wear safety goggles, a lab coat, and nitrile or polyethylene gloves only [2]. Verify the absence of cotton or wool in your immediate handling zone.

  • Dispensing: Use chemically resistant polyethylene (PE) or polypropylene (PP) containers. Avoid glass if the material is solvated in basic solutions, as the slightly alkaline surface of standard glassware can trigger micro-polymerization.

  • Tooling: Use non-sparking, non-porous spatulas (e.g., PTFE-coated) to transfer the compound.

Part 3: Spill Response & Decontamination

A spill of 2-Cyano-3-cyclohexyl-acrylic acid must be managed based on the volume to control the exothermic heat safely.

  • Small Spills (<50 mL/g): Do not wipe with paper towels. Immediately cover the spill with an inert absorbent material such as dry sand, earth, or vermiculite[5]. Once absorbed, transfer the solid matrix into a sealed PE container using a plastic scraper.

  • Large Spills (>50 mL/g): Isolate the area. Flood the spill deliberately with water to force complete polymerization[6]. Allow the exothermic reaction to run its course and cool. Once hardened, scrape the inert polymer off the surface and dispose of it as solid waste[6]. Wash the area with a soap and water solution to remove trace residues[7].

Part 4: Step-by-Step Disposal Procedures

Uncured 2-Cyano-3-cyclohexyl-acrylic acid cannot be discarded directly into a hazardous waste bin. It must be intentionally polymerized (quenched) to render it chemically inert and prevent uncontrolled reactions in the waste stream[2].

The Polymerization & Disposal Workflow:

  • Preparation of the Neutralization Bed: In a fume hood, fill a designated, chemically resistant polyethylene beaker with dry sand or earth[2]. Use a 1:3 ratio (one part chemical waste to three parts sand) to ensure sufficient thermal mass to absorb the heat.

  • Controlled Dispensing: Slowly pour or transfer the uncured 2-Cyano-3-cyclohexyl-acrylic acid waste onto the center of the sand bed[2].

  • Catalytic Quenching: Add a small amount of water (approx. 5-10% of the chemical volume) dropwise to the mixture and stir gently with a disposable plastic rod[2]. The water acts as a catalyst, initiating the polymerization cascade.

  • Thermal Dissipation (Self-Validation): Step back. The mixture will begin to heat up and solidify. This is a self-validating protocol: a successful quench is confirmed by the cessation of heat generation and the physical hardening of the matrix[2]. Allow it to cool in the fume hood for 24 hours.

  • Final Waste Profiling: Once fully cured and cooled at room temperature, the solid material is chemically inert. However, due to institutional regulations regarding cyanoacrylic derivatives, place the solid matrix into a labeled hazardous waste container[4].

  • Incineration Route: Route the container to your Environmental Health and Safety (EHS) department. The final destruction must occur via high-temperature incineration (>150°C), which breaks the polymer chains apart into carbon dioxide and harmless byproducts[8].

Table 2: Disposal & Neutralization Metrics
PhaseMetricOperational Standard
Absorbent Ratio 1:3 (Chemical : Sand)Ensures sufficient thermal mass to absorb exothermic heat safely[2].
Catalyst Volume 5-10% (Water to Chemical)Prevents flash-boiling while ensuring complete polymerization[2].
Curing Time 24 HoursGuarantees complete monomer depletion before final sealing.
Incineration Temp >150°CRequired to thermally degrade polymer chains into CO₂[8].

Part 5: Workflow Visualization

Workflow A Uncured Monomer (Active Form) B Inert Absorbent (Dry Sand) A->B Pour into PE container C Water Addition (Catalyst) B->C Mix thoroughly D Exothermic Polymerization C->D Initiates reaction E Cured Solid (Inert Polymer) D->E Cooling phase F High-Temp Incineration E->F Hazardous waste route

Workflow for the safe handling, polymerization, and disposal of cyanoacrylic acid derivatives.

References

  • 2-Cyano-3-cyclohexyl-acrylic acid | C10H13NO2 | CID 23167426 - PubChem Source: nih.gov URL:[Link]

  • Rapidstick™ 8444 Cyanoacrylate Adhesive Safety Data Sheet Source: chemtools.com.au URL:[Link]

  • Is Super Glue Biodegradable? The Environmental Impact of Superglue Source: bearing-mechanicalparts.com URL:[Link]

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Handling

A Researcher's Guide to the Safe Handling of 2-Cyano-3-cyclohexyl-acrylic acid

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Cyano-3-cyclohexyl-acrylic acid. As a derivative of both acrylic acid and cyanoacrylate, this compound necessit...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Cyano-3-cyclohexyl-acrylic acid. As a derivative of both acrylic acid and cyanoacrylate, this compound necessitates a robust understanding of its potential hazards to ensure the safety of all laboratory personnel. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile

2-Cyano-3-cyclohexyl-acrylic acid, while a specific molecule, shares a hazard profile with its parent compounds, acrylic acid and cyanoacrylates. The primary hazards associated with this class of chemicals include:

  • Corrosivity and Irritation: Acrylic acid is known to cause severe skin burns and eye damage.[1][2][3] Contact with 2-Cyano-3-cyclohexyl-acrylic acid is likely to produce similar corrosive effects on the skin and eyes, and irritation to the respiratory system.[1][3][4]

  • Toxicity: This compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][5]

  • Sensitization: Acrylic acid and related compounds can cause skin allergies, where even minimal future exposure can lead to itching and a rash.[4]

  • Flammability: As a combustible liquid, it can be ignited by heat, sparks, or flames.[1][5][6] Its vapors may be heavier than air and can travel to an ignition source.[4][7]

  • Rapid Polymerization: Like other acrylic monomers, it may polymerize explosively when heated or in the presence of certain initiators.[4][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 2-Cyano-3-cyclohexyl-acrylic acid. The following table summarizes the minimum required PPE for various laboratory operations.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatNot generally required if performed in a certified chemical fume hood
Solution Preparation Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene)Laboratory coatNot generally required if performed in a certified chemical fume hood
Running Reactions Chemical splash goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant apron over a laboratory coatRecommended if there is a potential for aerosol generation or if not in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (Viton® or Butyl)Chemical-resistant suit or apronAir-purifying respirator with organic vapor cartridges
The Rationale Behind Your PPE Choices
  • Eye and Face Protection: Given the severe and potentially irreversible eye damage that acrylic acid can cause, chemical splash goggles are mandatory.[1][4] A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing.

  • Hand Protection: The selection of appropriate gloves is crucial. Nitrile or neoprene gloves provide adequate protection for incidental contact.[3] For prolonged contact or in the event of a spill, more robust gloves such as Viton® or butyl rubber are recommended. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A standard laboratory coat is sufficient for most routine procedures. However, when handling larger quantities or during tasks with a significant splash risk, a chemical-resistant apron is necessary to prevent skin contact.[3][8] Contaminated clothing must be removed immediately and decontaminated before reuse.[5][7]

  • Respiratory Protection: All work with 2-Cyano-3-cyclohexyl-acrylic acid should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] If a fume hood is not available or if there is a risk of generating aerosols, an appropriate air-purifying respirator with organic vapor cartridges must be used.[9][10][11]

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Procedures
  • Preparation: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][11] Have a spill kit specifically for flammable and corrosive materials nearby.

  • Ventilation: All manipulations of 2-Cyano-3-cyclohexyl-acrylic acid must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][7][9]

  • Transfer: When transferring the chemical, use only compatible containers. Ground and bond all containers to prevent the buildup of static electricity, which could serve as an ignition source.[1][2][5]

  • Heating: Avoid heating 2-Cyano-3-cyclohexyl-acrylic acid unless absolutely necessary and under tightly controlled conditions. Heating can lead to dangerous, rapid polymerization.[6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][5][7] Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.

Spill Response Protocol

In the event of a spill, immediate and decisive action is required to mitigate the hazard. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Isolate Isolate the spill if safe to do so Evacuate->Isolate Assess Assess the spill size and risk Isolate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize if appropriate (use with caution) Contain->Neutralize Collect Collect absorbed material into a labeled waste container Neutralize->Collect Decontaminate Decontaminate the spill area Collect->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Waste Disposal

All waste containing 2-Cyano-3-cyclohexyl-acrylic acid, including empty containers, contaminated absorbents, and used PPE, must be treated as hazardous waste.[4][5]

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Collect all waste in a clearly labeled, sealed, and compatible container. Empty containers may still contain hazardous residues and should be handled accordingly.[5][10]

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[5][6] Never dispose of this chemical down the drain or in the regular trash.[4]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 2-Cyano-3-cyclohexyl-acrylic acid and maintain a safe laboratory environment.

References

  • New Jersey Department of Health. (2017). Acrylic acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • PENTA. (2025). Safety Data Sheet: Acrylic acid. Retrieved from [Link]

  • Redox. (2021). Safety Data Sheet: Acrylic Acid. Retrieved from [Link]

  • INCHEM. (1997). Acrylic acid (HSG 104, 1997). Retrieved from [Link]

  • Axminster Tools. SAFETY DATA SHEET Cyanoacrylate Superglue Medium. Retrieved from [Link]

  • Weicon. (2020). Contact VA 1401 Cyanoacrylate Adhesive. Retrieved from [Link]

  • Chestnut Products. SAFETY DATA SHEET Cyanoacrylate Superglue Thick. Retrieved from [Link]

  • Farnell. (2017). Safety Data Sheet. Retrieved from [Link]

  • Adhesive Guru. (2023). Super Glue Safety Precautions You Need to Know. Retrieved from [Link]

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